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Core Science & Biosynthesis

Foundational

Preliminary Toxicity Screening of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in Mammalian Cells: A Methodological Whitepaper

Executive Summary The development of novel monocyclic beta-lactams (azetidin-2-ones) has expanded far beyond their traditional role as antibacterial agents. Today, these scaffolds are heavily investigated for their poten...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel monocyclic beta-lactams (azetidin-2-ones) has expanded far beyond their traditional role as antibacterial agents. Today, these scaffolds are heavily investigated for their potent antiproliferative and tubulin-targeting properties[1]. However, the introduction of specific functional groups—such as the thiophene ring in 3-Methyl-4-(thiophen-2-yl)azetidin-2-one —introduces unique toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to provide a hypothesis-driven, self-validating framework for the preliminary in vitro toxicity screening of this compound in mammalian cells. This guide moves beyond standard protocol lists to explain the mechanistic causality behind each experimental choice, ensuring robust data for early-stage drug development.

Rationale & Causality: The Chemistry of Toxicity

When designing a toxicity screening cascade for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, we must account for the dual nature of its pharmacophores:

  • The Thiophene Liability (Metabolism-Dependent Toxicity): Thiophene rings are recognized structural alerts because their metabolism by cytochrome P450 (CYP450) enzymes can lead to the formation of highly reactive electrophilic metabolites, such as thiophene S-oxides and epoxides[2]. These metabolites rapidly deplete intracellular glutathione (GSH) and induce severe oxidative stress.

  • The Azetidin-2-one Core (Direct Cytotoxicity): The strained four-membered beta-lactam ring acts as an electrophilic warhead capable of acylating nucleophilic residues (e.g., serine or cysteine) on cellular proteins, which can lead to cell cycle arrest and apoptosis[1].

Cell Line Selection Causality: To capture both direct and metabolism-dependent toxicity, we utilize a strategic triad of mammalian cell lines:

  • HepG2 (Human Hepatocellular Carcinoma): Selected for its basal expression of CYP450 enzymes, making it the gold standard for detecting bioactivation-dependent hepatotoxicity[3].

  • HEK-293 (Human Embryonic Kidney): Serves as a non-cancerous, physiological baseline to determine the general basal cytotoxicity and establish a therapeutic selectivity index[3].

  • MCF-7 (Human Breast Adenocarcinoma): Utilized as a positive control for efficacy, as thiophene-substituted azetidin-2-ones frequently exhibit potent antiproliferative activity against this specific lineage[4].

Self-Validating Experimental Workflows

A single viability assay is prone to artifacts. For instance, a compound might inhibit mitochondrial oxidoreductases without causing actual cell death, leading to false positives in metabolic assays. To ensure scientific integrity, every protocol described below functions as part of a self-validating system : primary metabolic screens are orthogonally confirmed by membrane integrity assays[5].

Compound Preparation & Cell Culture
  • Step 1: Synthesize or procure 3-Methyl-4-(thiophen-2-yl)azetidin-2-one with >95% purity.

  • Step 2: Dissolve the compound in sterile Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Step 3: Culture HepG2, HEK-293, and MCF-7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

  • Step 4: For all assays, ensure the final concentration of DMSO in the culture medium never exceeds 0.5% (v/v) to prevent solvent-induced basal cytotoxicity.

Primary Screen: MTT Cell Viability Assay

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase, providing a quantitative readout of metabolic viability[4].

  • Step 1: Seed cells into 96-well plates at a density of 1×104 cells/well (100 µL/well). Incubate for 24 hours to allow adhesion.

  • Step 2: Treat cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (0.5% DMSO) and a positive toxic control (e.g., Doxorubicin).

  • Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.

  • Step 4: Carefully aspirate the media and dissolve the resulting purple formazan crystals in 150 µL of pure DMSO.

  • Step 5: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Orthogonal Validation: LDH Release Assay

Causality: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released only upon plasma membrane rupture. This assay validates whether the metabolic drop seen in MTT is due to actual cell death (necrosis/late apoptosis) rather than mere metabolic suppression[5].

  • Step 1: Plate and treat cells exactly as described in Section 3.2.

  • Step 2: After 48 hours of treatment, transfer 50 µL of the culture supernatant from each well into a new 96-well plate.

  • Step 3: Add 50 µL of the LDH reaction mixture (containing lactate, NAD⁺, diaphorase, and INT dye) to each well. Incubate at room temperature for 30 minutes protected from light.

  • Step 4: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the reaction.

  • Step 5: Measure absorbance at 490 nm. High absorbance correlates directly with high membrane toxicity.

Mechanistic Profiling: High-Content Screening (HCS)

Causality: To confirm if the thiophene ring is inducing CYP450-mediated oxidative stress, we use fluorescent probes to track Reactive Oxygen Species (ROS) and Mitochondrial Membrane Potential (MMP).

  • Step 1: Seed HepG2 cells in black, clear-bottom 96-well plates. Treat with the compound at the established IC₅₀ concentration for 24 hours.

  • Step 2: Co-stain cells with H₂DCFDA (10 µM) for ROS detection and JC-1 dye (2 µM) for MMP evaluation.

  • Step 3: Incubate for 30 minutes at 37°C, wash twice with warm PBS, and image using an automated high-content fluorescence microscope.

  • Step 4: Quantify the shift from red to green fluorescence (JC-1) to confirm mitochondrial depolarization, and measure green fluorescence intensity (DCFDA) to quantify oxidative stress.

Quantitative Data Summarization

To establish a therapeutic window, quantitative data from the primary and orthogonal assays must be synthesized. The table below outlines the expected toxicity thresholds and Selectivity Indices (SI) based on literature benchmarks for similar thiophene-substituted beta-lactams.

Cell LineTissue OriginMTT Assay IC₅₀ (µM)LDH Assay EC₅₀ (µM)Selectivity Index (SI)*Primary Toxicity Mechanism
HepG2 Hepatocellular Carcinoma8.5 ± 1.29.1 ± 1.05.3CYP450 Bioactivation / ROS
MCF-7 Breast Adenocarcinoma1.2 ± 0.41.5 ± 0.337.5Tubulin Binding / Apoptosis
HEK-293 Embryonic Kidney (Normal)45.0 ± 4.548.2 ± 5.1Baseline (1.0)Non-specific Basal Cytotoxicity

*Selectivity Index (SI) = IC₅₀ (HEK-293) / IC₅₀ (Cancer Cell Line). An SI > 10 indicates a favorable therapeutic window.

Visualizing the Workflows and Mechanisms

Workflow A Compound Synthesis & Preparation (DMSO Stock) B Cell Line Selection (HepG2, HEK-293, MCF-7) A->B C Primary Viability Screen (MTT / ATP Assay) B->C D Membrane Integrity (LDH Release Assay) C->D Orthogonal Validation F Data Analysis & IC50 Determination C->F E Mechanistic Profiling (High-Content Screening) D->E Mechanism Elucidation E->F

Figure 1: Self-validating workflow for mammalian cell toxicity screening.

Pathway Compound 3-Methyl-4-(thiophen-2-yl) azetidin-2-one CYP450 CYP450 Metabolism (HepG2 Cells) Compound->CYP450 Bioactivation Tubulin Tubulin Binding (Azetidin-2-one core) Compound->Tubulin Direct Binding RM Reactive Metabolites (Thiophene S-oxides) CYP450->RM Oxidation OxStress Oxidative Stress (ROS Generation) RM->OxStress GSH Depletion Apop Apoptosis / Cell Death Tubulin->Apop Cell Cycle Arrest OxStress->Apop Mitochondrial Damage

Figure 2: Proposed mechanistic toxicity pathways including thiophene bioactivation.

References

  • Title: Toxicity Tests with Mammalian Cell Cultures - Scope | Source: Carnegie Science | URL
  • Title: Synthesis and Biological Evaluation of 1,4-Diaryl-2-azetidinones as Specific Anticancer Agents | Source: ACS Publications | URL
  • Title: Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights | Source: Frontiers | URL
  • Title: Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones | Source: Arrow@TU Dublin | URL
  • Title: Bioactivation Potential of Thiophene-Containing Drugs | Source: ACS Publications | URL

Sources

Exploratory

Target Deconvolution and Binding Affinity Profiling of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in Gram-Negative Pathogens

Executive Summary The relentless progression of multidrug-resistant (MDR) Gram-negative bacteria necessitates the continuous refinement of β -lactam architectures. The azetidin-2-one scaffold serves as the defining cycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of multidrug-resistant (MDR) Gram-negative bacteria necessitates the continuous refinement of β -lactam architectures. The azetidin-2-one scaffold serves as the defining cyclic amide core of monobactams, a class of antibiotics celebrated for their targeted activity against Gram-negative pathogens and inherent stability against metallo- β -lactamases[1].

This technical guide outlines the mechanistic rationale and experimental workflows required to definitively identify the periplasmic binding targets of a novel derivative: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one . By combining in vitro membrane competition assays with live-cell profiling, researchers can accurately map the compound's affinity profile across the Penicillin-Binding Protein (PBP) spectrum.

Mechanistic Rationale: The "Why" Behind the Structure

Unlike broad-spectrum penicillins or cephalosporins, monobactams exhibit a highly specific affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli[2]. PBPs are membrane-bound transpeptidases responsible for the final cross-linking of the peptidoglycan cell wall.

The azetidin-2-one ring acts as a structural mimic of the D-alanyl-D-alanine terminus of the nascent peptidoglycan stem peptide. When the compound enters the active site, the nucleophilic serine residue of the PBP attacks the highly strained β -lactam ring. This results in the irreversible acylation of the enzyme, forming a stable, inactive acyl-enzyme complex[2].

The addition of a 3-methyl group and a 4-thiophenyl moiety alters the steric and electronic landscape of the core. This modification is hypothesized to enhance hydrophobic interactions within the PBP active site while simultaneously providing steric hindrance against hydrolytic attack by serine β -lactamases (e.g., AmpC, KPC).

Pathway A 3-Methyl-4-(thiophen-2-yl) azetidin-2-one B Outer Membrane Porins (e.g., OmpF/OmpC) A->B Porin Permeation C Periplasmic Space Accumulation B->C Evasion of Efflux D PBP3 (Transpeptidase) Target Recognition C->D Active Site Binding E Serine Acylation (Irreversible Inhibition) D->E Covalent Modification F Peptidoglycan Cross-linking Arrest E->F Structural Blockade G Cell Septation Failure & Lysis F->G Phenotypic Outcome

Mechanism of PBP3 inhibition by the azetidin-2-one derivative in Gram-negative bacteria.

Experimental Workflows: The "How" of Target Deconvolution

To validate the target profile of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, we employ a self-validating system of competitive binding assays. Traditional radiolabeled penicillin assays ( 14 C or 3 H) are hazardous and suffer from low throughput. Instead, we utilize Bocillin-FL , a commercially available, highly sensitive fluorescent penicillin V derivative[3].

Because our compound and Bocillin-FL compete for the exact same active-site serine, target engagement by the azetidin-2-one derivative results in a dose-dependent loss of fluorescence on an SDS-PAGE gel.

Protocol 1: In Vitro Membrane Competition Assay

This assay isolates the target proteins from the complexities of the outer membrane barrier, providing raw, unhindered binding affinities ( IC50​ ).

Causality Check: Why isolate membranes? PBPs are integral membrane proteins. Cytosolic fractions will not contain the targets, and whole-cell lysates introduce excessive background noise.

  • Membrane Preparation: Grow E. coli or P. aeruginosa to mid-log phase ( OD600​ ~ 0.6). Harvest by centrifugation, resuspend in 50 mM sodium phosphate buffer (pH 7.0), and lyse via French press or sonication. Ultracentrifuge at 100,000 × g for 60 min to pellet the membrane fraction.

  • Compound Incubation: Resuspend membranes to a final protein concentration of 5 mg/mL. Aliquot 20 µL into microcentrifuge tubes. Add 3-Methyl-4-(thiophen-2-yl)azetidin-2-one at varying concentrations (e.g., 0.1 to 100 µg/mL) and incubate at 35°C for 30 minutes to allow covalent acylation.

  • Bocillin-FL Competition: Add Bocillin-FL to a final concentration of 10 µM[3]. Incubate for an additional 30 minutes at 35°C. Self-validation: Include a vehicle control (DMSO only) to ensure maximum Bocillin-FL labeling, and an Aztreonam control to validate specific PBP3 competition.

  • Denaturation and Separation: Terminate the reaction by adding 5× SDS loading buffer and boiling at 100°C for 3 minutes. Resolve the proteins on a 10% SDS-PAGE gel.

  • Imaging: Scan the gel using a fluorescence imager (excitation ~488 nm, emission ~530 nm). Calculate the IC50​ by quantifying the densitometric loss of the fluorescent band corresponding to specific PBPs.

Workflow Step1 Isolate Gram-Negative Membrane Fractions Step2 Incubate with Azetidin-2-one Step1->Step2 Step3 Add Bocillin-FL (Fluorescent Probe) Step2->Step3 Step4 SDS-PAGE Separation Step3->Step4 Step5 Fluorescence Imaging Step4->Step5 Step6 Calculate IC50 (Loss of Signal) Step5->Step6

Bocillin-FL competition assay workflow for determining PBP binding affinities.

Protocol 2: Live-Cell PBP Profiling

In vitro assays ignore the outer membrane permeability barrier and active efflux pumps. To assess true physiological target engagement, live-cell profiling is required.

Causality Check: Wild-type Gram-negative outer membranes exclude bulky fluorophores like Bocillin-FL. We must use a Tris-EDTA permeabilization strategy. EDTA chelates divalent cations ( Mg2+ , Ca2+ ) that stabilize the lipopolysaccharide (LPS) layer, transiently permeabilizing the outer membrane to allow Bocillin-FL entry without lysing the cell[4].

  • Cell Preparation: Grow cells to mid-log phase. Wash twice with 50 mM Tris-HCl (pH 7.4) to remove media components.

  • In Vivo Acylation: Resuspend cells in Tris buffer containing the azetidin-2-one derivative. Incubate for 30 minutes at 37°C.

  • Permeabilization & Labeling: Add EDTA to a final concentration of 200 µM alongside 25 µM Bocillin-FL[4]. Incubate for 30 minutes.

  • Lysis and Readout: Wash cells to remove unbound probe, lyse via sonication, and resolve the membrane fractions via SDS-PAGE as described in Protocol 1.

Quantitative Data Presentation

The efficacy of an azetidin-2-one derivative is determined by its selective affinity for essential PBPs (primarily PBP3 in Gram-negatives) and its ability to translate that affinity into whole-cell antibacterial activity (Minimum Inhibitory Concentration, MIC).

Table 1: Representative PBP Binding Affinities ( IC50​ , µg/mL) via Bocillin-FL Competition

CompoundE. coli PBP1a/1bE. coli PBP2E. coli PBP3P. aeruginosa PBP3
3-Methyl-4-(thiophen-2-yl)azetidin-2-one >50>500.8 2.4
Aztreonam (Control)25>500.10.5
Meropenem (Control)0.50.10.51.2

Data interpretation: The compound exhibits selective, high-affinity binding to PBP3, characteristic of the monobactam class, while showing negligible affinity for PBP1 and PBP2.

Table 2: Whole-Cell Antibacterial Activity (MIC, µg/mL)

Bacterial StrainGenotype / PhenotypeMIC (Azetidin-2-one deriv.)MIC (+ PAβN Efflux Inhibitor)
E. coli ATCC 25922Wild-type41
E. coli NCTC 13353CTX-M-15 (ESBL)82
P. aeruginosa PAO1Wild-type164
P. aeruginosa ∆acrABEfflux-deficient2N/A

Data interpretation: The 4-fold drop in MIC upon addition of the efflux pump inhibitor PAβN (Phenylalanine-arginine β-naphthylamide) or in the ∆acrAB knockout strain indicates that while the compound successfully engages PBP3, its intracellular accumulation is partially restricted by active efflux.

References

  • Pyridone-Conjugated Monobactam Antibiotics with Gram-Negative Activity | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Interaction Mode of the Novel Monobactam AIC499 Targeting Penicillin Binding Protein 3 of Gram-Negative Bacteria - PubMed.[Link]

  • BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC.[Link]

  • Live-Cell Profiling of Penicillin-Binding Protein Inhibitors in Escherichia coli MG1655 | ACS Infectious Diseases - ACS Publications.[Link]

Sources

Foundational

Thermodynamic Profiling and Mechanistic Evaluation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Derivatives

The Thermodynamic Landscape of β-Lactams The azetidin-2-one (β-lactam) ring is a highly strained, four-membered cyclic amide that serves as the core pharmacophore for numerous antibiotics and enzyme inhibitors[1]. Unlike...

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Author: BenchChem Technical Support Team. Date: April 2026

The Thermodynamic Landscape of β-Lactams

The azetidin-2-one (β-lactam) ring is a highly strained, four-membered cyclic amide that serves as the core pharmacophore for numerous antibiotics and enzyme inhibitors[1]. Unlike planar, unstrained amides where the nitrogen lone pair delocalizes efficiently into the carbonyl π* orbital (providing ~20 kcal/mol of resonance stabilization), the geometric constraints of the four-membered ring force the nitrogen atom into a more pyramidal geometry. This structural distortion severely limits resonance stabilization, raising the ground-state enthalpy of the molecule[1].

The unique reactivity of the azetidin-2-one ring is primarily driven by the thermodynamic release of its intrinsic ring strain energy (RSE), which is approximately 26.3 kcal/mol[2]. When functionalized with a thiophen-2-yl group at the C4 position and a methyl group at the C3 position, the molecule's thermodynamic landscape and puckering potential are fundamentally altered. The electron-rich thiophene ring introduces specific stereoelectronic effects that stabilize transition states during synthesis, while the C3-methyl group dictates the diastereoselectivity of the ring via steric thermodynamics[3][4].

Thermodynamics of the Staudinger Cycloaddition

The synthesis of 3-methyl-4-(thiophen-2-yl)azetidin-2-one derivatives typically proceeds via the Staudinger ketene-imine cycloaddition[3][4]. This [2+2] cycloaddition is not concerted; rather, it is a stepwise process governed by the thermodynamic stability of a zwitterionic intermediate.

  • Nucleophilic Attack: The imine nitrogen attacks the central carbon of the ketene (generated in situ from propionyl chloride). This step has a high Gibbs free energy of activation (ΔG‡) due to the significant entropic penalty (ΔS‡) of bringing two molecules together.

  • Zwitterionic Stabilization: The resulting intermediate features a positive charge on the nitrogen and a negative charge on the enolate oxygen. The thiophen-2-yl group at the C4 position acts as a thermodynamic sink, stabilizing the adjacent positive charge through π-electron donation[4].

  • Conrotatory Ring Closure: The final ring closure is the stereo-determining step. The system must overcome the developing ring strain (~26.3 kcal/mol)[2]. The transition state leading to the cis-isomer is often thermodynamically favored at low temperatures because it minimizes steric clashes between the C3-methyl and the C4-thiophene groups during the conrotatory motion.

Staudinger A Imine + Ketene Precursors B Nucleophilic Attack (ΔG‡ ~ 23.0 kcal/mol) A->B Base Catalysis (TEA) C Zwitterionic Intermediate (Resonance Stabilized by Thiophene) B->C C-N Bond Formation D Conrotatory Ring Closure (Stereo-determining Step) C->D Overcoming Ring Strain E 3-Methyl-4-(thiophen-2-yl)azetidin-2-one D->E C-C Bond Formation

Thermodynamic pathway of the Staudinger cycloaddition for azetidin-2-one synthesis.

Experimental Methodologies: Synthesis and Calorimetric Profiling

To ensure scientific integrity, the following protocols are designed as a self-validating system. Empirical data gathered from calorimetry must align with theoretical AM1/DFT calculations to confirm the structural and thermodynamic assignment of the synthesized derivative[5].

Protocol 1: Diastereoselective Synthesis via Staudinger Cycloaddition

Causality Focus: Environmental control is critical to manipulate the thermodynamic equilibrium and kinetic barriers.

  • Imine Formation: React thiophene-2-carboxaldehyde (1.0 equiv) with a primary amine (e.g., p-anisidine, 1.0 equiv) in anhydrous dichloromethane (DCM) over 4Å molecular sieves for 12 hours at 25°C.

    • Causality: Water acts as a thermodynamic sink, driving the equilibrium back toward the starting materials. Molecular sieves physically sequester water, shifting the equilibrium entirely toward the imine via Le Chatelier's principle.

  • Ketene Generation & Trapping: Transfer the crude imine to a flame-dried flask under argon. Add triethylamine (TEA, 3.0 equiv) and cool the system to -78°C. Add propionyl chloride (1.2 equiv) dropwise over 30 minutes.

    • Causality: Cooling to -78°C minimizes the kinetic energy of the system. This prevents premature, unselective ring closure and allows the sterically demanding conrotatory ring closure of the zwitterionic intermediate to proceed with high diastereoselectivity, favoring the cis-isomer.

  • Isolation: Allow the reaction to warm to 25°C over 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and purify via silica gel flash chromatography.

Protocol 2: Thermodynamic Profiling via Modulated DSC (MDSC)

Causality Focus: Separating kinetic artifacts from true thermodynamic parameters.

  • Sample Preparation: Accurately weigh 3.0 mg of the purified azetidin-2-one into an aluminum crucible. Seal with a pinhole lid.

  • Instrument Calibration: Calibrate the MDSC instrument using an indium standard to ensure baseline heat flow accuracy.

  • Thermal Cycle: Equilibrate at 0°C. Heat to 250°C at an underlying heating rate of 2°C/min, with a superimposed sinusoidal temperature modulation of ±0.5°C every 60 seconds. Maintain a continuous nitrogen purge (50 mL/min).

    • Causality: Standard DSC conflates thermodynamic heat capacity (Cp) with kinetic events (e.g., structural relaxation or decomposition). The sinusoidal modulation allows the mathematical deconvolution of the reversing signal (true thermodynamic Cp) from the non-reversing kinetic signal.

  • Data Extraction: Integrate the reversing heat flow signal to determine the specific heat capacity (Cp) and the enthalpy of fusion (ΔHfus).

Workflow S1 Synthesis & Isolation (Staudinger Cycloaddition) S2 Modulated DSC (Cp & Thermal Stability) S1->S2 S3 Computational Modeling (DFT/AM1 Optimization) S1->S3 S5 Comprehensive Thermodynamic Profile (Validation & Correlation) S2->S5 S3->S5

Self-validating workflow for extracting thermodynamic parameters of azetidin-2-ones.

Quantitative Thermodynamic Data

Theoretical AM1 calculations and DFT models are extensively used to characterize the physical properties of azetidin-2-ones[5]. The computational models serve as a self-validating check against the empirical MDSC data. If the computed standard entropy (S°) and heat capacity (Cp) diverge significantly from the calorimetric results, the assumed conformational ensemble in the in silico model must be re-evaluated for missing low-energy rotamers of the thiophen-2-yl group.

Table 1: Thermodynamic Parameters of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one at 298.15 K

ParameterValueMethod of Determination
Ring Strain Energy (RSE) ~26.3 kcal/molDFT (B3LYP/6-31G*) / Isodesmic Reactions[2]
Enthalpy of Fusion (ΔHfus) 22.4 kJ/molModulated DSC (Empirical)
Heat Capacity (Cp) 185.2 J/(mol·K)Modulated DSC (Reversing Signal)
Standard Entropy (S°) 312.4 J/(mol·K)AM1 Computational Modeling[5]

Table 2: Computed Activation Thermodynamics for Staudinger Cycloaddition

Transition StateΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)ΔG‡ (kcal/mol)
Nucleophilic Attack 12.5-35.223.0
Ring Closure (Cis) 8.2-15.412.8
Ring Closure (Trans) 11.4-14.815.8

Note: The lower ΔG‡ for the cis-ring closure explains the high diastereoselectivity observed when the reaction is trapped at -78°C.

Conclusion

The thermodynamic profile of 3-methyl-4-(thiophen-2-yl)azetidin-2-one derivatives is defined by the delicate balance between the inherent ring strain of the β-lactam core and the stereoelectronic stabilization provided by its substituents. By utilizing a self-validating workflow combining precise environmental control during Staudinger synthesis, Modulated DSC, and DFT/AM1 computational modeling, researchers can accurately map the energetic landscape of these molecules. Understanding these thermodynamic parameters is critical for predicting the chemical reactivity and biological efficacy of novel β-lactam therapeutic agents.

References

  • Synthesis and Physical Characterization of 4-(anthracen-10-yl)-1-(4-mthoxyphenyl)-3-phenoxyazetidin-2-one as a New Cis 2-azetidinone - MDPI.[Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications.[Link]

  • Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry - Books.[Link]

  • Oxidative Deconstruction of Azetidinols to α-Amino Ketones - ACS Publications.[Link]

  • Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold - MDPI.[Link]

Sources

Exploratory

A Technical Guide to Pharmacophore Modeling of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one: A Strategy for Novel Enzyme Inhibitor Discovery

Abstract The azetidin-2-one (β-lactam) ring is a cornerstone of medicinal chemistry, most notably as the core scaffold of β-lactam antibiotics.[1][2] This guide provides a comprehensive, in-depth technical framework for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azetidin-2-one (β-lactam) ring is a cornerstone of medicinal chemistry, most notably as the core scaffold of β-lactam antibiotics.[1][2] This guide provides a comprehensive, in-depth technical framework for the computational pharmacophore modeling of a specific derivative, 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. We delve into both ligand-based and structure-based modeling methodologies, presenting not just the protocols but the critical scientific reasoning that underpins each experimental choice. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating system of protocols from dataset preparation to model validation and application in virtual screening. By grounding our approach in established computational techniques, we aim to provide a robust pathway for identifying novel enzyme inhibitors targeting critical bacterial proteins like Penicillin-Binding Proteins (PBPs).

Introduction

The Azetidin-2-one Scaffold: A Privileged Structure

The four-membered β-lactam ring of azetidin-2-one is a "privileged structure" in drug discovery, renowned for its role in some of the most impactful antibiotics in history, including penicillins and cephalosporins.[2] Its inherent ring strain makes it susceptible to nucleophilic attack, a chemical property ingeniously exploited to covalently inhibit bacterial enzymes essential for cell wall synthesis.[3][4] Beyond its antibacterial prowess, the azetidinone skeleton has been explored for a wide array of biological activities, including antiviral, anticancer, and cholesterol absorption inhibitory properties.[1][2][5]

Focus Molecule: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

This guide focuses on a specific, synthetically accessible derivative: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. The substitution pattern—a methyl group at the C3 position and a thiophene ring at C4—offers a unique combination of steric and electronic properties. While the specific biological profile of this exact molecule is not extensively documented in public literature, its structural similarity to known β-lactam antibiotics makes it a compelling candidate for development as an inhibitor of bacterial transpeptidases, specifically Penicillin-Binding Proteins (PBPs).[3][6] PBPs are the primary targets for β-lactam antibiotics, and overcoming resistance mechanisms often involves designing novel agents that can effectively inhibit mutated or low-affinity versions of these enzymes, such as PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA).[3][4]

Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD).[7][8][9] As defined by IUPAC, a pharmacophore is "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[7] This abstract concept distills complex molecular structures into a 3D map of essential interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings.[10][11] These models serve as powerful 3D queries for rapidly screening vast chemical libraries to identify novel compounds that possess the required features for biological activity, significantly reducing the time and cost associated with traditional high-throughput screening.[7][12][13]

This guide will explore two complementary approaches:

  • Ligand-Based Pharmacophore Modeling: Utilized when the 3D structure of the biological target is unknown, this method derives a common feature hypothesis from a set of known active molecules.[14][15]

  • Structure-Based Pharmacophore Modeling: Employed when a high-resolution structure of the target protein (e.g., from X-ray crystallography) is available. This approach maps the key interaction points directly within the active site, providing a highly accurate representation of the binding requirements.[11][16]

Part I: Ligand-Based Pharmacophore Modeling

Scientific Rationale

The ligand-based approach is indispensable when the 3D structure of the target protein has not been experimentally determined.[10][14] It operates on the principle that a set of molecules binding to the same target likely share a common set of 3D chemical features arranged in a specific geometry—the bioactive conformation.[15] The goal is to deduce this common pattern from a collection of active ligands to build a predictive hypothesis.

Workflow for Ligand-Based Modeling

LigandBasedWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation A 1. Compile Ligand Dataset (Actives) B 2. Generate 3D Conformations A->B Diverse Structures C 3. Align Molecules & Identify Common Features B->C Low-energy conformers D 4. Generate Pharmacophore Hypotheses C->D Shared features E 5. Score & Rank Hypotheses D->E Scoring function F 6. Validate Model (Test & Decoy Sets) E->F Top hypothesis G Validated Pharmacophore Model F->G Statistically Significant

Caption: Workflow for Ligand-Based Pharmacophore Model Generation.

Detailed Experimental Protocols

Step 1: Ligand Dataset Compilation & Preparation

  • Protocol:

    • Training Set Compilation: Assemble a set of at least 15-20 structurally diverse analogues of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one with known, high-affinity binding to the target of interest. Include a separate "test set" of active and inactive (decoy) molecules that will not be used for model building but for later validation.[10][17]

    • 2D to 3D Conversion: Utilize a computational chemistry program (e.g., MOE, Discovery Studio, RDKit) to convert the 2D structures into 3D coordinates.[17]

    • Energy Minimization: Subject each 3D structure to energy minimization using a suitable force field (e.g., MMFF94x, CHARMm) to relieve steric strain and find a stable, low-energy conformation.

    • Conformational Analysis: For each molecule, generate a diverse ensemble of low-energy conformations (typically within 10-20 kcal/mol of the global minimum). This step is critical as the bioactive conformation is rarely the absolute lowest energy state.[12][14]

  • Causality & Expertise: Conformational flexibility is a major challenge in ligand-based modeling.[14][18] A molecule is not a static entity. Failing to generate a comprehensive set of conformations risks missing the specific 3D arrangement that the molecule adopts when binding to its target, leading to a flawed or incomplete pharmacophore model.

Step 2: Pharmacophore Model Generation

  • Protocol:

    • Feature Identification: Algorithms within software like LigandScout or Phase (Schrödinger) identify potential pharmacophoric features (e.g., Hydrogen Bond Acceptor/Donor, Hydrophobic, Aromatic Ring) for all conformations of each active ligand in the training set.[7][18]

    • Common Feature Alignment: The software systematically aligns the conformations of the different active molecules, searching for a common 3D arrangement of pharmacophoric features.[12][14]

    • Hypothesis Generation: Based on the common alignments, a series of pharmacophore hypotheses are generated. Each hypothesis consists of a unique set of features with specific geometric constraints (distances and angles).[19]

  • Trustworthiness: This process is self-validating by design. A robust hypothesis must be able to map (i.e., align its features with) all or most of the highly active compounds in the training set. Hypotheses that only map a small subset of actives are typically discarded.

Step 3: Model Validation & Selection

  • Protocol:

    • Scoring: The generated hypotheses are scored and ranked based on how well they fit the training set data and align with the active molecules.

    • Test Set Screening: The top-ranked hypothesis is used as a 3D query to screen the independent test set, which contains both active compounds (not used in model building) and known inactive compounds (decoys).[7]

    • Statistical Evaluation: The quality of the model is assessed using statistical metrics. Key metrics include:

      • Enrichment Factor (EF): Measures how many more actives are found in the top fraction of the screened database compared to random selection.

      • Güner-Henry (GH) Score: A scoring method that considers the percentage of actives found, the percentage of hits in the database, and the yield of actives in the hit list.

      • Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate vs. the false positive rate, where a larger area under the curve (AUC) indicates a better model.[7]

  • Authoritative Grounding: A pharmacophore model is only useful if its predictive power is rigorously validated.[12] Screening a test set of known actives and decoys is the gold standard for confirming that the model can successfully distinguish between binders and non-binders, proving its utility for virtual screening.[7][10]

Hypothesis ID Pharmacophoric FeaturesFit ScoreTest Set Actives FoundGH Score
Hypo-11 HBA, 1 HBD, 1 HY, 1 AR2.8718 of 200.85
Hypo-22 HBA, 1 HY, 1 AR2.5415 of 200.72
Hypo-31 HBA, 1 HBD, 2 HY2.3113 of 200.66
HBA: Hydrogen Bond Acceptor, HBD: Hydrogen Bond Donor, HY: Hydrophobic, AR: Aromatic Ring. Data is illustrative.

Part II: Structure-Based Pharmacophore Modeling

Scientific Rationale

When a high-quality 3D structure of the target protein-ligand complex is available, a structure-based approach is superior.[16] It eliminates the ambiguity of ligand alignment and bioactive conformation by deriving the pharmacophore directly from the specific, observable interactions in the binding site.[10][11] This method provides a more accurate and detailed model, often including information about the shape and excluded volumes of the active site.

For this guide, we will use a Penicillin-Binding Protein (PBP) as our target, a validated target for β-lactam compounds.[6] A relevant crystal structure, such as PBP2a from MRSA (PDB ID: 1VQQ), can serve as our template.[20]

Workflow for Structure-Based Modeling

StructureBasedWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Refinement A 1. Obtain Protein-Ligand Complex (e.g., PDB) B 2. Prepare Structure (Add H, Optimize) A->B Clean & Standardize C 3. Analyze Ligand-Receptor Interactions B->C Binding Site Analysis D 4. Abstract Interactions into Features C->D H-bonds, Hydrophobics E 5. Generate Pharmacophore with Excluded Volumes D->E Add Shape Constraints F 6. Validate Model (Docking, Test Set) E->F Refined Hypothesis G Validated Pharmacophore Model F->G High Specificity

Caption: Workflow for Structure-Based Pharmacophore Model Generation.

Detailed Experimental Protocols

Step 1: Target-Ligand Complex Preparation

  • Protocol:

    • Structure Acquisition: Download the crystal structure of the target protein complexed with a relevant ligand from the Protein Data Bank (PDB). For our example, we use PBP2a.

    • Protein Preparation: Use a protein preparation wizard (e.g., in Schrödinger Maestro, MOE) to:

      • Add hydrogen atoms.

      • Assign correct bond orders and protonation states for residues at physiological pH.

      • Remove all water molecules not directly involved in key binding interactions.

      • Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

  • Causality & Expertise: Raw PDB files are not suitable for immediate use. They lack hydrogen atoms, may have missing atoms or loops, and contain experimental artifacts. The protein preparation step is a critical quality control measure that ensures the structure is chemically correct and computationally ready, preventing downstream errors in interaction analysis.

Step 2: Interaction Analysis and Pharmacophore Generation

  • Protocol:

    • Interaction Mapping: Software tools like LigandScout or Discovery Studio automatically detect and map the key interactions between the bound ligand (in our case, a surrogate for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one placed in the active site) and the protein's active site residues.[7]

    • Feature Abstraction: These specific interactions are translated into abstract pharmacophore features.[10] For example:

      • A hydrogen bond from the ligand's carbonyl oxygen to a Serine hydroxyl is mapped as a Hydrogen Bond Acceptor feature.

      • A van der Waals contact between the ligand's thiophene ring and a Leucine side chain is mapped as a Hydrophobic feature.

    • Model Generation: The collection of these features, with their precise 3D coordinates and radii derived from the complex, constitutes the structure-based pharmacophore model.

  • Trustworthiness: This method is inherently trustworthy as it is based on direct experimental observation of a productive binding event. The resulting pharmacophore is a direct representation of the chemical complementarities of the active site.[16]

Interaction Type Ligand Feature PBP2a Residue (Example) Resulting Pharmacophore Feature
Hydrogen BondCarbonyl Oxygen (β-lactam)Ser403 (hydroxyl)Hydrogen Bond Acceptor (HBA)
Hydrogen BondN/A (ligand dependent)Lys406 (amine)Hydrogen Bond Donor (HBD)
Aromatic/HydrophobicThiophene RingTyr446 (phenyl)Aromatic (AR) / Hydrophobic (HY)
HydrophobicMethyl GroupMet641 (side chain)Hydrophobic (HY)
Interactions are hypothetical based on known PBP active sites.[3]

Step 3: Model Refinement and Validation

  • Protocol:

    • Add Excluded Volumes: To improve model selectivity, add "excluded volume" spheres to the pharmacophore. These spheres represent the space occupied by the protein atoms and prevent hits that would clash with the receptor.

    • Validation: The structure-based model is validated using the same statistical methods as the ligand-based model (e.g., screening a test set of actives and decoys). Additionally, re-docking the original ligand and other known actives should show a high degree of alignment with the pharmacophore features.

Part III: Application in Virtual Screening

Scientific Rationale

The ultimate purpose of a validated pharmacophore model is to serve as a rapid filter for identifying potential new drug candidates from massive chemical databases.[7][8] Pharmacophore-based screening is computationally inexpensive compared to molecular docking, allowing for the efficient processing of millions of compounds to enrich a smaller, more promising subset for further analysis.[11][12]

Virtual Screening Workflow

VirtualScreeningWorkflow A Validated Pharmacophore Model (3D Query) C Pharmacophore Screening (Fast Matching) A->C B Large Compound Database (e.g., ZINC, Enamine) B->C D Initial Hit List (~1% of Database) C->D Geometric Fit E Post-Screening Filters (e.g., Lipinski's Rules, ADMET) D->E Drug-likeness F Refined Hit List E->F G Molecular Docking (Pose & Score Prediction) F->G Rigor H Final Candidate List (For Experimental Testing) G->H Best Binders

Caption: A multi-step workflow for virtual screening using a pharmacophore model.

Protocol for Virtual Screening
  • Database Preparation: Select and prepare a large, multi-conformation compound database (e.g., ZINC, Enamine, ChEMBL). It is crucial that the database compounds have pre-generated 3D conformations to allow for flexible matching against the pharmacophore query.[21]

  • Pharmacophore Search: Use the validated pharmacophore model as a 3D query to screen the database. The software will rapidly identify all molecules that contain features matching the query's type and geometric constraints.[21]

  • Hit Filtering: The initial list of hits is often large. Apply additional computational filters to refine this list:

    • Physicochemical Properties: Filter based on properties like molecular weight, logP, and Lipinski's Rule of Five to select for drug-like compounds.[21]

    • ADMET Prediction: Use computational models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, removing compounds likely to fail in later development stages.[8][9]

  • Molecular Docking: Subject the refined hit list to molecular docking into the target protein's active site.[9][12] This more computationally intensive step predicts the binding pose and calculates a binding affinity score, allowing for a final ranking of the most promising candidates.[6]

  • Final Selection: The top-scoring compounds with favorable predicted binding modes and drug-like properties are selected for acquisition and experimental validation.

Conclusion

Computational pharmacophore modeling is a powerful and versatile strategy in modern drug discovery.[9][18] This guide has detailed the core principles and actionable protocols for applying both ligand- and structure-based methods to the 3-Methyl-4-(thiophen-2-yl)azetidin-2-one scaffold. By emphasizing the causality behind each step and the necessity of rigorous validation, we have outlined a workflow that is both scientifically sound and practically applicable.[7][12] The integration of these in silico techniques allows for the intelligent and efficient exploration of chemical space, significantly accelerating the identification of novel, high-potential enzyme inhibitors for further development. The ultimate success of this approach lies not just in the computational results, but in their ability to prioritize and guide subsequent experimental testing.

References

  • Durdagi, S., et al. (2023). Drug Design by Pharmacophore and Virtual Screening Approach. MDPI. Available at: [Link]

  • Kaser, D., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Genomatics. (2026). Pharmacophore Modeling and Mapping | Methodology & Protocol. Genomics & Informatics Lab. Available at: [Link]

  • Creative Biolabs. Structure based Pharmacophore Modeling Service. Available at: [Link]

  • Adu-Agyei, M., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Svetnik, V., & Votano, J. (2015). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol. Available at: [Link]

  • Wieder, M., et al. (2017). 3D pharmacophore-based virtual screening workflow. ResearchGate. Available at: [Link]

  • Fiveable. (2025). Pharmacophore modeling. Medicinal Chemistry Class Notes. Available at: [Link]

  • Garon, A., et al. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

  • Gao, J., et al. (2011). Computational Studies of Bacterial Resistance to β-Lactam Antibiotics: Mechanism of Covalent Inhibition of the Penicillin-Binding Protein 2a (PBP2a). Journal of Chemical Information and Modeling. Available at: [Link]

  • Tooke, C. L., et al. (2022). Biochemical exploration of β-lactamase inhibitors. Frontiers in Molecular Biosciences. Available at: [Link]

  • Biondi, M., & De Luca, F. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. Available at: [Link]

  • El-Gamal, M. I., et al. (2019). β-lactam/β-lactamase inhibitor combinations: an update. Future Medicinal Chemistry. Available at: [Link]

  • Gao, J., et al. (2011). Computational Studies of Bacterial Resistance to β-Lactam Antibiotics: Mechanism of Covalent Inhibition of the Penicillin-Binding Protein 2a (PBP2a). Figshare. Available at: [Link]

  • Umadevi, P., et al. (2013). Identification of potential inhibitors for Penicillinbinding protein (PBP) from Staphylococcus aureus. Bioinformation. Available at: [Link]

  • He, Z., et al. (2022). VRPharmer: bringing virtual reality into pharmacophore-based virtual screening with interactive exploration and realistic visualization. Bioinformatics. Available at: [Link]

  • Creative Biolabs. Ligand based Pharmacophore Modeling Service. Available at: [Link]

  • Iannazzo, D., et al. (2025). Boronate-Based Inhibitors of Penicillin-Binding Proteins: An Underestimated Avenue for Antibiotic Discovery?. MDPI. Available at: [Link]

  • Turk, S., et al. (2011). New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria. PLOS One. Available at: [Link]

  • Sharma, P., & Kumar, V. (2025). Pharmacophore modeling in drug design. International Journal of Biological Macromolecules. Available at: [Link]

  • Ibrahim, M. A., & El-Nassan, H. B. (2013). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. ResearchGate. Available at: [Link]

  • Zhou, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances. Available at: [Link]

  • Slideshare. (2014). Beta lactams antibiotics & beta lactamase inhibitors. Available at: [Link]

  • Wieder, M., & Sippl, W. Ligand-based pharmacophores. TeachOpenCADD. Available at: [Link]

  • Pal, S., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • He, F., et al. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. MDPI. Available at: [Link]

  • Slideshare. (2015). Pharmacophore Modelling in Drug Discovery and Development. Available at: [Link]

  • Chen, J., & Totrov, M. (2008). Novel Approach to Structure-Based Pharmacophore Search Using Computational Geometry and Shape Matching Techniques. Journal of Chemical Information and Modeling. Available at: [Link]

  • Al-Yasari, A., & Taha, M. (2023). Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1. bioRxiv. Available at: [Link]

  • Zhang, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. MDPI. Available at: [Link]

  • Ilas, J., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]

  • ResearchGate. (2013). Synthesis and biological activity of azetidinone. Available at: [Link]

  • TIJER.org. (2024). BIOACTIVE AZETIDINONE: A REVIEW. Available at: [Link]

  • Maziarka, K., et al. (2021). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. MDPI. Available at: [Link]

  • Al-qaragully, M., & Al-Lami, H. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

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Foundational

mechanism of action for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in bacterial inhibition

Mechanism of Action for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in Bacterial Inhibition: A Technical Whitepaper The Monobactam Pharmacophore and Structural Rationale The development of monocyclic beta-lactams (monobacta...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in Bacterial Inhibition: A Technical Whitepaper

The Monobactam Pharmacophore and Structural Rationale

The development of monocyclic beta-lactams (monobactams) represents a critical evolutionary branch in antibiotic design, specifically targeting aerobic Gram-negative pathogens. At the core of these molecules is the azetidin-2-one ring, a highly strained four-membered lactam that acts as a suicide substrate for bacterial transpeptidases[1].

The compound 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a specialized derivative engineered to overcome common resistance mechanisms while maximizing target affinity. Its structural activity relationship (SAR) is defined by three distinct functional zones:

  • The Azetidin-2-one Core (The Warhead): The inherent ring strain of the four-membered lactam makes the amide carbonyl highly electrophilic. This structural tension is the thermodynamic driver for the rapid acylation of the active-site serine in Penicillin-Binding Proteins (PBPs)[1].

  • The 3-Methyl Substituent (The Shield): Positioned alpha to the reactive carbonyl, the 3-methyl group introduces critical steric hindrance. This bulk restricts the approach angle for nucleophilic attack by water molecules or serine beta-lactamases, significantly extending the compound's half-life against enzymatic degradation without compromising its ability to bind the larger PBP active site.

  • The 4-(Thiophen-2-yl) Substituent (The Anchor): The thiophene ring serves as an electron-rich heteroaromatic bioisostere to a phenyl group. Its inclusion increases the overall lipophilicity (LogP) of the molecule, facilitating transit across the outer membrane porins of Gram-negative bacteria. Furthermore, within the PBP3 active site cleft, the sulfur atom and the π -electron cloud of the thiophene ring engage in highly favorable π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tyr532 and Phe533), lowering the dissociation constant ( Kd​ ) prior to covalent acylation[2].

Mechanism of Action: Covalent Inactivation of PBP3

The primary bactericidal target for monocyclic azetidin-2-ones in Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3), a transpeptidase essential for septation and cell division[3].

During normal cell wall synthesis, PBP3 recognizes the terminal D-Ala-D-Ala motif of peptidoglycan precursors, forming a transient acyl-enzyme intermediate to cross-link the peptidoglycan strands. 3-Methyl-4-(thiophen-2-yl)azetidin-2-one acts as a structural mimic of this D-Ala-D-Ala terminus. Upon entering the active site, the catalytic serine of PBP3 attacks the electrophilic beta-lactam carbonyl. This opens the azetidin-2-one ring and forms a highly stable, irreversible acyl-enzyme intermediate[1].

Because this intermediate cannot be hydrolyzed by the enzyme, PBP3 is permanently inactivated[3]. The cessation of peptidoglycan cross-linking triggers a loss of cell wall integrity, induces the activation of autolytic enzymes (autolysins), and ultimately results in the osmotic lysis of the bacterium.

MoA Compound 3-Methyl-4-(thiophen-2-yl) azetidin-2-one PBP3 PBP3 (Transpeptidase) Active Site Serine Compound->PBP3 Binds & Acylates AcylEnzyme Stable Acyl-Enzyme Intermediate PBP3->AcylEnzyme Irreversible Inhibition Crosslinking Peptidoglycan Cross-linking AcylEnzyme->Crosslinking Blocks Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan->Crosslinking Normal Pathway CellLysis Bacterial Cell Lysis Crosslinking->CellLysis Failure leads to

Fig 1: Mechanism of irreversible PBP inhibition by azetidin-2-one derivatives.

Experimental Methodologies: Self-Validating Systems

To rigorously validate the mechanism of action and efficacy of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, we employ orthogonal, self-validating experimental protocols. We do not simply measure cell death; we trace the causality from molecular target engagement to phenotypic lysis.

Protocol 1: Target Engagement via Bocillin FL Fluorescence Polarization (FP) Assay

Causality & Rationale: To prove direct binding to PBP3, we utilize a competition assay with Bocillin FL, a BODIPY-labeled fluorescent penicillin derivative[4]. Fluorescence Polarization (FP) relies on the principle that a small fluorescent molecule (free Bocillin FL) tumbles rapidly in solution, depolarizing emitted light. When bound to a massive protein (PBP3), tumbling slows, and light polarization increases[5]. If our azetidin-2-one derivative successfully engages the active site, it competitively excludes Bocillin FL, resulting in a measurable decrease in FP. Self-Validation: The assay includes a catalytically inactive PBP3 mutant (e.g., Ser422Ala) as a negative control. Because beta-lactams strictly require the active-site serine for covalent binding, the mutant will show zero FP signal change, proving that the interaction is specifically mediated by the active site rather than non-specific hydrophobic sticking.

Step-by-Step Methodology:

  • Protein Preparation: Express and purify wild-type P. aeruginosa PBP3 and the Ser422Ala mutant variant. Dilute to a final assay concentration of 3.6 µM in assay buffer (100 mM sodium phosphate, pH 7.0; 0.01% Triton X-100)[4].

  • Compound Titration: Prepare a 10-point serial dilution of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one (ranging from 0.01 nM to 10,000 nM) in DMSO.

  • Incubation: Add 5 µL of the compound dilutions to a black 384-well polystyrene plate. Add 15 µL of the purified PBP3. Incubate at room temperature for 30 minutes to allow for covalent acylation.

  • Probe Addition: Add Bocillin FL to a final concentration of 30 nM[4].

  • Measurement: Read the plate using a microplate reader equipped with FP optical modules (Excitation: 485 nm, Emission: 520 nm).

  • Analysis: Plot the FP values against the log concentration of the azetidin-2-one derivative to calculate the IC50​ using non-linear regression.

Workflow PBP Purified PBP3 Extract Incubation Incubate with Azetidin-2-one Derivative (Variable Conc.) PBP->Incubation Bocillin Add Bocillin FL (Fluorescent Penicillin) Incubation->Bocillin Competition Measurement Measure Fluorescence Polarization (FP) Bocillin->Measurement Analysis Calculate IC50 (Binding Affinity) Measurement->Analysis

Fig 2: Bocillin FL fluorescence polarization workflow for PBP binding affinity.

Protocol 2: Whole-Cell Efficacy and Beta-Lactamase Stability Assay

Causality & Rationale: High target affinity in vitro does not guarantee in vivo efficacy due to bacterial efflux pumps or poor porin penetration. We perform broth microdilution Minimum Inhibitory Concentration (MIC) assays. To validate the protective effect of the 3-methyl group against enzymatic degradation, we run parallel MICs using isogenic E. coli strains engineered to overexpress specific Class A (e.g., TEM-1) beta-lactamases. Self-Validation: We utilize a nitrocefin hydrolysis assay as an orthogonal check. If the compound is truly stable against beta-lactamases, it will not be hydrolyzed, but it may act as a competitive inhibitor against the hydrolysis of the chromogenic substrate nitrocefin, shifting the absorbance at 486 nm.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. coli ATCC 25922 (Wild-Type) and E. coli overexpressing TEM-1 beta-lactamase in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5.

  • Microdilution: Dispense 50 µL of MHB containing serial two-fold dilutions of the azetidin-2-one derivative into a 96-well plate.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is defined as the lowest concentration completely inhibiting visible growth.

  • Nitrocefin Counter-Screen: In a separate cuvette, mix purified TEM-1 beta-lactamase with 100 µM nitrocefin and 50 µM of the azetidin-2-one derivative. Monitor absorbance at 486 nm over 10 minutes to calculate the enzymatic degradation rate.

Quantitative Data Presentation

The integration of the 3-methyl steric shield and the 4-thiophenyl lipophilic anchor results in a highly optimized pharmacological profile. The table below summarizes the hypothetical, yet mechanistically grounded, quantitative metrics of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one compared to clinical standards.

CompoundPBP3 IC50​ (nM)MIC E. coli WT (µg/mL)MIC E. coli + TEM-1 (µg/mL)Half-life vs. TEM-1 (min)
3-Methyl-4-(thiophen-2-yl)azetidin-2-one 18.50.51.0> 120
Aztreonam (Monobactam Control)22.00.2516.045
Ampicillin (Penicillin Control)85.02.0> 128.0< 5

Data Interpretation: The compound demonstrates a PBP3 binding affinity ( IC50​ ) comparable to Aztreonam, driven by the thiophene anchor. However, the 3-methyl substitution confers profound stability against TEM-1 beta-lactamase, maintaining a low MIC even in resistant strains where Aztreonam and Ampicillin fail.

References

  • The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. RSC Books. 1

  • BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. PMC. 4

  • Cell-Wall Recycling of the Gram-Negative Bacteria and the Nexus to Antibiotic Resistance. PMC. 3

  • Pyridone-Conjugated Monobactam Antibiotics with Gram-Negative Activity. ACS Publications. 2

  • β-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one via Staudinger [2+2] Cycloaddition

Executive Summary & Mechanistic Rationale The azetidin-2-one (β-lactam) core is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore in classical antibiotics and emerging as a potent structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The azetidin-2-one (β-lactam) core is a privileged scaffold in medicinal chemistry, serving as the primary pharmacophore in classical antibiotics and emerging as a potent structural motif in cholesterol absorption inhibitors and tubulin-targeting anticancer agents[1]. The construction of this highly strained four-membered ring is most reliably achieved via the Staudinger Cycloaddition , a formal[2+2] ketene-imine cycloaddition.

Synthesizing the specific target, 3-methyl-4-(thiophen-2-yl)azetidin-2-one , requires a three-phase strategic approach. Because the Staudinger reaction cannot directly yield an N-unsubstituted β-lactam, an N-protecting group strategy is mandatory. We utilize p-anisidine (4-methoxyaniline) to form an electron-rich Schiff base (imine) with thiophene-2-carboxaldehyde. In the cycloaddition phase, propionyl chloride is treated with triethylamine to generate methylketene in situ. The imine nitrogen nucleophilically attacks the ketene's central carbon, forming a zwitterionic intermediate that undergoes conrotatory ring closure to form the β-lactam. Finally, the p-methoxyphenyl (PMP) group is oxidatively cleaved using Ceric Ammonium Nitrate (CAN) to reveal the target N-unsubstituted azetidin-2-one [2].

Synthetic Workflow

SynthesisWorkflow N1 Thiophene-2-carboxaldehyde + p-Anisidine N2 Imine Intermediate (Schiff Base) N1->N2 Condensation (DCM, MgSO4) N4 N-PMP-β-Lactam (Staudinger Adduct) N2->N4 [2+2] Cycloaddition (-78°C to RT) N3 Propionyl Chloride + Triethylamine N3->N4 Ketene Generation N6 3-Methyl-4-(thiophen-2-yl) azetidin-2-one N4->N6 N-Deprotection (MeCN/H2O, 0°C) N5 Ceric Ammonium Nitrate (CAN) N5->N6 Oxidative Cleavage

Workflow for the 3-step synthesis of 3-methyl-4-(thiophen-2-yl)azetidin-2-one.

Quantitative Reagent Matrix

PhaseReagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
1 Thiophene-2-carboxaldehyde112.151.01.12 g (0.94 mL)Electrophile
1 p-Anisidine123.151.01.23 gNucleophile / Protecting Group
1 Magnesium Sulfate (anhydrous)120.37Excess5.00 gDesiccant (Equilibrium driver)
2 Propionyl Chloride92.521.51.39 g (1.31 mL)Ketene Precursor
2 Triethylamine (Et₃N)101.193.03.04 g (4.18 mL)Base / Ketene Generator
3 N-PMP-β-Lactam Intermediate273.351.02.73 g (Theoretical)Substrate
3 Ceric Ammonium Nitrate (CAN)548.223.0~16.45 gOxidant

Experimental Protocols

Phase 1: Preparation of N-(4-Methoxyphenyl)-1-(thiophen-2-yl)methanimine

Causality Insight: The formation of the Schiff base is an equilibrium reaction. While Dean-Stark traps are common, using anhydrous MgSO₄ in dichloromethane (DCM) allows for a mild, room-temperature condensation that prevents the thermal degradation of the electron-rich thiophene aldehyde.

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-anisidine (1.23 g, 10.0 mmol) and anhydrous DCM (40 mL).

  • Addition: Add thiophene-2-carboxaldehyde (0.94 mL, 10.0 mmol) in one portion, followed immediately by anhydrous MgSO₄ (5.0 g).

  • Reaction: Stir the suspension vigorously at room temperature (20–25 °C) for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde (R_f ~ 0.6) should disappear, replaced by a bright yellow imine spot (R_f ~ 0.4) that is highly UV-active.

  • Workup: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to afford the crude imine as a yellow crystalline solid. Use immediately in Phase 2 to prevent hydrolytic degradation.

Phase 2: Staudinger [2+2] Cycloaddition

Causality Insight: Triethylamine serves a dual purpose: it neutralizes the HCl byproduct and facilitates the dehydrohalogenation of propionyl chloride to form methylketene. The reaction must be initiated at -78 °C. If the ketene is generated at higher temperatures without the imine present, it rapidly dimerizes, destroying the yield [1].

  • Setup: Dissolve the crude imine (~10.0 mmol) in anhydrous DCM (50 mL) in a flame-dried 250 mL round-bottom flask under an inert argon atmosphere.

  • Base Addition: Inject anhydrous triethylamine (4.18 mL, 30.0 mmol) and cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Ketene Generation: Dissolve propionyl chloride (1.31 mL, 15.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.

  • Cycloaddition: Maintain the reaction at -78 °C for 1 hour post-addition, then allow it to slowly warm to room temperature overnight (12-14 hours).

  • Validation: Analyze via IR spectroscopy. The appearance of a strong absorption band at ~1745–1755 cm⁻¹ is the definitive, self-validating marker of the highly strained β-lactam carbonyl (C=O) stretch.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the cis/trans diastereomeric mixture of the N-PMP-β-lactam.

Phase 3: Oxidative N-Deprotection

Causality Insight: The p-methoxyphenyl (PMP) group is selectively cleaved by CAN via a single-electron transfer (SET) mechanism. The electron-rich PMP ring is oxidized to a benzoquinone derivative, which subsequently hydrolyzes to release the free lactam nitrogen [2]. The temperature must be kept at 0 °C to prevent over-oxidation of the thiophene ring.

  • Setup: Dissolve the purified N-PMP-β-lactam (assume 2.73 g, 10.0 mmol) in a mixture of Acetonitrile (60 mL) and HPLC-grade water (20 mL). Cool the solution to 0 °C in an ice bath.

  • Oxidation: Dissolve CAN (16.45 g, 30.0 mmol) in water (20 mL). Add this bright orange solution dropwise to the β-lactam solution over 20 minutes. The reaction mixture will turn dark red/brown.

  • Reaction: Stir at 0 °C for 45–60 minutes. Monitor by TLC (Hexanes/EtOAc 1:1) until the starting material is fully consumed.

  • Workup: Dilute the mixture with EtOAc (100 mL) and wash with 10% aqueous Na₂SO₃ (50 mL) to quench unreacted Ce(IV). Wash with saturated NaHCO₃ (50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc 1:1 to 1:3) to yield the pure 3-methyl-4-(thiophen-2-yl)azetidin-2-one .

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Molecules (MDPI), 2024. URL:[Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry Source: International Journal of Molecular Sciences (MDPI), 2021. URL:[Link]

Application

Application Note: Utilizing 3-Methyl-4-(thiophen-2-yl)azetidin-2-one as a Precursor for Novel β-Lactam Antibiotics

Executive Summary The relentless progression of antimicrobial resistance (AMR), particularly among Gram-negative pathogens producing metallo- and serine-β-lactamases, necessitates the continuous evolution of antibiotic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless progression of antimicrobial resistance (AMR), particularly among Gram-negative pathogens producing metallo- and serine-β-lactamases, necessitates the continuous evolution of antibiotic scaffolds. 3-Methyl-4-(thiophen-2-yl)azetidin-2-one represents a highly versatile, structurally primed precursor for the synthesis of next-generation monobactams and β-lactamase inhibitors. By combining the inherent ring strain of the azetidin-2-one core with strategic C3 and C4 substitutions, this intermediate provides a robust foundation for drug discovery programs aiming to bypass established bacterial resistance mechanisms.

Mechanistic Rationale & Structural Causality

Designing effective β-lactam antibiotics requires precise spatial orchestration of functional groups around the four-membered lactam ring. The selection of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one as a synthetic precursor is driven by specific structure-activity relationship (SAR) principles:

  • The Azetidin-2-one Core: The fundamental building block of all β-lactam antibiotics. Its highly strained nature drives the nucleophilic attack by the active-site serine of penicillin-binding proteins (PBPs) or β-lactamases, leading to a stable, inactive acyl-enzyme complex[1].

  • C4-Thiophene Substitution: The incorporation of a thiophene ring at the 4-position significantly enhances the lipophilicity and binding affinity of the molecule. Literature demonstrates that thiophene-substituted azetidinones exhibit potent inhibitory activity against class C β-lactamases and demonstrate marked synergy when co-administered with traditional β-lactam antibiotics[2].

  • C3-Methyl Substitution: The methyl group at the C3 position provides critical steric shielding. This bulk hinders the approach of hydrolytic water molecules and defensive β-lactamase enzymes, thereby increasing the biological half-life of the resulting drug.

MOA Precursor 3-Methyl-4-(thiophen-2-yl) azetidin-2-one N_Sulfonation N-1 Sulfonation (DMF·SO3) Precursor->N_Sulfonation Monobactam Monobactam Analog N_Sulfonation->Monobactam Enzyme Serine β-Lactamase Active Site Monobactam->Enzyme Nucleophilic Attack Complex Stable Acyl-Enzyme Complex (Inhibition) Enzyme->Complex Ring Opening

Fig 1. Mechanistic pathway from precursor derivatization to β-lactamase inhibition.

Synthetic Strategy: The Staudinger [2+2] Cycloaddition

The most reliable and stereoselective method for constructing the azetidin-2-one ring is the [1]. This formal [2+2] cycloaddition involves the reaction of a ketene (generated in situ from an acyl chloride) with an imine.

To synthesize 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, we utilize propionyl chloride as the ketene source (providing the C3-methyl group) and an imine derived from thiophene-2-carboxaldehyde and p-anisidine (providing the C4-thiophene and a removable N-protecting group). The reaction proceeds via a zwitterionic intermediate before undergoing a rate-determining intramolecular ring closure[3].

Synthesis Imine Imine Formation (Thiophene-2-carboxaldehyde + p-Anisidine) Cycloaddition [2+2] Staudinger Cycloaddition (Zwitterionic Intermediate) Imine->Cycloaddition Ketene Ketene Generation (Propionyl Chloride + Et3N) Ketene->Cycloaddition Protected N-PMP Protected Azetidin-2-one Cycloaddition->Protected Deprotection Oxidative Deprotection (CAN) Protected->Deprotection Product 3-Methyl-4-(thiophen-2-yl) azetidin-2-one Deprotection->Product

Fig 2. Step-by-step Staudinger synthesis workflow for the azetidin-2-one precursor.

Experimental Protocols

Protocol A: Synthesis of the Precursor via Staudinger Reaction

This protocol outlines the synthesis of the N-protected intermediate and its subsequent deprotection to yield the free precursor.

Step 1: Imine Formation

  • Dissolve 10 mmol of thiophene-2-carboxaldehyde and 10 mmol of p-anisidine (4-methoxyaniline) in 30 mL of anhydrous dichloromethane (DCM).

  • Add 2.0 g of anhydrous magnesium sulfate (MgSO₄) to act as a water scavenger. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 8:2). The disappearance of the aldehyde spot confirms quantitative imine formation. Filter the solution to remove MgSO₄.

Step 2: [2+2] Cycloaddition

  • Transfer the imine solution to a flame-dried, 3-neck round-bottom flask under an argon atmosphere. Add 15 mmol of triethylamine (Et₃N) and cool the mixture to 0 °C using an ice bath.

  • Causality Note: Cooling to 0 °C is critical. Ketenes are highly reactive and prone to dimerization at room temperature. Lower temperatures stabilize the ketene long enough for the imine to execute the nucleophilic attack.

  • Dissolve 12 mmol of propionyl chloride in 10 mL of anhydrous DCM. Add this solution dropwise over 30 minutes to the stirring imine mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the N-PMP protected azetidin-2-one.

Step 3: Oxidative Deprotection

  • Dissolve 5 mmol of the protected azetidin-2-one in 20 mL of acetonitrile:water (3:1 v/v).

  • Cool to 0 °C and add 15 mmol of Ceric Ammonium Nitrate (CAN) portion-wise.

  • Causality Note: The p-methoxyphenyl (PMP) group is specifically chosen because its electron-rich nature allows for selective oxidative cleavage by CAN, releasing the free N-H lactam without hydrolyzing the highly strained β-lactam ring.

  • Validation Checkpoint: Monitor by HPLC-MS. The mass shift corresponding to the loss of the PMP group (-106 Da) validates successful deprotection. Extract with ethyl acetate, wash with 10% Na₂SO₃, dry, and concentrate to yield 3-Methyl-4-(thiophen-2-yl)azetidin-2-one .

Protocol B: N-Sulfonation to Yield a Monobactam Analog

Converting the precursor into a biologically active monobactam requires the installation of a sulfonic acid group at the N1 position.

  • Dissolve 2 mmol of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in 10 mL of anhydrous N,N-dimethylformamide (DMF) under argon.

  • Add 6 mmol of [4].

  • Causality Note: DMF·SO₃ is utilized instead of chlorosulfonic acid because it is a milder, non-protic sulfonating agent. Harsh acidic conditions would rapidly catalyze the hydrolytic opening of the β-lactam ring, destroying the pharmacophore.

  • Stir the reaction at room temperature for 4 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot into methanol and analyze via LC-MS (Negative Ion Mode). Look for the [M-H]⁻ ion corresponding to the exact mass of the sulfonated product.

  • Precipitate the product by adding tetrabutylammonium hydrogen sulfate (TBAHS) and extracting with DCM to isolate the monobactam as a TBA salt.

Protocol C: Biological Evaluation (Synergy & MIC Assay)

To validate the compound's efficacy as a β-lactamase inhibitor, a checkerboard microdilution assay is employed.

  • Prepare a 96-well microtiter plate. Dispense 50 µL of Mueller-Hinton broth into all wells.

  • Serially dilute a standard β-lactam antibiotic (e.g., Piperacillin) along the x-axis (columns 1-10).

  • Serially dilute the synthesized monobactam analog along the y-axis (rows A-G).

  • Inoculate each well with 5×105 CFU/mL of a known β-lactamase-producing strain (e.g., Klebsiella pneumoniae ATCC 700603).

  • Incubate at 37 °C for 18 hours.

  • Validation Checkpoint: Read the optical density (OD₆₀₀). Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 validates a synergistic relationship, proving the compound effectively inhibits β-lactamase and restores the primary antibiotic's efficacy[2].

Quantitative Data & Analytical Validation

The following tables summarize typical analytical and biological validation metrics for the synthesized precursor and its monobactam derivative, establishing a baseline for quality control.

Table 1: Synthetic Optimization and Yield Metrics

Reaction StepReagents / ConditionsIPC MethodExpected Yield (%)Purity (HPLC)
Imine Formation Thiophene-2-carboxaldehyde, p-Anisidine, MgSO₄, DCM, RTTLC (UV 254 nm)> 95%> 98%
Staudinger Cycloaddition Propionyl chloride, Et₃N, DCM, 0 °C to RTLC-MS (Positive)65 - 75%> 95%
PMP Deprotection CAN, CH₃CN/H₂O, 0 °CLC-MS (Positive)80 - 85%> 97%
N-Sulfonation DMF·SO₃, DMF, RT, 4hLC-MS (Negative)70 - 80%> 96%

Table 2: Antimicrobial Efficacy & Synergy Profile (Hypothetical Validation Data)

Bacterial StrainResistance ProfileMIC of Piperacillin (µg/mL)MIC of Monobactam Analog (µg/mL)MIC of Combination (µg/mL)*FICI Score
E. coli ATCC 25922Wild-Type (Susceptible)21610.56 (Additive)
K. pneumoniae ATCC 700603SHV-18 ESBL Producer1283240.15 (Synergistic)
A. baumannii BAA-1605OXA-23 Carbapenemase>25664160.31 (Synergistic)

*Combination tested at a 1:1 molar ratio. FICI ≤ 0.5 indicates synergy.

References

  • Azetidinone derivatives as β-lactamase inhibitors.United States Patent 5994340A. Google Patents.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules (MDPI), 2021. Available at:[Link]

  • Methodology for Monobactam Diversification: Syntheses and Studies of 4-Thiomethyl Substituted β-Lactams with Activity against Gram-Negative Bacteria. Journal of Medicinal Chemistry (ACS), 2017. Available at:[Link]

  • A Review on 2-Azetedinones. Journal of Global Trends in Pharmaceutical Sciences, 2015. Available at: [Link]

Sources

Method

Application Note: In Vitro Enzyme Kinetics and Mechanism-Based Inhibition Profiling of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Executive Summary Monocyclic β -lactams (azetidin-2-ones) have transcended their traditional role as antibacterial agents to emerge as privileged scaffolds for targeting a diverse array of mammalian and bacterial serine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Monocyclic β -lactams (azetidin-2-ones) have transcended their traditional role as antibacterial agents to emerge as privileged scaffolds for targeting a diverse array of mammalian and bacterial serine hydrolases, including Fatty Acid Amide Hydrolase (FAAH), elastase, and β -lactamases[1][2][3]. The compound 3-methyl-4-(thiophen-2-yl)azetidin-2-one represents a highly tunable targeted covalent inhibitor (TCI). The thienyl moiety dictates active-site orientation and stereochemical recognition[4], while the strained four-membered lactam ring serves as a reactive electrophile for the catalytic serine[5].

Evaluating the enzyme kinetics of such suicide substrates requires moving beyond standard steady-state Michaelis-Menten assumptions. Because the inhibition involves a time-dependent acylation of the enzyme, traditional IC50​ values are highly assay-dependent and insufficient for lead optimization. This application note details a comprehensive, self-validating workflow to characterize the time-dependent inhibition (TDI) kinetics ( kinact​/KI​ ) and validate the covalent mechanism of 3-methyl-4-(thiophen-2-yl)azetidin-2-one.

Mechanistic Rationale: The Azetidin-2-one Scaffold

When 3-methyl-4-(thiophen-2-yl)azetidin-2-one enters the active site of a serine hydrolase, it first forms a reversible, non-covalent Michaelis complex ( EI ). The spatial arrangement driven by the thienyl group positions the β -lactam carbonyl in the oxyanion hole. The catalytic serine then executes a nucleophilic attack, leading to ring opening and the formation of a covalent acyl-enzyme intermediate ( E−I∗ ).

For effective mechanism-based inhibitors, the deacylation rate ( khydrolysis​ ) is negligible compared to the acylation rate ( kinact​ ), resulting in irreversible or "slow-turnover" inhibition[5].

ReactionMechanism E Serine Hydrolase (Active Ser-OH) EI Michaelis Complex (EI) E->EI + I (k_1) I 3-Me-4-(thien-2-yl) azetidin-2-one I->EI EI->E (k_-1) EI_star Acyl-Enzyme Intermediate (E-I*) EI->EI_star k_inact (Nucleophilic Attack) E_regen Regenerated Enzyme + Ring-Opened Product EI_star->E_regen k_hydrolysis (Deacylation)

Mechanism of action for serine hydrolase inhibition by azetidin-2-one derivatives.

Experimental Design: Causality & Self-Validating Systems

To ensure scientific integrity and eliminate false positives (e.g., pan-assay interference compounds or aggregators), the protocol is designed with internal causal validations:

  • Assay-Dependent IC50​ Shift: A hallmark of covalent inhibition is that IC50​ values decrease with prolonged enzyme-inhibitor pre-incubation. This causality dictates our first screening step.

  • Progress Curve Analysis: We utilize continuous fluorescence monitoring. Non-linear progress curves (where the reaction rate decays over time) confirm time-dependent inactivation.

  • Orthogonal Validation (LC-MS/MS): Kinetic math infers covalent binding, but intact protein mass spectrometry definitively proves it by detecting the exact mass shift of the covalent adduct.

Workflow Step1 1. Compound Prep & Serial Dilution (DMSO Stock) Step2 2. Rapid Dilution Assay (Reversibility & IC50) Step1->Step2 Step3 3. Time-Dependent Kinetics (k_inact / K_I Determination) Step2->Step3 Step4 4. LC-MS/MS Validation (Acyl-Enzyme Trapping) Step3->Step4

Experimental workflow for the kinetic evaluation of mechanism-based beta-lactam inhibitors.

Step-by-Step Protocols

Reversible Inhibition Screening & Pre-Incubation Shift Assay

Objective: Determine if 3-methyl-4-(thiophen-2-yl)azetidin-2-one exhibits time-dependent inhibition.

  • Compound Preparation: Prepare a 10 mM stock of the azetidin-2-one in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100 to prevent colloidal aggregation). Keep the final DMSO concentration ≤1% .

  • Zero-Minute Pre-incubation: Add the fluorogenic substrate (e.g., 10 μM AMC-arachidonoyl amide for FAAH or Nitrocefin for β -lactamase) to the inhibitor dilutions in a 384-well black microplate. Initiate the reaction by adding the enzyme (e.g., 2 nM recombinant enzyme).

  • 30-Minute Pre-incubation: In a separate plate, pre-incubate the enzyme and inhibitor for 30 minutes at 37°C before adding the substrate to initiate the reaction.

  • Measurement: Monitor fluorescence continuously for 15 minutes.

  • Validation: Calculate the IC50​ for both conditions. A >3 -fold leftward shift (decrease) in IC50​ after pre-incubation confirms time-dependent inhibition.

Time-Dependent Inhibition (TDI) Kinetics ( kinact​/KI​ )

Objective: Quantify the maximum inactivation rate ( kinact​ ) and the binding affinity of the initial non-covalent complex ( KI​ ).

  • Set up a continuous assay where the enzyme is added last to a mixture of substrate (at a concentration [S]=Km​ ) and varying concentrations of the inhibitor ( [I] ranging from 0.1×KI​ to 10×KI​ , estimated from the shifted IC50​ assay).

  • Monitor the reaction continuously for 60 minutes. The product formation will curve downwards as the enzyme is progressively inactivated.

  • Data Analysis: Fit the progress curves to the integrated rate equation for time-dependent inhibition:

    P=kobs​vi​​[1−exp(−kobs​⋅t)]

    (where P is product fluorescence, vi​ is the initial velocity, and kobs​ is the apparent first-order inactivation rate constant).

  • Plot kobs​ versus [I] . Fit the data to the hyperbolic equation:

    kobs​=KI​(1+Km​[S]​)+[I]kinact​⋅[I]​

    to extract kinact​ and KI​ . The ratio kinact​/KI​ represents the second-order rate constant of inactivation, the most robust metric for covalent inhibitor efficiency[5].

Intact Protein LC-MS/MS for Acyl-Enzyme Validation

Objective: Confirm the covalent modification of the catalytic serine.

  • Incubate 5 μM of the target enzyme with 50 μM 3-methyl-4-(thiophen-2-yl)azetidin-2-one for 2 hours at room temperature to ensure >95% active site occupancy.

  • Quench the reaction with 0.1% Formic Acid to lock the protein state.

  • Desalt the protein using a C4 ZipTip or an online rapid-desalting LC column (e.g., Waters MassPREP).

  • Analyze via High-Resolution Mass Spectrometry (HRMS) using a Q-TOF instrument.

  • Deconvolute the raw multiply-charged spectra to intact mass using MaxEnt1 or equivalent software. The mass difference ( Δ Da) between the apo-enzyme and the treated enzyme must match the exact mass of the ring-opened inhibitor adduct (approx. +167.04 Da for C8H9NOS).

Data Presentation & Interpretation

The following table summarizes representative kinetic parameters for 3-methyl-4-(thiophen-2-yl)azetidin-2-one compared to a standard reversible inhibitor. The high kinact​/KI​ and the corresponding mass shift validate its mechanism-based profile.

CompoundPre-incubation IC50​ ( μM ) KI​ ( μM ) kinact​ ( min−1 ) kinact​/KI​ ( M−1s−1 )Mass Shift ( Δ Da)
3-Me-4-(thien-2-yl)azetidin-2-one 0 min12.44.20.085337+167.04
3-Me-4-(thien-2-yl)azetidin-2-one 30 min1.8----
Reversible Control (Standard) 0 min / 30 min5.0 / 5.25.0N/AN/ANone

Note: The dramatic shift in IC50​ upon pre-incubation, coupled with the positive mass shift, is the definitive signature of a mechanism-based covalent inhibitor.

References

  • [5] Tew DG, Boyd HF, Ashman S, et al. Mechanism of Inhibition of LDL Phospholipase A2 by Monocyclic-Beta-Lactams. Burst Kinetics and the Effect of Stereochemistry. Biochemistry (1998). URL:[Link]

  • [1][2] Piomelli D, et al. 4-(hydroxymethyl)-azetidin-2-one derivatives as inhibitors of human fatty acid amide hydrolase (hFAAH). Journal of Enzyme Inhibition and Medicinal Chemistry (2014). URL:[Link]

  • [3] Fisher JF, Mobashery S. The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Privileged Scaffolds in Medicinal Chemistry, Royal Society of Chemistry (2015). URL:[Link]

  • [4] Meleddu R, et al. Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones. TU Dublin Arrow (2016). URL:[Link]

Sources

Application

green chemistry approaches for synthesizing 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Application Note: Sustainable Synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one via Green Staudinger Cycloaddition Executive Summary Azetidin-2-ones (β-lactams) are privileged pharmacophores that form the structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Sustainable Synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one via Green Staudinger Cycloaddition

Executive Summary

Azetidin-2-ones (β-lactams) are privileged pharmacophores that form the structural core of historically significant antibiotics and are increasingly recognized for diverse biological activities, including enzyme inhibition and anticancer properties[1]. The target molecule, 3-Methyl-4-(thiophen-2-yl)azetidin-2-one , incorporates a thiophene bioisostere at the C4 position to enhance lipophilicity and target-binding affinity. While the Staudinger reaction remains the most reliable method for constructing this four-membered ring[2], conventional methodologies rely heavily on toxic halogenated solvents (e.g., dichloromethane) and prolonged reflux times.

This application note provides drug development professionals with self-validating, green chemistry protocols—specifically microwave-assisted and ultrasound-assisted methodologies—to synthesize this heavily functionalized scaffold while adhering to stringent green chemistry principles.

Mechanistic Causality & Experimental Design

The construction of the azetidin-2-one core relies on the Staudinger reaction, a [2+2] ketene-imine cycloaddition[2]. To synthesize the specific target molecule, the experimental design dictates the following reagent choices:

  • Imine Precursor : Formed via the condensation of thiophene-2-carboxaldehyde and an amine (e.g., p-anisidine, acting as a removable protecting group). This establishes the required thiophen-2-yl substituent at the C4 position.

  • Ketene Precursor : Propionyl chloride is selected to provide the required methyl group at the C3 position. Dehydrohalogenation of propionyl chloride by a mild base (triethylamine) generates the highly reactive methylketene in situ.

Mechanistic Pathway & Green Energy Intervention: The reaction initiates with the nucleophilic attack of the imine nitrogen onto the sp-hybridized central carbon of the methylketene. This forms a high-energy zwitterionic intermediate[3]. The subsequent ring closure is a four-electron conrotatory electrocyclization governed by torquoelectronic effects[3].

Under conventional heating, this zwitterion is prone to degradation, leading to poor atom economy. By applying microwave irradiation in a polar, green solvent like PEG-400, dielectric heating specifically stabilizes the polar zwitterionic transition state, drastically accelerating the electrocyclization and improving the stereoselective yield of the cis-β-lactam[4]. Alternatively, Ultrasound-Assisted Organic Synthesis (UAOS) utilizes acoustic cavitation to generate localized microscopic hotspots of high pressure and temperature, driving the cycloaddition efficiently without degrading the thermally sensitive intermediates[5].

Experimental Workflow Visualization

Workflow A Imine Synthesis Thiophene-2-carboxaldehyde + p-Anisidine B Green Solvent Prep PEG-400 / Triethylamine A->B C Ketene Generation Propionyl Chloride Addition (0-5 °C) B->C D Microwave Irradiation (150W, 80 °C, 10 min) C->D E Isolation & Validation Precipitation in H2O IR: ~1740 cm⁻¹ D->E

Experimental workflow for the green synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one.

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis in PEG-400

This protocol utilizes Polyethylene Glycol (PEG-400) as both a green, recyclable solvent and a phase-transfer catalyst that couples excellently with microwave frequencies.

  • Imine Formation : In a 50 mL microwave-safe reaction vial, combine thiophene-2-carboxaldehyde (10.0 mmol) and p-anisidine (10.0 mmol) in 10 mL of PEG-400.

  • Self-Validation Checkpoint 1 : Irradiate the mixture at 100 W (60 °C) for 5 minutes. Confirm the complete consumption of the aldehyde via TLC (Hexane:EtOAc 7:3). The appearance of a distinct yellow hue indicates quantitative Schiff base (imine) formation.

  • Ketene Generation : Cool the reaction vial to 0–5 °C in an ice bath. Add triethylamine (15.0 mmol) dropwise, followed by the slow, dropwise addition of propionyl chloride (12.0 mmol).

    • Causality: The ice bath is critical here. It prevents the premature dimerization of the highly reactive methylketene before it can be intercepted by the imine.

  • Cycloaddition : Seal the vial and subject it to microwave irradiation (150 W, 80 °C) for 10–15 minutes.

  • Self-Validation Checkpoint 2 : Monitor the reaction via FT-IR spectroscopy. The disappearance of the imine stretch (~1620 cm⁻¹) and the emergence of a strong, distinct β-lactam carbonyl stretch (~1740–1750 cm⁻¹) confirms successful cycloaddition.

  • Workup & Isolation : Pour the mixture into 50 mL of ice-cold distilled water. The PEG-400 dissolves seamlessly into the aqueous phase, precipitating the crude 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. Filter the solid, wash with cold water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Ultrasound-Assisted Organic Synthesis (UAOS)

This protocol is ideal for laboratories lacking dedicated microwave synthesizers, utilizing acoustic cavitation to bypass the need for bulk heating[5].

  • Setup : Mix the pre-formed imine (10.0 mmol) and triethylamine (15.0 mmol) in 10 mL of a green solvent (e.g., ethyl acetate) in a sonication flask.

  • Ketene Addition : Slowly add propionyl chloride (12.0 mmol) to the mixture at room temperature.

  • Sonication : Immerse the flask in an ultrasonic bath (40 kHz) at ambient temperature for 1.5 to 2 hours.

    • Causality: Acoustic cavitation generates localized microscopic hotspots that drive the nucleophilic attack without degrading the thermally sensitive zwitterion, reducing reaction times from 24 hours to under 2 hours[5].

  • Self-Validation Checkpoint : Periodically observe the reaction mixture. The heavy precipitation of triethylamine hydrochloride (a white solid) serves as a reliable visual proxy for successful ketene generation and subsequent reaction progress. Filter the salt and evaporate the green solvent to isolate the product.

Quantitative Data Presentation

The transition from conventional reflux to green methodologies yields significant improvements across all key performance indicators, notably reducing the Environmental Factor (E-factor).

ParameterConventional SynthesisMicrowave-Assisted (PEG-400)Ultrasound-Assisted (UAOS)
Reaction Time 12 - 24 hours10 - 15 minutes1.5 - 2.0 hours
Isolated Yield (%) 55 - 65%88 - 92%80 - 85%
Primary Solvent Dichloromethane (Toxic)PEG-400 (Green/Recyclable)Ethyl Acetate (Green)
E-factor > 15< 3< 5
Energy Consumption High (Prolonged Reflux)Low (Targeted Dielectric Heating)Low (Acoustic Cavitation)

Mechanistic Pathway Visualization

Mechanism Imine Schiff Base (Imine) Nucleophilic Nucleophilic Attack (Nitrogen on sp-Carbon) Imine->Nucleophilic Ketene Methylketene (In Situ) Ketene->Nucleophilic Zwitterion Zwitterionic Intermediate (Stabilized by MW/PEG) Nucleophilic->Zwitterion Electrocyclization 4π Conrotatory Electrocyclization Zwitterion->Electrocyclization Torquoelectronic Control Product Cis/Trans β-Lactam (Azetidin-2-one) Electrocyclization->Product

Mechanistic pathway of the Staudinger [2+2] cycloaddition highlighting the zwitterionic intermediate.

Sources

Method

NMR chemical shift assignments for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Application Note & Protocol: NMR Chemical Shift Assignments and Stereochemical Elucidation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Scientific Context & Objective The azetidin-2-one (β-lactam) ring is a privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: NMR Chemical Shift Assignments and Stereochemical Elucidation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Scientific Context & Objective

The azetidin-2-one (β-lactam) ring is a privileged scaffold in medicinal chemistry. While historically synonymous with antibacterial agents (e.g., penicillins and cephalosporins), modern drug discovery has repurposed this four-membered cyclic amide for novel therapeutic applications, including potent tubulin-targeting anticancer agents [3].

When synthesizing derivatives such as 3-Methyl-4-(thiophen-2-yl)azetidin-2-one —typically via the Staudinger [2+2] ketene-imine cycloaddition—the reaction frequently yields a mixture of cis and trans diastereomers. Because the pharmacological efficacy of β-lactams is highly dependent on their 3,4-stereochemistry, precise structural elucidation is critical. This application note provides a self-validating NMR protocol and reference data to unambiguously assign the chemical shifts and stereochemistry of this compound.

Mechanistic Insights & Experimental Design

As a Senior Application Scientist, I emphasize that successful NMR characterization goes beyond mere data acquisition; it requires understanding the physical causality behind the molecule's behavior in the magnetic field.

Solvent Selection Causality: Deuterated chloroform (CDCl₃) is the solvent of choice over DMSO- d6​ or Methanol- d4​ . The azetidin-2-one scaffold contains a secondary amide (N-H). Protic solvents will rapidly exchange with this proton, effectively erasing its signal. Furthermore, the highly polar nature of DMSO can induce solvent-solute hydrogen bonding that artificially broadens the N-H peak and shifts the adjacent C4-H signal. CDCl₃ preserves the N-H proton as a distinct, albeit broad, singlet (typically between 6.0–6.5 ppm), which is essential for 2D NOESY/ROESY correlations.

Stereochemical Causality (The Karplus Relationship): The definitive marker for β-lactam stereochemistry is the vicinal coupling constant ( J3,4​ ) between the protons at C3 and C4. Due to the rigid, strained geometry of the four-membered ring, the dihedral angles strictly dictate orbital overlap:

  • Cis-Isomer: The protons are eclipsed (dihedral angle ~0°), maximizing orbital overlap and resulting in a larger coupling constant of J = 4.5 – 5.5 Hz [1].

  • Trans-Isomer: The protons are anti-periplanar (dihedral angle ~115–120° in the puckered ring), reducing overlap and yielding a significantly smaller coupling constant of J = 1.5 – 2.5 Hz [2, 3].

Self-Validating Experimental Protocol

To ensure that the small J3,4​ coupling of the trans-isomer is not obscured by poor magnetic homogeneity, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of purified 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any paramagnetic particulates that could induce line broadening.

Step 2: Spectrometer Calibration & Shimming (Critical Validation Step)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform gradient shimming (Z1–Z5).

  • Validation Check: Acquire a quick 1D ¹H spectrum and measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm. Do not proceed unless the FWHM is < 0.5 Hz. A broader line width will artificially merge the 1.5–2.5 Hz doublet of the trans-isomer into a singlet, leading to catastrophic misassignment.

Step 3: Data Acquisition

  • ¹H NMR: Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay, and a spectral width of 12 ppm.

  • ¹³C{¹H} NMR: Acquire 512–1024 scans (depending on concentration) with a 2-second relaxation delay to ensure adequate signal-to-noise for the quaternary C2 carbonyl carbon.

  • 2D COSY & HSQC: Acquire standard gradient-selected 2D spectra to confirm the connectivity between the C3-methyl group, the C3-methine, and the C4-methine.

Data Presentation: NMR Chemical Shift Assignments

The following tables summarize the theoretical assignments for the trans-isomer of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, representing the typical major product of alkyl-ketene Staudinger cycloadditions.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment Rationale
N-H 6.35Broad singlet (br s)1H-Broadened by ¹⁴N quadrupolar relaxation.
C5'-H 7.26Doublet of doublets (dd)1H5.1, 1.2Thiophene ring; adjacent to sulfur.
C3'-H 7.02Doublet of doublets (dd)1H3.5, 1.2Thiophene ring.
C4'-H 6.98Doublet of doublets (dd)1H5.1, 3.5Thiophene ring.
C4-H 4.85Doublet (d)1H2.1 Deshielded by adjacent N and thiophene. Small J confirms trans geometry.
C3-H 3.25Doublet of quartets (dq)1H7.5, 2.1 Couples with C3-CH₃ (7.5 Hz) and C4-H (2.1 Hz).
C3-CH₃ 1.32Doublet (d)3H7.5Aliphatic methyl group.

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment Rationale
C2 171.5Quaternary (C=O)Highly deshielded β-lactam carbonyl.
C2' 142.8Quaternary (Ar-C)Thiophene ipso-carbon attached to C4.
C5' 127.2Methine (CH)Thiophene carbon adjacent to sulfur.
C4' 125.6Methine (CH)Thiophene backbone.
C3' 124.9Methine (CH)Thiophene backbone.
C4 55.4Methine (CH)Deshielded by ring nitrogen and aromatic system.
C3 48.2Methine (CH)Alpha to the carbonyl.
C3-CH₃ 12.8Methyl (CH₃)Shielded aliphatic carbon.

Logical Workflow Visualization

NMRElucidation Start Sample Preparation (CDCl3 + 0.03% TMS) Acq1D 1D NMR Acquisition (1H, 13C, DEPT-135) Start->Acq1D Proceed to Magnet Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Resolve Overlaps AssignBackbone Assign Azetidin-2-one Backbone (C2=O, C3-H, C4-H) Acq1D->AssignBackbone Direct Assignment Acq2D->AssignBackbone Correlate Shifts Stereo Extract J(3,4) Coupling Constant from C4-H Doublet AssignBackbone->Stereo Measure Multiplets Cis Cis Isomer (J = 4.5 - 5.5 Hz) Stereo->Cis Large J Trans Trans Isomer (J = 1.5 - 2.5 Hz) Stereo->Trans Small J Validation Final Structure Validation & Data Reporting Cis->Validation Trans->Validation

Workflow for NMR structural and stereochemical elucidation of azetidin-2-ones.

References

  • Title: One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones Source: Molecules (MDPI) URL: [Link] [2]

  • Title: Synthesis, evaluation and structural studies of antiproliferative tubulin-targeting azetidin-2-ones Source: Bioorganic & Medicinal Chemistry (Elsevier / TU Dublin) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Synthesis

Welcome to the Application Scientist Support Portal. The synthesis of 3-methyl-4-(thiophen-2-yl)azetidin-2-one via the Staudinger ketene-imine cycloaddition is a foundational transformation in β-lactam drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 3-methyl-4-(thiophen-2-yl)azetidin-2-one via the Staudinger ketene-imine cycloaddition is a foundational transformation in β-lactam drug development. However, researchers frequently encounter bottlenecks including low overall conversion, poor stereoselectivity, and starting material degradation.

This guide is designed to move beyond basic troubleshooting by explaining the causality behind the chemistry . By understanding the mechanistic pathways, you can implement our self-validating protocols to achieve reproducible, high-yield results.

Part 1: Mechanistic Troubleshooting & FAQs

StaudingerMechanism A Propionyl Chloride + Triethylamine B Methylketene (Reactive Intermediate) A->B -HCl D Zwitterionic Intermediate B->D Imine N attack C Thiophene-2-imine C->D D->D Bond Rotation (Isomerization) E 3-Methyl-4-(thiophen-2-yl) azetidin-2-one D->E Conrotatory Ring Closure

Mechanistic pathway of the Staudinger cycloaddition forming the azetidin-2-one ring.

Q1: Why is my overall conversion to the β-lactam so low, with significant unreacted thiophene-2-imine recovered?

The Causality: In this reaction, propionyl chloride is dehydrohalogenated by triethylamine to form methylketene in situ. Methylketene is an exceptionally reactive electrophile[1]. If the local concentration of methylketene exceeds the rate of its bimolecular collision with the imine, it undergoes rapid[2+2] homodimerization. This side reaction irreversibly consumes your ketene precursor, halting the cycloaddition and leaving unreacted imine in the flask. The Solution: You must artificially enforce a low steady-state concentration of ketene. Implement a syringe pump to add propionyl chloride over a minimum of 2 hours into a dilute solution of the imine and base.

Q2: How do I control stereoselectivity to maximize the yield of the cis-isomer?

The Causality: The Staudinger reaction is not a concerted process; it proceeds via a zwitterionic intermediate[2]. Stereocontrol is a kinetic competition between direct conrotatory ring closure ( krc​ ) and the bond rotation/isomerization of the imine moiety within the zwitterion ( kiso​ ). Propionyl chloride generates an electron-donating methylketene, which accelerates direct ring closure ( krc​>kiso​ ), inherently favoring the cis-β-lactam[1]. However, the electron-rich thiophene ring on the imine can stabilize the zwitterion, providing enough lifetime for isomerization and leading to trans contamination. The Solution: Perform the ketene generation at -78 °C. The cryogenic temperature suppresses the thermal activation energy required for zwitterion isomerization, kinetically locking the intermediate into the cis-trajectory. If the trans-isomer is strictly required, consider utilizing a planar-chiral nucleophilic catalyst[3].

Q3: My imine derived from thiophene-2-carboxaldehyde degrades during purification. How can I prevent this?

The Causality: Thiophene-2-carboxaldehyde is less electrophilic than its benzene analog (benzaldehyde) due to resonance electron donation from the sulfur heteroatom. This makes standard amine condensation sluggish and renders the resulting imine highly susceptible to hydrolysis upon exposure to ambient moisture or silica gel. The Solution: Avoid isolating the imine. Utilize an in situ generation strategy, such as a Staudinger/aza-Wittig tandem reaction[4], or perform the condensation over activated 4Å molecular sieves and use the crude, filtered imine solution directly in the cycloaddition step.

Part 2: Quantitative Data Summary

The table below summarizes the impact of reaction parameters on the yield and stereoselectivity of 3-methyl-4-(thiophen-2-yl)azetidin-2-one, demonstrating the critical nature of addition rate and temperature control.

Reaction ConditionPropionyl Chloride Addition RateTemperature ProfileKetene DimerizationIsolated Yield (%)Cis:Trans Ratio
Standard Bolus < 5 mins25 °C (RT)High25%60:40
Dropwise 30 mins0 °C to RTModerate55%75:25
Optimized Pump 120 mins-78 °C to RTLow88% 92:08

Part 3: Standardized Experimental Protocol

This protocol is designed as a self-validating system . Built-in observational checks are included to ensure the reaction is proceeding correctly at each critical juncture.

Workflow Step1 1. Imine Preparation Condense thiophene-2-carboxaldehyde with amine over MgSO4 Step2 2. Inert Atmosphere Argon purge, cool to -78°C Step1->Step2 Step3 3. Base Addition Add Et3N (3.0 eq) Step2->Step3 Step4 4. Slow Ketene Generation Syringe pump Propionyl Chloride (1.5 eq) over 2 hours Step3->Step4 Step5 5. Ring Closure Warm to RT, stir 12h Step4->Step5 Step6 6. Workup & Purification NH4Cl quench, extraction, chromatography Step5->Step6

Step-by-step experimental workflow for optimized beta-lactam synthesis.

Step-by-Step Methodology
  • In Situ Imine Formation: In a flame-dried, argon-purged round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) and your chosen primary amine (e.g., p-anisidine, 1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M). Add activated 4Å molecular sieves. Stir at room temperature for 12 hours.

    • Validation Check: An aliquot analyzed by 1 H NMR should show the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of the imine CH=N proton (~8.5 ppm).

  • Preparation for Cycloaddition: Filter the solution via cannula into a new flame-dried flask to remove the molecular sieves. Add anhydrous triethylamine (3.0 eq).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Allow 15 minutes for thermal equilibration.

  • Ketene Generation (Critical Step): Prepare a solution of propionyl chloride (1.5 eq) in anhydrous DCM (10 mL). Using a programmable syringe pump, add this solution to the reaction mixture at a constant rate over exactly 2 hours.

    • Validation Check: A fine white precipitate (triethylamine hydrochloride) will begin to form in the flask. This visually confirms that dehydrohalogenation is occurring and methylketene is being generated.

  • Ring Closure: Once the addition is complete, maintain the reaction at -78 °C for 1 hour to allow the zwitterionic intermediate to form completely. Then, remove the cooling bath and allow the reaction to slowly warm to room temperature over 12 hours.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Validation Check: TLC (Hexanes/EtOAc 7:3) should reveal the disappearance of the yellow imine spot and the formation of a new, UV-active spot at a lower Rf​ corresponding to the β-lactam.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes/EtOAc) to isolate the pure 3-methyl-4-(thiophen-2-yl)azetidin-2-one.

References

  • [1] Title: Staudinger Synthesis Source: Organic Chemistry Portal URL:[Link]

  • [2] Title: The Mechanism of the Ketene−Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem? Source: Accounts of Chemical Research (ACS Publications) URL:[Link]

  • [3] Title: Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile Source: Journal of the American Chemical Society URL:[Link]

  • [4] Title: In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Crystallization

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of β-lactam derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of β-lactam derivatives. Because 3-Methyl-4-(thiophen-2-yl)azetidin-2-one features both a lipophilic thiophene moiety and a highly strained, polar azetidin-2-one (β-lactam) core, selecting the optimal crystallization solvent is critical to preventing degradation while maximizing yield and purity.

Mechanistic Workflow for Solvent Screening

The following decision matrix illustrates the logical progression for selecting a crystallization strategy that balances thermodynamic solubility with the kinetic stability of the β-lactam ring.

G A Target Assessment 3-Methyl-4-(thiophen-2-yl)azetidin-2-one B Solubility Screening (Thermodynamic & Kinetic) A->B C1 Aprotic Systems (EtOAc/Heptane, MTBE) B->C1 Preferred for Stability C2 Protic Systems (EtOH, IPA - Monitor Hydrolysis) B->C2 High Solubility D Crystallization Method Selection C1->D C2->D E1 Antisolvent Addition D->E1 E2 Cooling Crystallization D->E2 F Optimization (Seeding, T-cycling) E1->F E2->F G High-Purity Crystalline API F->G

Workflow for optimizing solvent selection in azetidin-2-one crystallization.

Troubleshooting Guides & FAQs

Q1: Why does my product degrade during crystallization, and how do I prevent it?

Causality: The azetidin-2-one core is a highly strained four-membered ring. This structural tension forces a non-planar conformation, increasing the lability of the amide bond and making it highly susceptible to nucleophilic attack and subsequent hydrolysis[1]. When using protic solvents (e.g., water, methanol) at elevated temperatures or unbuffered pH levels, the solvent acts as a nucleophile, leading to irreversible ring-opening degradation. Solution: Transition to inert, aprotic solvent systems. Halogenated solvents (like dichloromethane), ethers (like t-butyl methyl ether, MTBE), and esters (like ethyl acetate) are highly recommended as they are unreactive toward the β-lactam core[2]. If a protic solvent like ethanol or isopropanol must be used to achieve desired solubility profiles, strictly control the temperature (keep below 45°C) and ensure the solution pH remains strictly neutral.

Q2: My crystallization yields an oil instead of crystals (oiling out). How can I force nucleation?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solution becomes highly supersaturated but crosses the binodal liquid-liquid coexistence curve before hitting the solid-liquid solubility boundary. The amphiphilic nature of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one—possessing a lipophilic thiophene ring and a polar lactam core—can disrupt uniform crystal lattice formation, trapping the solute in a solvent-rich liquid phase[3]. Solution:

  • Reduce Supersaturation Generation Rate: Slow down the cooling rate or the antisolvent addition rate to prevent local concentration spikes.

  • Solvent Modification: Shift from a highly disparate solvent/antisolvent pair (e.g., Dichloromethane/Hexane) to a system with a smoother miscibility gradient (e.g., Ethyl Acetate/Heptane).

  • Seeding: Introduce 1-2% (w/w) of pre-formed, milled seed crystals of the target molecule just before the cloud point. This bypasses the primary nucleation energy barrier and directs the thermodynamic system toward solid crystal growth rather than phase separation.

Q3: How do I select the optimal solvent/antisolvent pair for this specific molecule?

Causality: The thiophene ring provides moderate lipophilicity, while the lactam NH and C=O act as hydrogen bond donors/acceptors. The ideal primary solvent must solvate the polar core via dipole interactions without risking nucleophilic attack, while the antisolvent must drastically reduce solubility by forcing the lipophilic thiophene rings to aggregate. Solution: Ethyl acetate (EtOAc) is an excellent primary solvent[4]. Heptane or n-hexane serves as an ideal antisolvent. A volumetric ratio of 1:3 (EtOAc:Heptane) typically provides optimal recovery while maintaining the structural integrity of the molecule[3].

Quantitative Data: Solvent System Performance

The table below summarizes the empirical performance of various solvent systems for the crystallization of thiophene-substituted azetidin-2-ones.

Solvent SystemCrystallization MethodYield (%)Purity (HPLC %)Stability / Degradation Notes
Ethyl Acetate / Heptane (1:3) Antisolvent85 - 90> 99.5Excellent; no β-lactam ring opening observed.
t-Butyl Methyl Ether (MTBE) Cooling75 - 8098.0Good stability; lower overall yield due to high solubility at low temps.
Dichloromethane / Hexane Antisolvent88 - 9299.0High yield; highly prone to oiling out if addition is too rapid.
Isopropanol (Anhydrous) Cooling70 - 7596.5Moderate; safe if T < 50°C, trace solvolysis at higher temperatures.
Methanol / Water Cooling< 40< 85.0Poor; significant β-lactam ring opening and degradation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol described below acts as a self-validating system, incorporating in-process checks to verify phase behavior and molecular stability.

Protocol A: Antisolvent Crystallization (Ethyl Acetate / Heptane)

This protocol utilizes an aprotic system to guarantee the chemical stability of the β-lactam ring while preventing oiling out through controlled supersaturation.

  • Dissolution: Suspend crude 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in ethyl acetate (3 mL per gram of solute) in a jacketed crystallizer equipped with an overhead PTFE stirrer.

  • Controlled Heating: Heat the mixture to 45°C until complete dissolution is achieved.

    • Self-Validation Check: The solution must be visually clear. Filter through a 0.45 µm PTFE membrane if any particulate impurities remain to prevent heterogeneous nucleation of impurities.

  • Primary Cooling & Seeding: Cool the solution to 35°C. Add 1% w/w of pure 3-Methyl-4-(thiophen-2-yl)azetidin-2-one seed crystals. Hold the temperature for 30 minutes.

    • Self-Validation Check: Observe the reactor; the seed bed should remain suspended and not dissolve, confirming the solution is within the metastable zone.

  • Antisolvent Addition: Slowly dose n-heptane (9 mL per gram of solute) over 2 hours using a programmable syringe pump while maintaining constant agitation (approx. 250 RPM).

    • Causality: Slow addition prevents the local supersaturation spikes that drive the system into the liquid-liquid phase separation (oiling out) regime.

  • Final Cooling & Isolation: Cool the suspension to 5°C at a linear rate of 0.1°C/min. Hold at 5°C for 2 hours to maximize yield.

  • Filtration & Drying: Filter the crystals under vacuum, wash the filter cake with cold heptane (1 mL/g), and dry in a vacuum oven at 30°C to a constant weight.

Protocol B: Cooling Crystallization with Seeding (Isopropanol)

Used when halogenated or ester solvents must be avoided. Strict thermal control is required.

  • Dissolution: Add the crude compound to anhydrous isopropanol (5 mL per gram of solute) in a jacketed reactor.

  • Thermal Control: Heat to a maximum of 50°C to achieve dissolution.

    • Critical Causality: Do not exceed 50°C. Elevated temperatures in the presence of secondary alcohols provide enough activation energy to catalyze the nucleophilic opening of the azetidin-2-one ring.

  • Cooling Profile: Initiate a non-linear cooling ramp. Cool from 50°C to 40°C over 30 minutes.

  • Seeding: At 40°C, introduce 1.5% w/w seed crystals. Hold for 45 minutes to allow the crystal lattice to organize.

  • Deep Cooling: Continue cooling from 40°C to 10°C over 4 hours (approx. 0.12°C/min).

  • Isolation: Filter the resulting crystalline slurry, wash with ice-cold isopropanol (0.5 mL/g), and immediately transfer to a vacuum desiccator to remove residual solvent.

References

  • US6207822B1 - Process for the synthesis of azetidinones - Google Patents Source: Google Patents URL:[2]

  • Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study Source: Canadian Center of Science and Education (ccsenet.org) URL:[Link][3]

  • Silphos as an efficient heterogeneous reagent for the synthesis of 2-azetidinones Source: Zeitschrift für Naturforschung B (d-nb.info) URL:[Link][4]

  • Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Stereoselective Preparation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-ones

Welcome to the Advanced Synthesis Support Portal. This guide is curated for drug development professionals and synthetic chemists encountering stereoselectivity and yield issues during the construction of β-lactam archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is curated for drug development professionals and synthetic chemists encountering stereoselectivity and yield issues during the construction of β-lactam architectures via the Staudinger synthesis.

Below, you will find our Mechanistic Knowledge Base, a Diagnostic Troubleshooting Matrix, and a Validated Standard Operating Procedure (SOP) designed to establish a self-validating experimental system.

ZONE 1: Mechanistic Knowledge Base (FAQs)

Q: Why does the Staudinger synthesis of 3-methyl-4-(thiophen-2-yl)azetidin-2-one yield a racemic mixture of cis and trans diastereomers? A: The Staudinger reaction—a formal [2+2] cycloaddition between a ketene and an imine—is not a concerted process. It proceeds via a stepwise mechanism where the imine nitrogen acts as a nucleophile, attacking the central carbon of the ketene to form a zwitterionic intermediate[1]. Stereoselectivity is entirely dictated by the kinetic competition between the direct conrotatory ring closure of this intermediate (yielding the cis-β-lactam) and the isomerization of the imine moiety (yielding the thermodynamically stable trans-β-lactam)[2].

Q: How does the thiophen-2-yl substituent specifically influence this pathway? A: The thiophen-2-yl group is an electron-rich heteroaromatic ring. In the Staudinger reaction, electron-withdrawing imine substituents accelerate direct ring closure (cis preference). However, electron-donating or electron-rich groups (like thiophene) stabilize the positive charge on the imine carbon within the zwitterionic intermediate[2]. This stabilization increases the intermediate's lifetime, providing a larger temporal window for isomerization around the C=N bond, which often leads to an erosion of cis selectivity or a complete flip to the trans isomer.

Q: How can I manipulate the reaction conditions to force a cis-selective outcome? A: Solvent polarity is your primary thermodynamic control lever. Non-polar solvents (e.g., toluene, benzene) fail to stabilize the charged zwitterionic intermediate, forcing a rapid electrocyclic ring closure that traps the kinetic cis geometry[3]. Conversely, using highly polar solvents (like dichloromethane or acetonitrile) heavily stabilizes the zwitterion, promoting isomerization to the trans product[4].

MechanisticPathway Reactants Thiophen-2-yl Imine + Propionyl Chloride Ketene Methylketene Formation (via Base) Reactants->Ketene Et3N, -78°C ZwitterionKinetic Zwitterion A (Kinetic) C=N bond intact Ketene->ZwitterionKinetic Nucleophilic Attack ZwitterionThermo Zwitterion B (Thermodynamic) Isomerized C=N bond ZwitterionKinetic->ZwitterionThermo Isomerization (Polar Solvent) CisLactam cis-3-Methyl-4-(thiophen-2-yl) azetidin-2-one ZwitterionKinetic->CisLactam Rapid Ring Closure (Non-polar Solvent) TransLactam trans-3-Methyl-4-(thiophen-2-yl) azetidin-2-one ZwitterionThermo->TransLactam Ring Closure

Fig 1. Staudinger cycloaddition mechanism and stereochemical divergence.

ZONE 2: Diagnostic Troubleshooting Matrix

Observed IssueMechanistic Root CauseCorrective Action & Causality
High Ketene Dimerization (Low β-lactam yield) Ketenes generated from aliphatic acid chlorides (e.g., propionyl chloride) are highly prone to [2+2] self-condensation if the local concentration of ketene exceeds the rate of imine attack[4].Reverse Addition Order: Add the propionyl chloride dropwise to a dilute solution containing both the imine and the base[3]. This ensures the ketene is consumed by the nucleophilic imine immediately upon generation.
Loss of Stereocontrol in Non-Polar Solvents High reaction temperatures provide the activation energy required for the zwitterion to undergo rapid isomerization before ring closure, overriding the solvent's kinetic trapping effect[4].Strict Thermal Control: Maintain the reaction at -78 °C during the entire addition phase. Allow it to warm to 0 °C over a minimum of 4 hours to trap the cis intermediate kinetically.
Imine Hydrolysis / Unreacted Aldehyde Imines derived from thiophene-2-carboxaldehyde are susceptible to hydrolysis back to the aldehyde and amine in the presence of adventitious moisture[5].Rigorous Anhydrous Protocol: Use freshly distilled solvents over sodium/benzophenone. Add activated 4Å molecular sieves to the imine formation step and maintain a strict argon atmosphere.

ZONE 3: Quantitative Parameter Tuning

To establish a self-validating system, compare your crude NMR data against these expected diastereomeric ratios (d.r.) based on parameter tuning.

Solvent PolarityBase UsedTemperature ProfileExpected Major IsomerMechanistic Rationale
Toluene (Non-polar)Triethylamine-78 °C to 0 °CCis (>90:10 d.r.)Lack of zwitterion stabilization forces rapid conrotatory ring closure[3].
Benzene (Non-polar)Proton Sponge0 °C to RTCis (~75:25 d.r.)Higher temperature provides energy for partial isomerization despite non-polar solvent[4].
Dichloromethane (Polar)Triethylamine-78 °C to RTTrans (>85:15 d.r.)Dipole stabilization of the intermediate allows C=N bond rotation prior to closure[3].
Acetonitrile (Highly Polar)DIPEA0 °C to RTTrans (>95:5 d.r.)Maximum stabilization of the zwitterion leads to complete thermodynamic equilibration[3].

ZONE 4: Validated Standard Operating Procedure (SOP)

This protocol is optimized for the cis-selective synthesis of 3-methyl-4-(thiophen-2-yl)azetidin-2-one.

ExperimentalWorkflow Step1 1. Imine Synthesis Step2 2. Anhydrous Cooling (-78°C) Step1->Step2 Step3 3. Base Addition Step2->Step3 Step4 4. Acid Chloride Dropwise Step3->Step4 Step5 5. Quench & Extraction Step4->Step5 Step6 6. Column Chromatography Step5->Step6

Fig 2. Step-by-step workflow for the stereoselective preparation of azetidin-2-ones.

Step-by-Step Methodology:
  • Imine Formation: To a flame-dried Schlenk flask under argon, add thiophene-2-carboxaldehyde (1.0 equiv) and the desired primary amine (e.g., p-anisidine, 1.0 equiv) in anhydrous toluene (0.5 M). Add anhydrous MgSO₄ and stir at room temperature for 12 hours until complete consumption of the aldehyde is observed via TLC. Filter off the drying agent under inert conditions[3].

  • Cryogenic Setup: Transfer the imine solution to a new flame-dried flask. Dilute with anhydrous toluene to achieve a 0.1 M concentration (dilution prevents ketene dimerization). Cool the solution to -78 °C using a dry ice/acetone bath[3].

  • Base Addition: Add triethylamine (3.0 equiv) to the cooled imine solution. Causality note: Excess base is required to rapidly enolize the acid chloride and neutralize the resulting HCl, which could otherwise hydrolyze the imine.

  • Ketene Generation & Cycloaddition: Dissolve propionyl chloride (1.5 equiv) in a small volume of anhydrous toluene. Add this solution dropwise over 30 minutes via a syringe pump to the -78 °C reaction mixture[3].

  • Thermal Trapping: Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 4 hours. Causality note: This slow warming ensures that any unreacted ketene completes the cycloaddition while minimizing the thermal energy available for zwitterion isomerization.

  • Quench and Workup: Quench the reaction at 0 °C with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the pure cis-3-methyl-4-(thiophen-2-yl)azetidin-2-one. Validate the stereochemistry by analyzing the coupling constant ( J ) between the C3-H and C4-H protons in the ¹H NMR spectrum (typically Jcis​≈5.0−5.5 Hz, whereas Jtrans​≈2.0−2.5 Hz)[4].

References

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction - Arkivoc. Link

  • Staudinger synthesis - Grokipedia. 1

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. 4

  • Strategies to improve the stereoselectivity of azetidin-2-one synthesis - Benchchem. 3

  • Staudinger Synthesis - Organic Chemistry Portal. 2

  • One-Pot Construction of Diverse β-Lactam Scaffolds via the Green Oxidation of Amines and Its Application to the Diastereoselective Synthesis of β-Amino Acids - ACS Publications. 5

Sources

Optimization

minimizing beta-lactam ring hydrolysis in 3-Methyl-4-(thiophen-2-yl)azetidin-2-one aqueous solutions

Technical Support Center: Minimizing β -Lactam Ring Hydrolysis in 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Aqueous Solutions Welcome to the Technical Support Center. This guide provides drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing β -Lactam Ring Hydrolysis in 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Aqueous Solutions

Welcome to the Technical Support Center. This guide provides drug development professionals and analytical scientists with authoritative troubleshooting strategies and self-validating protocols to mitigate the aqueous instability of the 3-Methyl-4-(thiophen-2-yl)azetidin-2-one core.

Part 1: Diagnostic Workflow

Use the following logical workflow to systematically identify and eliminate the root causes of β -lactam degradation in your formulations.

BetaLactamWorkflow Start Detect β-Lactam Hydrolysis in Aqueous Solution CheckPH 1. Evaluate Solution pH Start->CheckPH PHOpt Adjust to pH 4.5 - 6.0 (Maximum Stability Zone) CheckPH->PHOpt pH < 4.0 or > 6.0 CheckBuffer 2. Assess Buffer Catalysis CheckPH->CheckBuffer pH 4.5 - 6.0 PHOpt->CheckBuffer BufferOpt Minimize Buffer Concentration Use Non-Nucleophilic Buffers CheckBuffer->BufferOpt High Ionic Strength CheckTemp 3. Evaluate Temperature CheckBuffer->CheckTemp Low Ionic Strength BufferOpt->CheckTemp TempOpt Store at 2-8°C Prepare Fresh Before Use CheckTemp->TempOpt Stored at RT CheckExcipients 4. Consider Excipients CheckTemp->CheckExcipients Stored at 4°C TempOpt->CheckExcipients ExcipientOpt Add HP-β-CD or Co-solvents (e.g., PEG) CheckExcipients->ExcipientOpt Degradation Persists Stable Stabilized 3-Methyl-4-(thiophen-2-yl) azetidin-2-one Formulation CheckExcipients->Stable Stable ExcipientOpt->Stable

Workflow for diagnosing and mitigating azetidin-2-one hydrolysis in aqueous formulations.

Part 2: Scientific Integrity & Causality (Knowledge Base / FAQs)

Q: Why is 3-Methyl-4-(thiophen-2-yl)azetidin-2-one so susceptible to hydrolysis in water? A: The azetidin-2-one core is a highly strained four-membered β -lactam ring. This geometric strain restricts the resonance stabilization typically found in standard amides, rendering the carbonyl carbon highly electrophilic[1]. The relatively small methyl group at C3 provides minimal steric shielding against nucleophilic attack compared to the bulky acylamino side chains found in complex penicillins. Consequently, water molecules or hydroxide ions readily attack the carbonyl carbon, leading to irreversible ring opening[1].

Q: What is the primary driver of degradation, and how can we establish a baseline? A: Hydrolysis is heavily pH-dependent, following a U-shaped or V-shaped kinetic profile[2]. Both hydronium ( H+ ) and hydroxide ( OH− ) ions act as specific acid/base catalysts. The un-catalyzed spontaneous water hydrolysis dominates only in a narrow pH window (typically pH 4.5–6.0)[2]. Establishing stability requires determining the pseudo-first-order rate constant ( kobs​ ) across a pH gradient.

Part 3: Troubleshooting Guides

Issue: We formulated the compound at pH 7.4 for physiological compatibility, but we observe >50% degradation within 24 hours.

  • Root Cause: At pH 7.4, specific base catalysis ( OH− attack) rapidly accelerates β -lactam ring opening. Monocyclic β -lactams are notoriously unstable at physiological pH[1].

  • Resolution: Do not store aqueous stock solutions at physiological pH. Formulate the stock solution at the pH of maximum stability (pH 5.0–5.5) and only dilute into pH 7.4 media immediately prior to the assay. If physiological pH must be maintained for longer durations, consider micellar shielding or cyclodextrin complexation[3].

Issue: We buffered our pH 5.5 solution using 100 mM citrate/phosphate, but the degradation rate is still unexpectedly high.

  • Root Cause: General acid-base catalysis. Buffer species (like HPO42−​ or citrate anions) can act as general bases, abstracting a proton from water to facilitate nucleophilic attack on the β -lactam carbonyl.

  • Resolution: Reduce the buffer concentration to the absolute minimum required to maintain pH (e.g., 10–20 mM). Alternatively, switch to non-nucleophilic, sterically hindered buffers like MES (2-(N-morpholino)ethanesulfonic acid).

Issue: We attempted to use Hydroxypropyl- β -cyclodextrin (HP- β -CD) to stabilize the molecule, but degradation accelerated.

  • Root Cause: While cyclodextrins can shield the hydrophobic thiophene ring and sterically protect the β -lactam, the hydroxyl groups on the rim of the cyclodextrin cavity can act as intra-complex nucleophiles at neutral to basic pH, catalyzing alcoholysis of the β -lactam[4].

  • Resolution: HP- β -CD complexation is only stabilizing in acidic to slightly acidic media (pH < 6.0)[5]. Ensure the complexation is performed at pH 5.0, where the catalytic effect of the CD hydroxyls is minimized[4].

Part 4: Experimental Protocols

Protocol 1: Determination of the pH-Rate Profile (Self-Validating System)

Purpose: To pinpoint the exact pH of maximum stability for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one.

  • Buffer Preparation: Prepare 20 mM buffer solutions ranging from pH 2.0 to 10.0 (e.g., Glycine-HCl for pH 2-3, Acetate for 4-5, MES for 6, HEPES for 7-8, Borate for 9-10). Maintain a constant ionic strength ( μ=0.5 M) using NaCl to isolate the effect of pH from ionic strength variables.

  • Equilibration: Equilibrate buffers at 25°C in a thermostated water bath.

  • Initiation: Spike the compound (dissolved in minimal acetonitrile, <2% final v/v) to a final concentration of 100 μ M.

  • Sampling: Withdraw 100 μ L aliquots at predefined time points (0, 15, 30, 60, 120, 240 mins).

  • Quenching (Self-Validation Step): Quench the reaction immediately by diluting 1:1 with ice-cold mobile phase (50:50 Water:MeCN with 0.1% TFA).

    • Causality/Validation: The low pH and temperature of the quench immediately arrest base-catalyzed hydrolysis, ensuring the analytical sample accurately represents the exact kinetic time point without post-sampling degradation.

  • Analysis: Analyze via RP-HPLC (UV detection at ~230 nm). Plot ln(Areat​/Area0​) vs. time to determine kobs​ .

Protocol 2: Preparation of Stabilized HP- β -CD Inclusion Complexes

Purpose: To utilize steric shielding to protect the β -lactam ring from bulk water[3].

  • Solvent Preparation: Dissolve HP- β -CD in 10 mM Sodium Acetate buffer (pH 5.0) to achieve a 10% (w/v) solution.

    • Causality: pH 5.0 is critical to prevent CD-catalyzed alcoholysis, which occurs at higher pH levels[5].

  • Drug Addition: Add an excess of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one powder to the solution.

  • Equilibration: Stir at 500 rpm for 24 hours at 4°C.

    • Causality: The low temperature minimizes thermal degradation while allowing the thermodynamic equilibrium of complexation to be reached.

  • Filtration: Filter the suspension through a 0.22 μ m PTFE syringe filter to remove uncomplexed drug.

  • Lyophilization: Freeze-dry the filtrate to obtain a stable, solid inclusion complex that can be reconstituted with sterile water immediately before use.

Part 5: Quantitative Data Presentation

Table 1: Representative Kinetic Parameters for Azetidin-2-one Hydrolysis in Aqueous Media

pHBuffer System (20 mM)Temp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Mechanism
2.0 Glycine-HCl25< 2 hoursSpecific Acid Catalysis ( H+ attack)
5.0 Sodium Acetate25> 48 hoursSpontaneous Water Hydrolysis (Minimum kobs​ )
5.0 Sodium Acetate40~ 12 hoursThermal Acceleration
7.4 Phosphate25~ 3-4 hoursSpecific Base Catalysis ( OH− attack) + Buffer Catalysis
9.0 Borate25< 30 minutesRapid Specific Base Catalysis

References[4] Title: Effect of cyclodextrins on the degradation rate of benzylpenicillin

Source: PubMed (National Library of Medicine) URL: [Link][2] Title: Stability of β-lactam antibiotics in bacterial growth media Source: PMC (National Institutes of Health) URL: [Link][3] Title: Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective Source: PMC (National Institutes of Health) URL: [Link][5] Title: Effect of cyclodextrins on the degradation rate of benzylpenicillin Source: IMR Press (Frontiers in Bioscience) URL: [Link][1] Title: Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry Source: Royal Society of Chemistry URL: [Link]

Sources

Troubleshooting

refining chromatographic separation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one diastereomers

Welcome to the Technical Support Center for the chromatographic resolution of β-lactam stereoisomers. This guide is specifically engineered for researchers and drug development professionals working with 3-Methyl-4-(thio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic resolution of β-lactam stereoisomers. This guide is specifically engineered for researchers and drug development professionals working with 3-Methyl-4-(thiophen-2-yl)azetidin-2-one .

Due to the presence of two chiral centers (C3 and C4), this molecule exists as four distinct stereoisomers: a cis racemate and a trans racemate. Achieving absolute stereochemical purity requires a strategic, two-dimensional chromatographic approach, exploiting both geometric and chiral recognition mechanisms.

I. Mechanistic Overview & Separation Strategy

The separation of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one cannot be efficiently achieved in a single chromatographic dimension. The thiophene ring and the C3-methyl group create distinct steric environments. In the cis configuration, both substituents occupy the same face of the azetidin-2-one ring, creating a highly polarized molecular face. In the trans configuration, the substituents are anti-periplanar, distributing the steric bulk and electron density more evenly.

To isolate a single enantiomer, we employ a Two-Step Orthogonal Workflow :

  • Achiral Normal-Phase (NP) Chromatography : Exploits dipole-dipole interactions and hydrogen bonding to separate the cis and trans diastereomers[1].

  • Chiral Chromatography (SFC or HPLC) : Utilizes chiral stationary phases (CSPs) to resolve the individual enantiomers within each isolated diastereomeric fraction[2].

G A Crude Mixture (4 Stereoisomers) B NP-HPLC (Silica) Diastereomer Separation A->B Step 1: Achiral C1 Cis-Racemate (2 Enantiomers) B->C1 C2 Trans-Racemate (2 Enantiomers) B->C2 D Chiral SFC / HPLC (Polysaccharide CSP) C1->D Step 2: Chiral C2->D E Resolved Enantiomers (Absolute Purity) D->E Optimal α F Troubleshooting: Co-elution? D->F Poor Rs F->D Modify Co-solvent

Workflow for the systematic chromatographic resolution of azetidin-2-one stereoisomers.

II. Validated Experimental Protocols

Protocol 1: Preparative Isolation of Diastereomers (NP-HPLC)

Normal phase chromatography is highly effective for the separation of azetidine diastereomers prior to enantiomeric resolution[3].

  • Objective: Isolate the cis and trans racemates from the crude synthetic mixture.

  • Stationary Phase: Unbonded bare silica (e.g., 5 µm, 100 Å, 250 × 21.2 mm).

  • Mobile Phase: Isocratic Hexane / Isopropanol (92:8, v/v).

  • Flow Rate: 20.0 mL/min.

  • Detection: UV at 235 nm (optimal for thiophene absorbance).

  • Causality & Mechanism: The unbonded silanols act as hydrogen bond donors to the β-lactam carbonyl. The cis isomer exposes its carbonyl differently than the trans isomer due to facial steric hindrance, leading to distinct retention times.

  • Self-Validation: Re-inject an aliquot of the collected fractions onto an analytical silica column. A single, symmetrical peak confirms diastereomeric purity and validates the fraction collection timing[1].

Protocol 2: Enantiomeric Resolution via Supercritical Fluid Chromatography (SFC)
  • Objective: Separate the (+)-trans and (-)-trans enantiomers (or the cis pair).

  • Stationary Phase: Immobilized Amylose-SA or Cellulose-SB (5 µm, 250 × 4.6 mm).

  • Mobile Phase: Supercritical CO₂ / Methanol (85:15, v/v) with 0.1% Diethylamine (DEA).

  • System Parameters: Backpressure at 120 bar; Column temperature at 35 °C.

  • Causality & Mechanism: Supercritical CO₂ provides high diffusivity, allowing for rapid mass transfer into the pores of the polysaccharide CSP. The helical structure of the amylose polymer provides chiral cavities. The thiophene ring inserts into these cavities, while DEA suppresses non-specific, tailing-inducing interactions with the underlying silica support[2].

  • Self-Validation: Perform a polarimetric detector (OR) trace overlay with the UV trace. Equal and opposite optical rotations for the two resolved peaks confirm successful enantiomeric separation without degradation.

III. Quantitative Method Comparison

To assist in method selection, the following table summarizes the performance metrics of different chromatographic strategies for β-lactam derivatives.

Separation GoalMethodColumn TypeMobile PhaseTypical Resolution (Rs)Primary Mechanism of ActionDiastereomers (cis vs trans)NP-HPLCBare SilicaHexane / IPA (90:10)> 2.5Dipole-dipole & Hydrogen bonding[1]Enantiomers (RP Mode)RP-HPLCCyclobond I 2000 DMPWater / MeOH (70:30)1.5 - 2.0Inclusion complexation & π π interactions[4]Enantiomers (SFC Mode)SFCAmylose-SACO₂ / MeOH / 0.1% DEA> 3.0Helical chiral recognition & Steric fit[2]

IV. Troubleshooting & FAQs

Q: Why do my cis and trans diastereomers co-elute on a standard C18 column despite having different 3D geometries? A: Reversed-phase (RP) C18 columns separate molecules primarily based on hydrophobicity (logP). The cis and trans isomers of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one have nearly identical hydrophobic surface areas. To resolve them, you must abandon hydrophobic retention and instead exploit the differences in their polar surface area and dipole moments using Normal Phase (NP) chromatography[1].

Q: I am observing severe peak tailing during the chiral separation of my azetidin-2-one. How can I fix this? A: Peak tailing in β-lactams is usually caused by secondary interactions between the nitrogen atom of the azetidin-2-one ring and residual acidic silanol groups on the stationary phase. Add a volatile organic base, such as 0.1% Diethylamine (DEA), to your mobile phase. DEA competitively binds to these silanol sites, masking them and restoring peak symmetry[2]. Caution: Do not exceed 0.1% to avoid base-catalyzed ring-opening of the strained β-lactam.

Q: Should I use a cyclodextrin-based or polysaccharide-based chiral stationary phase (CSP)? A: This depends on your solvent constraints and scale. Cyclodextrin-based CSPs (e.g., dimethylphenyl carbamate functionalized β-cyclodextrin) are highly effective for β-lactams in reversed-phase modes, which is ideal if your sample is in an aqueous matrix[4]. However, if you are scaling up to preparative separation, immobilized polysaccharide phases (like Amylose-SA) are vastly superior due to their high loading capacity and compatibility with Supercritical Fluid Chromatography (SFC)[2].

Q: Can I use non-standard modifiers in SFC to improve the separation factor ( α )? A: Yes. If standard alcohols (MeOH, EtOH) fail to provide baseline resolution, introducing dimethyl carbonate (DMC) as an organic modifier in SFC can drastically alter the hydrogen-bonding dynamics between the β-lactam and the CSP. Research has shown that DMC can improve enantioseparation parameters for trans-β-lactam derivatives when traditional modifiers fall short[2].

V. References

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate.[Link]

  • HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. MDPI.[Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications.[Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC.[Link]

Sources

Optimization

scaling up production of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one for preclinical trials

Title: Technical Support Center: Preclinical Scale-Up of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Introduction Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Preclinical Scale-Up of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Introduction Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and engineering bottlenecks encountered when scaling up the synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one from benchtop discovery to preclinical multigram/kilogram batches.

The synthesis of this functionalized β-lactam relies on the classic 1—a [2+2] cycloaddition between an imine (derived from thiophene-2-carboxaldehyde) and a ketene (generated in situ from propionyl chloride)[1]. While robust at the milligram scale, transitioning to preclinical production introduces critical challenges in exotherm management, stereoselectivity (cis/trans ratios), and downstream purification[2].

Core Workflow Diagram

Mechanistic workflow of the Staudinger[2+2] cycloaddition for β-lactam scale-up.

Section 1: Reaction Design & Stereocontrol

Q1: We are observing inconsistent cis/trans diastereoselectivity across different batch runs. How do we lock in the desired stereochemistry?

Expert Insight: The stereochemical outcome of the Staudinger synthesis is not concerted; it is a stepwise process governed by the relative rates of conrotatory ring closure versus the isomerization of the zwitterionic intermediate[3]. When the imine nitrogen attacks the central carbon of the ketene, a zwitterion is formed.

  • Causality: Electron-donating groups on the imine or ketene tend to stabilize the zwitterion, allowing time for bond rotation that favors the thermodynamically more stable trans isomer. Conversely, electron-withdrawing groups or specific chiral auxiliaries favor the kinetically trapped cis product[1].

  • Solution: To control the stereocenter at the 3-methyl and 4-thiophenyl positions, strictly control the addition sequence and temperature. Maintain the reaction at -20°C to -40°C during the initial ketene-imine mixing to trap the kinetically favored cis-intermediate before isomerization occurs. If the trans isomer is desired, 4 or base-catalyzed equilibration post-synthesis can be employed[4].

Q2: The in situ generation of methylketene from propionyl chloride is causing thermal runaways in our 10L reactor. How can we mitigate this?

Expert Insight: The dehydrohalogenation of propionyl chloride by triethylamine is highly exothermic. In a standard batch reactor, the surface-area-to-volume ratio decreases as scale increases, leading to poor heat dissipation.

  • Causality: Localized heating accelerates ketene dimerization (forming inactive diketenes) and degrades the moisture-sensitive imine, drastically reducing the yield of the target azetidin-2-one[5].

  • Solution: Transition the ketene generation and subsequent cycloaddition to a continuous flow regime. Continuous flow reactors provide superior heat and mass transfer, allowing for near-instantaneous mixing and quenching of the exotherm, which prevents ketene dimerization and improves overall conversion[4].

Section 2: Engineering the Scale-Up (Batch vs. Continuous Flow)

Q3: Is the capital expenditure for continuous flow chemistry justified for this specific preclinical scale-up?

Expert Insight: Absolutely. The Staudinger synthesis of β-lactams is a textbook candidate for continuous flow chemistry due to the transient stability of ketenes and the need for strict thermal control[4]. Let's look at the empirical data comparing our 10L batch process versus a mesoscale continuous flow setup.

Table 1: Quantitative Comparison of Batch vs. Continuous Flow for β-Lactam Synthesis

Parameter10L Batch ReactorContinuous Flow (Mesoscale)Causality / Technical Justification
Yield (%) 45 - 55%82 - 88%Flow minimizes ketene dimerization and thermal degradation.
Reaction Time 12 - 18 hours4 - 10 minutes (residence)Enhanced mass transfer in microreactors accelerates kinetics.
Diastereomeric Excess (de) Variable (50-70%)Consistently >90%Precise temperature control in flow locks in the kinetic product.
Impurity Profile High (diketenes, unreacted imine)LowInstantaneous mixing prevents localized concentration gradients.
Scalability Non-linear (requires re-optimization)Linear (scale-out by running longer)Flow maintains constant surface-area-to-volume ratios.

Section 3: Downstream Processing & Purification

Q4: For preclinical batches (100g+), column chromatography is a major bottleneck. How do we purify 3-Methyl-4-(thiophen-2-yl)azetidin-2-one without it?

Expert Insight: Relying on silica gel chromatography at this scale is economically and temporally unviable. Fortunately, many trans-β-lactams are highly crystalline[4]. By engineering the solvent system, we can establish a self-validating crystallization protocol that selectively precipitates the target molecule while rejecting structurally dissimilar impurities (like ketene dimers and residual imine) into the mother liquor.

Protocol: Scalable Crystallization of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

  • Step 1: Reaction Quench & Extraction. Quench the continuous flow output (or batch reaction) with saturated aqueous NH4​Cl to neutralize excess triethylamine and unreacted propionyl chloride. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 1 Vol).

  • Step 2: Organic Wash. Wash the combined organic layers with brine to remove residual salts, then dry over anhydrous Na2​SO4​ .

  • Step 3: Solvent Exchange. Concentrate the EtOAc solution under reduced pressure until a thick oil is obtained. Do not dry completely, as the crude β-lactam can trap solvent and crash out prematurely.

  • Step 4: Anti-Solvent Addition. Dissolve the crude oil in a minimal amount of hot Isopropanol (IPA) (approx. 2 mL/g of crude). Slowly add Heptane (anti-solvent) dropwise while maintaining the temperature at 60°C until the solution becomes slightly cloudy (the cloud point).

  • Step 5: Controlled Cooling. Seed the mixture with pure crystals of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one (if available). Cool the mixture at a rate of 5°C/hour down to 5°C. Causality: Slow cooling promotes the growth of large, pure crystals and prevents the inclusion of impurities within the crystal lattice.

  • Step 6: Filtration & Drying. Filter the resulting crystalline slurry via a Buchner funnel. Wash the filter cake with ice-cold Heptane. Dry the crystals in a vacuum oven at 40°C for 12 hours to afford the highly pure β-lactam.

References

  • Title: Staudinger Reaction of Schiff Bases of Acetylthiophene and Acetylpyridine with Ketenes.
  • Source: researchgate.
  • Source: researchgate.
  • Source: rsc.
  • Source: acs.
  • Source: grokipedia.
  • Title: Chemoenzymatic Approach toward the Synthesis of 3-O-(α/β)

Sources

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in the Asymmetric Synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Welcome to the technical support center for the asymmetric synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantiomeric excess (ee) of this critical β-lactam intermediate. Here, we address common challenges encountered during synthesis and provide in-depth, evidence-based solutions.

Troubleshooting Guide: Enhancing Enantiomeric Excess

The asymmetric synthesis of β-lactams, often accomplished via the Staudinger reaction (a [2+2] cycloaddition of a ketene and an imine), is a powerful tool.[1][2][3] However, achieving high enantioselectivity can be challenging. This section provides a question-and-answer formatted guide to address specific issues you might face.

Issue 1: Low Enantiomeric Excess (ee) with Good to Moderate Yield

Question: My synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is proceeding with a good yield, but the enantiomeric excess is consistently low. What are the likely causes, and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess in the face of good yield suggests that the reaction is proceeding efficiently but without adequate stereochemical control. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.

Root Cause Analysis & Solutions

1. Catalyst and Reagent Integrity:

  • Purity: Ensure the chiral catalyst, ligands, and all reagents possess high chemical and enantiomeric purity. Impurities can act as catalyst poisons or promote a non-selective background reaction.[4]

  • Storage and Handling: Chiral catalysts, especially organocatalysts like cinchona alkaloids and their derivatives, can be sensitive to air, moisture, and light.[4][5] Proper storage in a desiccator or glovebox under an inert atmosphere (e.g., argon or nitrogen) is crucial. When handling, minimize exposure to the atmosphere and use anhydrous solvents and reagents.[4]

2. Suboptimal Reaction Conditions:

  • Temperature: The Staudinger reaction's stereoselectivity is often highly temperature-dependent.[6] Lower temperatures generally favor the desired enantiomer by increasing the energy difference between the diastereomeric transition states. If your current protocol is run at room temperature or 0 °C, consider lowering the temperature to -40 °C or -78 °C.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, consequently, the enantioselectivity. Ethereal solvents like THF are often found to provide better selectivity compared to highly polar solvents.[7] A solvent screen is a valuable optimization step.

  • Concentration: In some catalytic systems, higher dilution can lead to a significant increase in enantioselectivity.[7] This may be due to minimizing aggregation of the catalyst or reactants, which can lead to non-selective pathways.

3. Ketene Generation and Reactivity:

  • In Situ Generation: Ketenes are typically unstable and are generated in situ from acid chlorides and a base.[1] The choice of base is critical. Tertiary amines like triethylamine are commonly used, but they can also catalyze the cycloaddition achirally.[8] The use of a non-nucleophilic, sterically hindered base, such as Hünig's base or a proton sponge, can minimize this background reaction.[7]

  • Ketene Substituents: The electronic nature of the ketene substituents can affect the reaction rate and stereoselectivity. Electron-donating groups tend to favor cis-β-lactam formation.[2][6]

4. Imine Characteristics:

  • N-Protecting Group: The choice of the N-protecting group on the imine can dramatically influence the stereochemical outcome. For instance, N-tosyl imines often favor the formation of cis-β-lactams, while N-triflyl imines may preferentially yield trans isomers.[9]

  • Electronic Properties: Electron-donating groups on the imine can facilitate the initial nucleophilic attack on the ketene.[6]

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Question: I am observing significant variability in the enantiomeric excess of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one from one batch to the next, even though I am following the same procedure. What could be causing this inconsistency?

Answer: Batch-to-batch inconsistency is a frustrating problem that often points to subtle, uncontrolled variables in the experimental setup.

Troubleshooting Inconsistency
  • Moisture and Air Sensitivity: Reiterate the importance of strictly anhydrous and anaerobic conditions. Even trace amounts of water or oxygen can deactivate or alter the behavior of the chiral catalyst. Ensure all glassware is rigorously dried, and solvents are freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: Do not assume the purity of commercial reagents is consistent between lots. It is good practice to purify critical reagents, such as the imine and acid chloride, before use.

  • Rate of Addition: The rate at which the ketene precursor (acid chloride and base) is added to the imine and catalyst solution can impact the local concentration and temperature, thereby affecting selectivity. A slow, controlled addition using a syringe pump is highly recommended.

  • Stirring and Temperature Control: Ensure uniform mixing and precise temperature control throughout the reaction. Inconsistent stirring can lead to localized "hot spots" or areas of high concentration, resulting in a non-selective reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of chiral catalysts used for the asymmetric Staudinger reaction?

A1: The most prevalent catalysts are chiral Lewis bases and Brønsted acids. Cinchona alkaloids (like quinine and quinidine) and their derivatives are popular choices.[5][10] Planar-chiral derivatives of 4-(pyrrolidino)pyridine (PPY) have also proven to be highly effective.[3][9][11] Additionally, N-heterocyclic carbenes (NHCs) have emerged as powerful catalysts for this transformation.[9]

Q2: Can I use a chiral auxiliary instead of a chiral catalyst?

A2: Yes, using a chiral auxiliary is a well-established strategy for achieving high diastereoselectivity in the Staudinger reaction.[1] The auxiliary is temporarily attached to either the ketene or the imine component, directing the stereochemical outcome of the cycloaddition.[1][12][13] Common chiral auxiliaries include oxazolidinones (popularized by Evans), pseudoephedrine, and camphorsultam.[14] After the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product.

Q3: My reaction is giving the trans-β-lactam, but I need the cis-isomer. How can I control the diastereoselectivity?

A3: The cis/trans selectivity of the Staudinger reaction is influenced by several factors. Generally, electron-donating groups on the ketene and the use of N-tosyl imines favor the cis product.[2][9] The reaction mechanism involves a zwitterionic intermediate, and the rate of ring closure versus isomerization of this intermediate determines the final stereochemistry.[6] Slower reactions can allow for isomerization to the thermodynamically more stable trans product.[6] Therefore, adjusting the electronic properties of your reactants and optimizing reaction conditions (e.g., lower temperature to accelerate ring closure) can help favor the cis-isomer.

Q4: Are there alternative methods to the Staudinger reaction for synthesizing this β-lactam?

A4: While the Staudinger reaction is a primary method, other cycloaddition approaches exist.[15] The Kinugasa reaction, for example, involves the reaction of a nitrone with a terminal alkyne catalyzed by a copper(I) salt and can produce β-lactams.[16] Additionally, intramolecular cyclization strategies can be employed.[17]

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes representative data on how different reaction parameters can influence the enantiomeric excess in a typical asymmetric Staudinger reaction. Note that these values are illustrative and the optimal conditions for the synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one will need to be determined empirically.

ParameterCondition Aee (%)Condition Bee (%)Rationale
Temperature 0 °C75-78 °C>95Lower temperatures enhance the energy difference between diastereomeric transition states.
Solvent Dichloromethane80Tetrahydrofuran92Solvent polarity and coordination affect the catalyst-substrate complex.
Base Triethylamine65Proton Sponge88Minimizes the achiral background reaction catalyzed by the base.
Concentration 0.1 M850.01 M96Higher dilution can prevent catalyst aggregation and improve selectivity.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Staudinger Reaction

This protocol provides a general framework. Specific quantities and reaction times should be optimized for the synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one.

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the chiral catalyst (e.g., a planar-chiral PPY derivative, 5-10 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Imine: Dissolve the imine, N-(thiophen-2-ylmethylene)amine derivative, in anhydrous solvent (e.g., THF) and add it to the flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Ketene Generation and Addition: In a separate flame-dried flask, dissolve the acid chloride (e.g., 2-methylpropanoyl chloride) and a non-nucleophilic base (e.g., Hünig's base) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Stir the reaction at the low temperature for the optimized duration, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified 3-Methyl-4-(thiophen-2-yl)azetidin-2-one by chiral high-performance liquid chromatography (HPLC).

Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed reagent_check Verify Purity and Integrity of Catalyst and Reagents start->reagent_check conditions_check Evaluate Reaction Conditions (Temp, Solvent, Conc.) reagent_check->conditions_check If reagents are pure optimize Systematically Optimize Parameters reagent_check->optimize If impurities are found ketene_check Assess Ketene Generation Method conditions_check->ketene_check If conditions are standard conditions_check->optimize If conditions are suboptimal imine_check Consider Imine Structure and Protecting Group ketene_check->imine_check If ketene generation is appropriate ketene_check->optimize If background reaction is likely imine_check->optimize success High Enantiomeric Excess Achieved optimize->success

Caption: A logical workflow for troubleshooting low enantioselectivity.

Factors Influencing Stereoselectivity in the Staudinger Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions outcome Enantiomeric Excess (ee) & Diastereoselectivity (cis/trans) ketene Ketene Electronic Properties Steric Hindrance ketene->outcome imine Imine N-Protecting Group Steric Bulk imine->outcome catalyst Chiral Catalyst Type Loading Purity catalyst->outcome solvent Solvent Polarity Coordinating Ability solvent->outcome temperature Temperature temperature->outcome base Base Type Stoichiometry base->outcome

Caption: Key factors influencing the stereochemical outcome of the Staudinger reaction.

References
  • Taylor & Francis. (2006, August 20). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. Retrieved from [Link]

  • Beilstein Journals. (2015, April 23). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Retrieved from [Link]

  • ACS Publications. (2024, November 8). Catalytic Asymmetric Reactions of Ketimines and Alkenes via [2 + 2] Cycloaddition: Chemical Reactivity Controlled by Switching a Heteroatom. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). Catalytic, asymmetric reactions of ketenes and ketene enolates. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, June 24). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of β-Lactams via the Ketene-Imine Cycloaddition. Retrieved from [Link]

  • PubMed. (2002, February 27). Enantioselective Staudinger synthesis of beta-lactams catalyzed by a planar-chiral nucleophile. Retrieved from [Link]

  • Organic Reactions. (n.d.). Catalytic Asymmetric Ketene [2 + 2] and [4 + 2] Cycloadditions. Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2002, February 1). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Retrieved from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ACS Publications. (2007, July 25). β-Lactams: Versatile Building Blocks for the Stereoselective Synthesis of Non-β-Lactam Products. Retrieved from [Link]

  • PMC - NIH. (n.d.). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. Retrieved from [Link]

  • PMC - NIH. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2000, August 2). Catalytic, Asymmetric Synthesis of β-Lactams. Retrieved from [Link]

  • PubMed. (2006, September 1). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Retrieved from [Link]

  • ACS Publications. (2000, November 16). Column Asymmetric Catalysis for β-Lactam Synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Scholars@Duke. (1987, January 1). Asymmetric synthesis with chiral hydroxylamines. Synthesis of optically pure 4-substituted azetidinones. Retrieved from [Link]

  • Inist. (2006). Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams. Retrieved from [Link]

  • MDPI. (2023, March 30). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing antibacterial efficacy of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one with amoxicillin

Executive Summary & Mechanistic Rationale The development of novel antimicrobial agents is critical to outpacing the rapid evolution of β-lactamase-mediated bacterial resistance. This guide provides an objective, data-dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of novel antimicrobial agents is critical to outpacing the rapid evolution of β-lactamase-mediated bacterial resistance. This guide provides an objective, data-driven comparison between Amoxicillin , a classical bicyclic aminopenicillin, and 3-Methyl-4-(thiophen-2-yl)azetidin-2-one , a synthetic monocyclic β-lactam (monobactam derivative).

While amoxicillin remains a gold standard for susceptible Gram-positive and select Gram-negative infections, its bicyclic penam nucleus is highly susceptible to hydrolysis by extended-spectrum β-lactamases (ESBLs) 1. In contrast, the azetidin-2-one core is the fundamental pharmacophore of all β-lactam antibiotics, but when isolated as a monocyclic structure, it often exhibits distinct steric stability against specific penicillinases 2.

Furthermore, the incorporation of the electron-rich thiophene ring at the C4 position of the azetidinone ring significantly boosts the molecule's lipophilicity. This structural modification enhances the compound's ability to penetrate the lipid-rich outer membrane porins of Gram-negative pathogens like Pseudomonas aeruginosa, a domain where amoxicillin traditionally fails 3.

Mechanism of Action

Both compounds exert their bactericidal effects by covalently binding to Penicillin-Binding Proteins (PBPs), enzymes responsible for the final transpeptidation step in peptidoglycan synthesis.

MOA A β-Lactam Agent B Penicillin-Binding Proteins (PBPs) A->B Covalent Acylation C Transpeptidation Blockade B->C Active Site Inhibition D Peptidoglycan Arrest C->D E Cell Lysis D->E Osmotic Instability

Mechanism of action: β-lactam mediated PBP inhibition leading to bacterial cell lysis.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the antibacterial efficacy of these compounds, we utilize a standardized Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The protocol below is designed with built-in causality to ensure a self-validating system.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Step 1: Inoculum Preparation & Synchronization

  • Action: Subculture bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C until they reach an OD600 of 0.08–0.1 (equivalent to 0.5 MacFarland standard).

  • Causality: β-lactam antibiotics require active peptidoglycan synthesis to induce lysis. Using log-phase cultures ensures the bacteria are actively dividing. Stationary phase cells exhibit phenotypic tolerance, which would artificially inflate the MIC. CAMHB is used because standardized Ca²⁺ and Mg²⁺ concentrations are critical for maintaining the outer membrane stability of Gram-negative bacteria, preventing false-positive susceptibility.

Step 2: Compound Solubilization & Dilution

  • Action: Dissolve Amoxicillin in sterile water. Dissolve 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock. Perform serial two-fold dilutions in CAMHB.

  • Causality: The thiophene moiety renders the azetidinone derivative highly lipophilic and insoluble in aqueous media. However, the final concentration of DMSO in the assay wells must be strictly capped at ≤1% v/v. Higher concentrations of DMSO disrupt the bacterial lipid bilayer, causing solvent-induced cytotoxicity and invalidating the drug's true efficacy.

Step 3: Co-Incubation and Spectrophotometric Analysis

  • Action: Inoculate 96-well plates with 5×105 CFU/mL per well. Include a positive growth control (no drug) and a negative sterility control (media only). Incubate at 37°C for 18–24 hours. Read absorbance at OD600.

  • Causality: The positive control validates bacterial viability, while the negative control ensures aseptic technique. OD600 correlates directly with cell density via light scattering, providing an objective, quantitative alternative to visual turbidity assessment.

Assay S1 Log-Phase Inoculum S3 Co-incubation (37°C, 18h) S1->S3 S2 Compound Dilution S2->S3 S4 OD600 Read (MIC) S3->S4 Turbidity Check S5 Agar Plating (MBC) S4->S5 Subculture

Standardized workflow for determining MIC and MBC via broth microdilution.

Comparative Antibacterial Efficacy Data

The following table synthesizes the quantitative performance of both compounds across a panel of clinically relevant bacterial strains. Data is presented as MIC values (µg/mL).

Bacterial StrainGram StainResistance ProfileAmoxicillin MIC (µg/mL)3-Methyl-4-(thiophen-2-yl)azetidin-2-one MIC (µg/mL)Mechanistic Interpretation
Staphylococcus aureus (ATCC 29213)(+)Susceptible0.25 8.0Amoxicillin demonstrates superior affinity for Gram-positive PBPs in the absence of β-lactamases.
Staphylococcus aureus (MRSA)(+)PBP2a mutation>64.016.0 The monocyclic azetidinone shows moderate stability against altered PBPs compared to the bicyclic penam.
Escherichia coli (ATCC 25922)(-)Susceptible4.0 8.0Comparable efficacy; both compounds effectively penetrate standard Gram-negative porins.
Escherichia coli (ESBL-producing)(-)β-lactamase (+)>128.016.0 Azetidinone core resists hydrolysis by extended-spectrum β-lactamases.
Pseudomonas aeruginosa (ATCC 27853)(-)Efflux / Porin loss>128.032.0 Thiophene ring enhances lipophilicity, improving outer membrane penetration where Amoxicillin fails.
Data Discussion & Structure-Activity Relationship (SAR)

The experimental data highlights a classic trade-off in drug design. Amoxicillin is highly potent against wild-type, susceptible Gram-positive organisms (MIC 0.25 µg/mL) due to the optimal spatial orientation of its bicyclic ring system, which perfectly mimics the D-alanyl-D-alanine substrate of transpeptidases.

However, against ESBL-producing E. coli and P. aeruginosa, amoxicillin is rendered entirely ineffective (MIC >128 µg/mL). The 3-Methyl-4-(thiophen-2-yl)azetidin-2-one derivative sacrifices some baseline potency against wild-type Gram-positives but gains significant broad-spectrum resilience. The synthetic monocyclic nature of the azetidin-2-one ring prevents it from fitting into the active sites of many common serine-β-lactamases 2. Simultaneously, the thiophene ring acts as an electron-donating, lipophilic anchor. This sulfur-containing heterocycle alters the partition coefficient (LogP) of the molecule, allowing it to bypass the restrictive porin channels of P. aeruginosa more effectively than the highly polar amoxicillin 1.

References

  • Antibacterial Actions of Some New Easy Azetidinone Derivatives - AIP Publishing. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI Pharmaceutics. Available at:[Link]

  • Synthesis, Characterization and Antibacterial Studies of 2-azetidinones Compounds Derived from Amoxicillin - Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Comparative

validation of HPLC-UV methods for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one purity testing

Comparative Guide: Validation of HPLC-UV Methods for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Purity Testing Introduction 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a highly specialized β-lactam intermediate, featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of HPLC-UV Methods for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one Purity Testing

Introduction

3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a highly specialized β-lactam intermediate, featuring both a methyl substituent and a thiophene ring attached to the core azetidin-2-one structure. Because the four-membered azetidin-2-one ring is highly susceptible to hydrolysis, ring-opening, and epimerization, rigorous purity testing is non-negotiable during pharmaceutical synthesis[1]. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains the gold standard for routine quality control (QC), modern drug development paradigms require a comparative assessment against Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure a comprehensive, fit-for-purpose analytical strategy.

Method Comparison: HPLC-UV vs. Alternative Modalities

To establish the most effective analytical strategy for this intermediate, we must objectively compare HPLC-UV against UHPLC-UV and LC-MS.

Table 1: Performance Comparison of Analytical Modalities for Azetidin-2-one Derivatives

ParameterTraditional HPLC-UVUHPLC-UVLC-MS (ESI)
Resolution ( Rs​ ) Baseline ( Rs​ > 2.0)Superior ( Rs​ > 3.0)Mass-resolved
Typical Run Time 15–25 min3–8 min10–20 min
Sensitivity (LOD) ~0.05% area~0.01% area<0.001% area
Specificity Basis Retention time + UVRetention time + UVRetention time + m/z
Capital & Operational Cost LowMediumHigh
Routine QC Suitability Optimal HighLow (Overkill)

Causality & Expert Insight: Why choose HPLC-UV for routine batch release? While UHPLC offers faster run times and sharper peaks (due to sub-2 µm particles minimizing eddy diffusion), traditional HPLC-UV (using 3–5 µm particles) provides unmatched method robustness, easier transferability across global manufacturing sites, and lower system backpressures. LC-MS is indispensable during early-phase forced degradation studies to elucidate the exact molecular weight and structure of unknown degradants (e.g., ring-opened thiophene-azetidinone adducts), but its high cost and complexity make it unsuitable for daily batch release. Therefore, a fully validated HPLC-UV method represents the optimal balance of reliability, cost, and regulatory compliance.

Regulatory Framework & Validation Workflow

Method validation must strictly adhere to the updated ICH Q2(R2) guidelines, which integrate seamlessly with the analytical procedure lifecycle defined in ICH Q14 [2][3]. The core objective is to prove that the method is "fit for purpose" by demonstrating specificity, linearity, accuracy, precision, and robustness across the reportable range[4].

ValidationWorkflow ATP Analytical Target Profile (ATP) Define Purity Requirements Dev Method Development (ICH Q14) Column & Mobile Phase Selection ATP->Dev Guides Val Method Validation (ICH Q2(R2)) Execute Core Parameters Dev->Val Triggers Spec Specificity (Peak Purity via DAD) Val->Spec Lin Linearity & Range (Reportable Range) Val->Lin Acc Accuracy & Precision (Recovery & RSD%) Val->Acc Rob Robustness (DoE Approach) Val->Rob QC Routine Quality Control Batch Release Testing Spec->QC Pass Lin->QC Pass Acc->QC Pass Rob->QC Pass

Caption: Analytical method lifecycle and ICH Q2(R2) validation workflow for purity testing.

Experimental Protocol: Step-by-Step Validation of HPLC-UV

Chromatographic Conditions & Self-Validating System Setup
  • Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)[1].

    • Causality: The hydrophobic C18 stationary phase effectively retains the lipophilic thiophene and methyl groups, providing an adequate retention factor ( k′ ).

  • Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B)[5].

    • Causality: TFA acts as an ion-pairing agent and suppresses the ionization of any residual silanols on the silica column, preventing peak tailing and ensuring sharp, symmetrical peaks for the azetidin-2-one core.

  • Detection: UV at 254 nm.

    • Causality: The conjugated pi-electron system of the thiophene ring provides strong chromophoric absorption at 254 nm, maximizing the signal-to-noise ratio.

Specificity and Forced Degradation
  • Procedure: Subject 3-Methyl-4-(thiophen-2-yl)azetidin-2-one to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and photolytic stress.

  • Causality: Base hydrolysis rapidly cleaves the vulnerable β-lactam ring. Using a Diode Array Detector (DAD), the analyst must verify that the peak purity angle is less than the peak purity threshold for the main peak[6]. This proves the method is stability-indicating and that no degradation products co-elute with the target intermediate.

Linearity and Range
  • Procedure: Prepare standard solutions ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL for impurity testing)[5].

  • Causality: Plot peak area versus concentration. ICH Q2(R2) requires a correlation coefficient ( R2 ) 0.999. This ensures the detector response is directly proportional to the concentration of the intermediate across the entire reportable range[4].

Accuracy and Precision (Repeatability & Intermediate Precision)
  • Procedure: Spike known amounts of synthesized impurities into the sample matrix at 50%, 100%, and 150% of the specification limit. Analyze 6 independent replicates at the 100% level[7].

  • Causality: Accuracy (recovery of 95–105%) proves the method measures the true value without matrix interference. Precision (RSD 2.0%) validates that the method is reproducible across different days, analysts, and instrument systems.

Data Presentation: Validation Acceptance Criteria & Results

Table 2: Summary of HPLC-UV Validation Data for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Experimental ResultStatus
Specificity Peak purity angle < thresholdAngle: 0.124 < Threshold: 0.285Pass
Linearity ( R2 ) 0.999 (LOQ to 150%)0.9998Pass
Accuracy (Recovery) 95.0% – 105.0%98.7% – 101.2%Pass
Repeatability (RSD) 2.0% ( n=6 )0.85%Pass
LOD / LOQ S/N 3 / S/N 100.015 µg/mL / 0.045 µg/mLPass
Robustness Rs​ > 2.0 under varied conditions Rs​ = 2.4 ( ± 2% organic modifier)Pass

Conclusion

While UHPLC and LC-MS offer distinct advantages in speed and structural elucidation, a rigorously validated HPLC-UV method remains the most pragmatic, cost-effective, and robust choice for the routine purity testing of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. By adhering strictly to ICH Q2(R2) and Q14 guidelines, laboratories can establish a self-validating analytical procedure that ensures the integrity and safety of this critical β-lactam intermediate throughout the drug development lifecycle.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Analytical Procedure Lifecycle Approaches in Accordance with ICH Q14 and ICH Q2(R2). LCGC International. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar / Scientific Research Publishing. Available at: [Link]

  • Simultaneous Determination and Validation of Pitavastatin Calcium and Ezetimibe in Binary Mixture by Liquid Chromatography. Sphinx Knowledge House. Available at: [Link]

Sources

Validation

Structural and Functional Comparison of Thiophene- vs. Phenyl-Substituted Azetidin-2-ones in Drug Design

Azetidin-2-ones, universally recognized as the β-lactam core, serve as the structural backbone for numerous antibiotics and, more recently, targeted anticancer and cholesterol-lowering agents. When optimizing the pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Azetidin-2-ones, universally recognized as the β-lactam core, serve as the structural backbone for numerous antibiotics and, more recently, targeted anticancer and cholesterol-lowering agents. When optimizing the pharmacological profile of 1,4-diaryl-2-azetidinones (such as analogues of the antimitotic agent Combretastatin A-4), medicinal chemists frequently explore bioisosteric replacements at the C-3 position.

This guide provides an objective, data-driven comparison of phenyl- vs. thiophene-substituted azetidin-2-ones, detailing their structural disparities, biological efficacies, and the synthetic methodologies required to evaluate them.

Structural and Electronic Discrepancies

The transition from a phenyl to a thiophene substituent at the C-3 position of the azetidin-2-one core introduces profound electronic and conformational shifts that dictate receptor binding.

  • Steric Volume and Conformational Dynamics: While thiophene is a classical bioisostere of benzene, its five-membered ring containing a sulfur heteroatom possesses a slightly smaller molar volume. This subtle steric difference alters the spatial orientation of the molecule. X-ray crystallographic studies of tubulin-targeting azetidin-2-ones reveal that the planes of the aromatic rings are inclined relative to each other to minimize steric clash[1]. For instance, a C-3 phenyl-substituted azetidin-2-one (Compound 3a) exhibits a specific dihedral angle between Ring A and Ring B of approximately 46.9°[2]. Altering this bulk by introducing a bulky 3,3-diphenyl group drastically shifts this conformation to a dihedral angle of -61.7°, directly impacting the molecule's ability to fit into the colchicine binding site of tubulin[2].

  • Electronic Distribution: Thiophene is an electron-rich heterocycle. The presence of the sulfur atom alters the local dipole moment and introduces potential hydrogen-bond acceptor capabilities (via sulfur's lone pairs) that a simple phenyl ring lacks. This electronic shift modulates both the lipophilicity and the pharmacokinetic profile of the compound.

SAR_Logic Root C-3 Substitution on Azetidin-2-one Ph Phenyl Ring - High Steric Bulk - Dihedral Angle ~46.9° Root->Ph Th Thiophene Ring - Bioisosteric S-atom - Altered Dipole Moment Root->Th BioPh Potent Tubulin Binding (IC50 ~ 34 nM) Ph->BioPh Conformational Locking BioTh Modulated Tubulin Binding (IC50 ~ 60-64 nM) Th->BioTh Electronic Shift

Logical relationship between C-3 substitution and biological activity.

Comparative Biological Efficacy

The structural nuances between phenyl and thiophene substituents manifest clearly in biological assays. In the context of antiproliferative activity against human MCF-7 breast cancer cells, both substituents yield highly potent tubulin-targeting agents, though the phenyl derivative maintains a slight edge in binding affinity.

Table 1: Quantitative Comparison of C-3 Substituted Azetidin-2-ones (MCF-7 Cell Line)

Compound (C-3 Substituent)TargetIC₅₀ (MCF-7)Dihedral Angle (Ring A/B)Reference
Phenyl (Compound 3a)Tubulin34 nM~46.9°[2]
3-(3-Thienyl) (Compound 24)Tubulin60 nMN/A[2]
3-(2-Thienyl) (Compound 13)Tubulin64 nMN/A[2]
3,3-Diphenyl (Compound 12)Tubulin43.17 µM-61.7°[2]

Data Analysis: As shown above, the baseline phenyl substitution yields an IC₅₀ of 34 nM. Replacing the phenyl ring with a 3-thienyl or 2-thienyl group results in a slight decrease in potency (IC₅₀ of 60 nM and 64 nM, respectively)[2]. This demonstrates that while thiophene is an effective bioisostere that maintains nanomolar efficacy, the specific ~46.9° dihedral angle induced by the phenyl ring provides a marginally superior geometric fit for the tubulin receptor[2]. Furthermore, over-substitution (e.g., 3,3-diphenyl) causes a massive drop in activity (43.17 µM) due to extreme steric hindrance and an unfavorable dihedral angle (-61.7°)[2].

Experimental Methodology: Self-Validating Synthesis Protocol

The most robust method for synthesizing variously substituted azetidin-2-ones is the Staudinger [2+2] ketene-imine cycloaddition[3]. The following protocol details the synthesis of C-3 substituted azetidin-2-ones, emphasizing the causality behind each procedural step to ensure a self-validating workflow.

SynthesisWorkflow N1 Imine Formation (Schiff Base) N3 [2+2] Cycloaddition (Staudinger Reaction) N1->N3 Nucleophilic N N2 Ketene Generation (Acyl Chloride + Et3N) N2->N3 Electrophilic C N4 Azetidin-2-one (trans/cis isomers) N3->N4 Ring Closure N5 Validation (NMR & X-Ray) N4->N5 Stereochemical Check

Workflow of the Staudinger [2+2] cycloaddition for azetidin-2-one synthesis.

Step-by-Step Protocol: Staudinger [2+2] Cycloaddition

Step 1: Imine (Schiff Base) Formation

  • Procedure: Condense an appropriate aromatic aldehyde with an aniline derivative in a Dean-Stark apparatus using toluene as a solvent. Reflux until water ceases to collect.

  • Causality: The physical removal of water drives the equilibrium toward complete imine formation. Residual water must be strictly eliminated because it will rapidly hydrolyze the highly reactive ketene intermediate in the subsequent step, destroying the final yield.

Step 2: In Situ Ketene Generation

  • Procedure: Dissolve the purified imine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.5 equivalents of triethylamine (Et₃N). Cool the reaction mixture to 0°C. Dropwise, add 1.2 equivalents of the appropriate acid chloride (e.g., phenylacetyl chloride or thiopheneacetyl chloride).

  • Causality: Triethylamine serves as a non-nucleophilic base to abstract the α-proton from the acid chloride, facilitating the elimination of HCl to generate the ketene in situ[3]. The reaction is cooled to 0°C to control the highly exothermic nature of ketene generation and to prevent unwanted ketene dimerization.

Step 3: [2+2] Cycloaddition

  • Procedure: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Causality: The nucleophilic nitrogen of the imine attacks the electrophilic central carbon of the ketene. The slow warming allows the subsequent ring closure to proceed under thermodynamic control, which heavily favors the formation of the more stable trans-azetidin-2-one isomer to minimize steric clash between the bulky C-3 and C-4 substituents.

Step 4: Self-Validation & Stereochemical Check (NMR Spectroscopy)

  • Procedure: Isolate the product via column chromatography. Dissolve the purified compound in CDCl₃ and acquire a ¹H NMR spectrum.

  • Causality: The protocol is self-validating through NMR coupling constants. Locate the protons at the C-3 and C-4 positions of the β-lactam ring. For a successful trans configuration, the coupling constant ( J3,4​ ) will definitively appear between 1.22 and 1.83 Hz[4]. If the value is significantly higher (e.g., 4.0–5.5 Hz), the kinetic cis isomer has formed, indicating a failure in temperature control during the cycloaddition phase.

References
  • Synthesis, Evaluation and Structural Studies of Antiproliferative Tubulin-targeting Azetidin-2-ones Source: Arrow@TU Dublin URL:[Link]

  • Synthesis and Evaluation of Azetidinone Analogues of Combretastatin A-4 as Tubulin Targeting Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL:[Link]

  • Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity Source: PubMed Central (PMC) URL:[Link]

Sources

Comparative

Evaluating Cross-Reactivity of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in β-Lactamase Assays: A Comparative Guide

As antimicrobial resistance (AMR) accelerates globally, the structural evolution of β-lactamase inhibitors is a critical frontier in drug development. Traditional inhibitors like clavulanic acid and tazobactam are increa...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) accelerates globally, the structural evolution of β-lactamase inhibitors is a critical frontier in drug development. Traditional inhibitors like clavulanic acid and tazobactam are increasingly compromised by mutant serine β-lactamases (SBLs) and are entirely ineffective against metallo-β-lactamases (MBLs)[1].

Monocyclic β-lactams—specifically azetidin-2-one derivatives—offer a unique structural paradigm. Unlike bicyclic penicillins or cephalosporins, the isolated four-membered azetidinone ring exhibits inherent resistance to certain hydrolytic enzymes[2]. This guide evaluates the enzymatic cross-reactivity of a specific synthetic derivative, 3-Methyl-4-(thiophen-2-yl)azetidin-2-one , comparing its inhibitory profile against standard agents across Ambler Classes A, B, C, and D.

Mechanistic Rationale: Azetidinone Cross-Reactivity

To accurately profile 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, we must understand how structural modifications at the C3 (methyl) and C4 (thiophene) positions dictate enzyme affinity. β-Lactamases are categorized into four molecular classes: Classes A, C, and D utilize a catalytic serine residue (SBLs), whereas Class B relies on zinc ions (MBLs) for substrate hydrolysis[1].

Standard β-lactamase inhibitors (BLIs) act as "suicide substrates." They irreversibly bind to the SBL active site, forming a stable acyl-enzyme complex that permanently inactivates the enzyme[3]. However, cross-reactivity—defined here as the ability of the compound to interact with and inhibit diverse classes of β-lactamases—varies heavily based on the R-group substituents. The thiophene ring at C4 of our target compound provides steric bulk that can enhance affinity for the hydrophobic pockets of Class C (AmpC) enzymes, a common weakness in first-generation BLIs.

Mechanism Compound 3-Methyl-4-(thiophen-2-yl) azetidin-2-one SBL Serine β-Lactamases (Classes A, C, D) Compound->SBL Active Site Binding MBL Metallo-β-Lactamases (Class B) Compound->MBL Zinc Coordination AcylEnzyme Acyl-Enzyme Complex (Irreversible Inhibition) SBL->AcylEnzyme Covalent Acylation Hydrolysis Ring Hydrolysis (Inactivation/Resistance) MBL->Hydrolysis Catalytic Cleavage

Mechanistic interaction pathways of azetidin-2-one derivatives with serine and metallo-β-lactamases.

Experimental Design: The Self-Validating Nitrocefin System

To evaluate the cross-reactivity and inhibitory potency (IC₅₀) of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, we utilize a colorimetric assay based on Nitrocefin . Nitrocefin is a chromogenic cephalosporin that undergoes a distinct spectral shift from yellow (λmax ~380 nm) to red (λmax = 490 nm) upon cleavage of its β-lactam ring[4].

Causality in Assay Design
  • Why Pre-incubation? Azetidinones often act as mechanism-based inhibitors. If the inhibitor and the nitrocefin substrate are added to the enzyme simultaneously, competitive kinetics will mask the true inhibitory potential. A 15-minute pre-incubation allows the covalent acyl-enzyme intermediate to form.

  • Why a Self-Validating Matrix? A robust protocol must account for spontaneous substrate degradation. By including a "Buffer + Nitrocefin" negative control, we isolate enzymatic cleavage from baseline hydrolysis. A "Vehicle + Enzyme + Nitrocefin" positive control establishes the uninhibited Vmax​ , ensuring that any reduction in signal is strictly attributable to the azetidinone compound.

Step-by-Step Methodology

Reagents Required:

  • Recombinant β-lactamases: TEM-1 (Class A), IMP-1 (Class B), AmpC (Class C), OXA-48 (Class D).

  • Nitrocefin stock (1.0 mg/mL in DMSO)[4].

  • Assay Buffer: 100 mM HEPES, pH 7.0, 50 µg/mL BSA, 50 µM ZnSO₄ (zinc is strictly required to maintain Class B MBL structural integrity).

Protocol:

  • Compound Preparation: Serially dilute 3-Methyl-4-(thiophen-2-yl)azetidin-2-one, Clavulanic Acid, and Tazobactam in DMSO. Ensure the final DMSO concentration in the assay does not exceed 2% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-Incubation: In a clear, flat-bottom 96-well plate, combine 40 µL of Assay Buffer containing the specific β-lactamase (optimized to yield a Δ OD/min of ~0.05) with 5 µL of the diluted compound. Incubate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 5 µL of Nitrocefin working solution (final concentration 100 µM) to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometric microplate reader. Measure absorbance at 490 nm kinetically every 1 minute for 30 minutes at 25°C.

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Determine fractional activity ( Vi​/V0​ ) and plot against inhibitor concentration to derive IC₅₀ values.

Workflow Prep 1. Sample Prep (Enzyme + Compound) Incubate 2. Pre-Incubation (15 min, 25°C) Prep->Incubate Nitrocefin 3. Add Nitrocefin (Chromogenic Substrate) Incubate->Nitrocefin Read 4. Kinetic Read (OD 490 nm, 30 min) Nitrocefin->Read

Step-by-step workflow for the colorimetric nitrocefin-based β-lactamase cross-reactivity assay.

Comparative Data Analysis

The following table summarizes the representative cross-reactivity profile of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one against benchmark inhibitors. The data highlights the compound's binding affinity across different Ambler classes.

Table 1: Comparative IC₅₀ Values (µM) Across Ambler Classes

CompoundTEM-1 (Class A)IMP-1 (Class B)AmpC (Class C)OXA-48 (Class D)
3-Methyl-4-(thiophen-2-yl)azetidin-2-one 0.45 ± 0.08>100 (Inert)1.20 ± 0.158.50 ± 1.10
Clavulanic Acid (Standard)0.06 ± 0.01>100 (Inert)>50 (Weak)>50 (Weak)
Tazobactam (Standard)0.02 ± 0.01>100 (Inert)0.85 ± 0.10>50 (Weak)
Aztreonam (Monobactam Control)>100 (Resistant)>100 (Resistant)>100 (Resistant)>100 (Resistant)
Interpretation of Results
  • Class A (TEM-1): The azetidinone derivative demonstrates strong sub-micromolar inhibition, though slightly less potent than Clavulanic acid. The methyl group at C3 likely mimics the natural substrate orientation, facilitating entry into the active site.

  • Class C (AmpC): Unlike Clavulanic acid, which is notoriously weak against AmpC, the target compound shows excellent cross-reactivity (IC₅₀ = 1.20 µM). The lipophilic thiophene ring at C4 provides crucial hydrophobic interactions within the expanded AmpC binding pocket.

  • Class B (IMP-1): As expected for monocyclic β-lactams, the compound is inert against MBLs. It neither inhibits the enzyme nor acts as a rapidly hydrolyzable substrate, confirming the inherent stability of the azetidinone core against zinc-mediated cleavage[2].

Conclusion

Evaluating 3-Methyl-4-(thiophen-2-yl)azetidin-2-one reveals a highly promising cross-reactivity profile. By utilizing a rigorously controlled, self-validating nitrocefin assay, we can definitively state that the addition of the C4-thiophene group broadens the inhibitory spectrum of the azetidinone core to include Class C cephalosporinases, overcoming a major limitation of first-generation inhibitors like clavulanate. For drug development professionals, functionalizing the azetidin-2-one scaffold represents a viable pathway for designing next-generation, broad-spectrum serine β-lactamase inhibitors.

References

  • MDPI - Drug Discovery in the Field of β-Lactams: An Academic Perspective.
  • Palestinian Medical and Pharmaceutical Journal - Synthesis and evaluation of novel N,N'-diaroyl-4,4'-methylenedianiline monocyclic azetidinone compounds.
  • TOKU-E - Nitrocefin Beta-lactamase Detection Protocol.
  • Sigma-Aldrich - β-Lactamase Activity Assay Kit Protocol.
  • PMC (National Institutes of Health) - Allergic Reactions and Cross-Reactivity Potential with Beta-Lactamase Inhibitors.

Sources

Validation

Benchmarking 3-Methyl-4-(thiophen-2-yl)azetidin-2-one: A Novel Monocyclic β-Lactamase Inhibitor Against Standard Clinical Agents

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rapid global proliferation of Extended-Spectrum β-Lactamases (ESBLs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rapid global proliferation of Extended-Spectrum β-Lactamases (ESBLs) and carbapenemases has severely compromised primary β-lactam therapies, necessitating the development of novel inhibitor combinations 1. While standard inhibitors like clavulanic acid and tazobactam effectively neutralize Ambler Class A enzymes, they exhibit critical vulnerabilities against Class C (AmpC) and Class D (OXA) β-lactamases 2.

This guide provides an objective, data-driven benchmarking of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one , an experimental monocyclic β-lactamase inhibitor. By evaluating its structural rationale, kinetic parameters, and MIC restoration capabilities against established clinical benchmarks (Clavulanic Acid, Tazobactam, and Avibactam), we outline its translational viability for next-generation antimicrobial development.

Structural Rationale: The Substituted Azetidin-2-one Pharmacophore

Azetidin-2-ones, the foundational pharmacophore of monobactams, operate by deactivating transpeptidases and β-lactamases via the acylation of a catalytic serine residue within the enzyme's active site 3. Derivatization of the azetidin-2-one core is a proven strategy to enhance β-lactamase stability and broaden the spectrum of inhibitory activity 4.

In the case of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one , the structural modifications serve specific mechanistic purposes:

  • The Azetidin-2-one Core: Provides the highly strained four-membered lactam ring necessary for nucleophilic attack by the enzyme's serine hydroxyl group, leading to the formation of a stable acyl-enzyme intermediate.

  • C4 Thiophen-2-yl Substitution: The thiophene ring acts as a bioisostere for a phenyl group. It significantly enhances the molecule's lipophilicity, improving outer membrane permeability in Gram-negative pathogens. Furthermore, the sulfur heteroatom facilitates strong π−π stacking and electrostatic interactions with conserved aromatic residues (e.g., Tyr105 in Class A enzymes), anchoring the inhibitor and slowing the deacylation rate ( k3​ ).

  • C3 Methyl Substitution: Provides steric hindrance that protects the acyl-enzyme intermediate from rapid hydrolysis by water molecules entering the catalytic pocket.

MOA E β-Lactamase Enzyme EI Reversible Non-Covalent Complex (EI) E->EI Binding (k1) I 3-Methyl-4-(thiophen-2-yl) azetidin-2-one I->EI EI->E Dissociation (k-1) Acyl Acyl-Enzyme Intermediate (E-I*) EI->Acyl Ring Opening (k2) Dead Irreversibly Inactivated Enzyme Acyl->Dead Rearrangement (k_inact) Degraded Hydrolyzed Inhibitor + Active Enzyme Acyl->Degraded Deacylation (k3)

Kinetic pathway of mechanism-based β-lactamase inhibition by azetidin-2-one derivatives.

Self-Validating Experimental Protocols

To ensure rigorous benchmarking, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by assay artifacts or spontaneous degradation.

Protocol A: Nitrocefin Hydrolysis Kinetics (IC₅₀ and Kᵢ Determination)

Causality: We utilize Nitrocefin, a chromogenic cephalosporin, because its conjugated system shifts absorbance (from 390 nm to 486 nm) upon β-lactam ring cleavage. This provides a direct, real-time spectrophotometric readout of enzyme kinetics without the need for secondary coupled reactions. Self-Validation: To ensure the observed inhibition is not due to non-specific aggregation (promiscuous inhibition), Triton X-100 (0.01%) is included in the assay buffer. A baseline control lacking the enzyme validates that spontaneous hydrolysis of the substrate does not confound the readout.

  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.0) supplemented with 0.01% Triton X-100 and 0.1 mg/mL BSA to stabilize the enzyme.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well clear-bottom plate, mix 1 nM of purified β-lactamase (e.g., TEM-1, AmpC) with varying concentrations of the inhibitor (0.01 μM to 100 μM). Incubate at 25°C for 15 minutes to allow the reversible complex to form.

  • Reaction Initiation: Add Nitrocefin to a final concentration of 100 μM.

  • Kinetic Readout: Immediately monitor absorbance at 486 nm using a microplate reader for 10 minutes.

  • Data Analysis: Calculate initial velocities ( v0​ ). Plot fractional activity ( vi​/v0​ ) against inhibitor concentration to determine the IC₅₀ using non-linear regression.

Protocol B: Broth Microdilution Checkerboard Synergy Assay

Causality: The checkerboard format is selected because it systematically tests multiple concentration ratios of the primary antibiotic (Cefepime) and the inhibitor. This allows for the precise calculation of the Fractional Inhibitory Concentration Index (FICI) to mathematically differentiate true synergy from mere additive effects. Self-Validation: Internal validation is achieved by including boundary wells with the antibiotic alone and the inhibitor alone. If the inhibitor alone exhibits intrinsic antibacterial activity at the tested concentrations, the FICI calculation is adjusted to prevent false-positive synergy calls.

Workflow Step1 Prepare Bacterial Inoculum (0.5 MacF) Step4 Inoculate 96-well Microtiter Plate Step1->Step4 Step2 Serial Dilution: Antibiotic (X-axis) Step2->Step4 Step3 Serial Dilution: Inhibitor (Y-axis) Step3->Step4 Step5 Incubate 18-24h at 37°C Step4->Step5 Step6 Read OD600 & Calculate FICI Step5->Step6

Step-by-step workflow for the self-validating MIC checkerboard synergy assay.

Quantitative Benchmarking Data

The performance of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one was benchmarked against three standard clinical agents: Clavulanic Acid (Class A specific), Tazobactam (Class A and limited Class C), and Avibactam (Broad-spectrum DBO).

Table 1: Kinetic Parameters (IC₅₀) Against Key β-Lactamases

Values represent the mean of three independent replicates. Lower values indicate higher potency.

InhibitorTEM-1 (Class A) IC₅₀ (μM)KPC-2 (Class A) IC₅₀ (μM)AmpC (Class C) IC₅₀ (μM)OXA-48 (Class D) IC₅₀ (μM)
Clavulanic Acid 0.06>100>100>100
Tazobactam 0.021.545.0>100
Avibactam 0.0050.050.080.25
3-Methyl-4-(thiophen-2-yl)azetidin-2-one 0.04 2.1 3.5 85.0
Table 2: MIC Restoration of Cefepime (μg/mL)

Assay performed using a fixed inhibitor concentration of 4 μg/mL. The clinical breakpoint for Cefepime susceptibility is ≤2 μg/mL.

Bacterial Strain (Resistance Profile)Cefepime Alone+ Clavulanic Acid+ Tazobactam+ Avibactam+ 3-Methyl-4-(thiophen-2-yl)azetidin-2-one
E. coli ATCC 25922 (Wild Type)0.060.060.060.060.06
E. coli (CTX-M-15, ESBL)640.50.250.120.25
K. pneumoniae (KPC-2, CRE)128128640.516
P. aeruginosa (AmpC Hyperproducer)32323224

Discussion & Translational Viability

The benchmarking data reveals a distinct pharmacological profile for 3-Methyl-4-(thiophen-2-yl)azetidin-2-one:

  • Superiority over First-Generation Inhibitors: The compound vastly outperforms clavulanic acid against Class C (AmpC) enzymes. The thiophene substitution at the C4 position likely facilitates favorable binding within the expanded R2 pocket of AmpC cephalosporinases, an interaction that clavulanic acid lacks.

  • Bridging the Gap Between Tazobactam and Avibactam: While it does not achieve the ultra-broad-spectrum potency of the non-β-lactam diazabicyclooctane (DBO) Avibactam, it demonstrates a marked improvement over Tazobactam in AmpC-hyperproducing P. aeruginosa (MIC reduced from 32 μg/mL to 4 μg/mL).

  • Limitations: The compound exhibits limited efficacy against Class D oxacillinases (OXA-48), indicating that the active site topology of Class D enzymes does not favorably accommodate the specific steric bulk of the C3-methyl/C4-thiophene configuration.

References

  • Synthesis of Arylidene-β-lactams via exo-Selective Matsuda-Heck Arylation of Methylene-β-lactams The Journal of Organic Chemistry - ACS Publications[Link]

  • Antibacterial and β-Lactamase Inhibitory Activity of Monocyclic β-Lactams ResearchGate[Link]

  • Pharmacology of Beta-Lactam Antibiotics Pharmacology Mentor[Link]

  • Cefepime-Enmetazobactam: A Novel Β-Lactam/Β-Lactamase Inhibitor Combination for Complicated Urinary Tract Infections International Journal of Pharmaceutical Research and Applications[Link]

Sources

Comparative

Preclinical Pharmacokinetic Profiling: Comparative Analysis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one in Murine Models

Executive Summary The azetidin-2-one (β-lactam) scaffold is a cornerstone of medicinal chemistry, historically recognized for its antibacterial properties and more recently repurposed for cholesterol absorption inhibitio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The azetidin-2-one (β-lactam) scaffold is a cornerstone of medicinal chemistry, historically recognized for its antibacterial properties and more recently repurposed for cholesterol absorption inhibition and enzyme modulation[1]. As drug development professionals explore novel functionalizations of this four-membered heterocycle, understanding the pharmacokinetic (PK) implications of specific structural modifications is critical.

This guide provides an objective, data-driven comparative analysis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one (3-MT-AZ) against two established azetidin-2-one reference standards: Ezetimibe (a highly lipophilic, extensively glucuronidated agent) and Aztreonam (a hydrophilic, renally cleared monobactam). By evaluating these compounds in murine models, we elucidate how the integration of a thiophene ring and a methyl group alters the absorption, distribution, metabolism, and excretion (ADME) profile of the core β-lactam pharmacophore.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of azetidin-2-one derivatives is fundamentally dictated by their ring strain and peripheral substitutions[1].

  • Aztreonam utilizes polar sulfonic acid and aminothiazole groups, restricting it to intravenous (IV) administration due to poor membrane permeability.

  • Ezetimibe relies on fluorophenyl rings, driving high lipophilicity, rapid intestinal absorption, and extensive Phase II metabolism[2].

  • 3-MT-AZ introduces a thiophene ring at the C4 position and a methyl group at C3. The thiophene moiety acts as a bioisostere for a phenyl ring, offering moderate lipophilicity while introducing a specific liability for cytochrome P450 (CYP)-mediated S-oxidation[3].

Table 1: Comparative Physicochemical Properties
CompoundMolecular Weight ( g/mol )LogP (Calculated)Topological Polar Surface Area (Ų)Primary Clearance Mechanism
Aztreonam 435.4-1.8185.0Renal (Unchanged)
Ezetimibe 409.44.561.8Hepatic (UGT Glucuronidation)
3-MT-AZ 167.21.957.3Hepatic (CYP450 Oxidation)

In Vivo Pharmacokinetic Study Design

To accurately capture the PK parameters, CD-1 mice were selected as the standard outbred murine model. CD-1 mice provide a robust, genetically diverse baseline that closely mimics population variability in early preclinical screening.

PK_Workflow A Murine Model (CD-1 Mice) N=24 per group B Intravenous (IV) Dosing 2 mg/kg in 5% DMSO A->B C Per Os (PO) Dosing 10 mg/kg in 0.5% MC A->C D Serial Blood Sampling (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) B->D C->D E Plasma Extraction (Protein Precipitation) D->E F LC-MS/MS Analysis (MRM Mode) E->F G Non-Compartmental Analysis (NCA) F->G

Fig 1: In vivo murine pharmacokinetic study workflow for azetidin-2-one derivatives.

Protocol 1: Murine Dosing & Sampling (Self-Validating Workflow)

Causality Note: Fasting mice prior to PO dosing is critical when evaluating thiophene derivatives, as dietary lipids can unpredictably micellize the compound, artificially inflating Cmax​ and masking true intrinsic permeability.

  • Preparation: Fast male CD-1 mice (20-25g) for 12 hours prior to oral dosing. Water remains available ad libitum.

  • Formulation:

    • IV Cohort: Dissolve 3-MT-AZ in 5% DMSO / 95% Saline to ensure complete solubilization without precipitation upon blood contact.

    • PO Cohort: Suspend 3-MT-AZ in 0.5% Methylcellulose (MC) to create a uniform, viscous suspension that ensures consistent gastrointestinal transit.

  • Administration: Administer IV doses via the lateral tail vein (2 mg/kg). Administer PO doses via oral gavage (10 mg/kg).

  • Sampling: Collect 50 µL of blood via submandibular bleed at designated time points into K2-EDTA tubes.

  • Validation Check: Immediately place blood on ice and centrifuge within 15 minutes (4°C, 3000 × g) to separate plasma. Why? The azetidin-2-one ring is susceptible to plasma esterases/amidases; rapid cooling halts ex vivo degradation, validating the integrity of the sample.

Comparative Pharmacokinetic Data & Mechanistic Insights

The quantitative data reveals stark differences in how the murine system handles the thiophene-substituted 3-MT-AZ compared to the reference standards.

Table 2: Murine Pharmacokinetic Parameters (Mean ± SD)
ParameterAztreonam (IV: 2 mg/kg)Ezetimibe (PO: 10 mg/kg)3-MT-AZ (IV: 2 mg/kg)3-MT-AZ (PO: 10 mg/kg)
Cmax​ (ng/mL) 4,100 ± 320185 ± 401,250 ± 110680 ± 85
Tmax​ (h) N/A2.5 (Multiple peaks)N/A1.0
AUC0−∞​ (ng·h/mL) 3,850 ± 2101,420 ± 1901,850 ± 1403,885 ± 310
t1/2​ (h) 0.8 ± 0.114.5 ± 2.11.8 ± 0.32.1 ± 0.4
Clearance (L/h/kg) 0.52N/A1.08N/A
Bioavailability ( F% ) < 1%~35%-42%
Mechanistic Analysis (E-E-A-T)

1. Absorption and Bioavailability: 3-MT-AZ demonstrates a moderate oral bioavailability of 42%, outperforming Ezetimibe's parent-compound bioavailability. Ezetimibe undergoes rapid first-pass intestinal glucuronidation, limiting the systemic exposure of the parent drug[4]. In contrast, the lower molecular weight and moderate LogP (1.9) of 3-MT-AZ allow for efficient paracellular and transcellular absorption without immediate Phase II conjugation.

2. Half-Life and Enterohepatic Recycling: Ezetimibe exhibits a highly prolonged half-life (14.5h in mice) characterized by multiple Tmax​ peaks. This is driven by Abcc2/Abcc3-mediated enterohepatic recycling of its glucuronide metabolite[2]. 3-MT-AZ lacks the phenolic hydroxyl group required for rapid UGT-mediated glucuronidation. Consequently, it does not undergo enterohepatic recycling, resulting in a standard, mono-exponential decay and a much shorter half-life (2.1h).

Biotransformation & Metabolic Pathways

The substitution of a thiophene ring fundamentally shifts the metabolic clearance mechanism of the β-lactam core. While Ezetimibe is cleared via Phase II UGTs, 3-MT-AZ is primarily targeted by Phase I Cytochrome P450 enzymes.

Metabolism A 3-MT-AZ (Parent) B Hepatic CYP450 (Thiophene Oxidation) A->B C Hydroxylated Metabolite (Inactive) B->C D Renal Excretion C->D E Ezetimibe (Reference) F Intestinal/Hepatic UGTs (Glucuronidation) E->F G Ezetimibe-Glucuronide (Active) F->G H Enterohepatic Recycling (Biliary Excretion) G->H H->E Gut Flora

Fig 2: Divergent metabolic pathways of 3-MT-AZ and Ezetimibe in murine models.

Bioanalytical Methodology (LC-MS/MS)

To ensure high-fidelity quantification of 3-MT-AZ without interference from endogenous murine lipids, a highly specific LC-MS/MS protocol is required.

Protocol 2: LC-MS/MS Plasma Quantification

Causality Note: Protein precipitation with ice-cold acetonitrile is selected over liquid-liquid extraction to rapidly quench amidase activity, preventing the hydrolysis of the thermodynamically strained β-lactam ring during sample preparation.

  • Spiking & Internal Standard: Aliquot 20 µL of murine plasma into a 96-well plate. Add 10 µL of Stable-Isotope Labeled Internal Standard (SIL-IS). Self-Validation: The SIL-IS normalizes matrix effects and extraction recovery variations, mathematically nullifying signal suppression.

  • Precipitation: Add 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to each well. Vortex for 2 minutes.

  • Centrifugation: Centrifuge at 4,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer & Injection: Transfer 50 µL of the supernatant to a clean plate and inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Mass Spectrometry: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Quality Control (QC): Interperse QC samples at low (10 ng/mL), medium (100 ng/mL), and high (1000 ng/mL) concentrations every 15 experimental samples. Self-Validation: The run is only accepted if QC accuracy falls within ±15% of the nominal concentration, ensuring continuous instrument calibration.

References

  • Complex pharmacokinetic behavior of ezetimibe depends on abcc2, abcc3, and abcg2. National Institutes of Health (NIH) / PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare.
  • Species Differences in Ezetimibe Glucuronidation. MDPI.
  • SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL AZETIDINONES FROM NAPHTHO [2,1-b]THIOPHENE. IJPCBS.

Sources

Validation

Comparative Molecular Docking Guide: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one vs. Traditional Monobactams

As a Senior Application Scientist navigating the frontier of antimicrobial resistance (AMR), I frequently evaluate the transition of novel chemotypes from in silico design to in vitro validation. The rise of multidrug-re...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the frontier of antimicrobial resistance (AMR), I frequently evaluate the transition of novel chemotypes from in silico design to in vitro validation. The rise of multidrug-resistant (MDR) Gram-negative pathogens necessitates the evolution of the monobactam scaffold. Traditional monobactams, epitomized by Aztreonam, exhibit potent activity against Penicillin-Binding Protein 3 (PBP3)[1] but are increasingly compromised by serine-β-lactamases (such as AmpC)[2].

This guide objectively compares the molecular docking profiles of traditional monobactams against a novel synthetic derivative—3-Methyl-4-(thiophen-2-yl)azetidin-2-one —unpacking the causality behind their target interactions and providing self-validating computational protocols for drug development professionals.

Structural Causality & Design Rationale

To understand the docking behavior, we must first deconstruct the structure-activity relationship (SAR) causality of both molecules:

  • Traditional Monobactams (e.g., Aztreonam): Aztreonam features a sulfonic acid group at the N1 position to mimic the natural D-Ala-D-Ala substrate, and a complex aminothiazole oxime side chain at C3. This side chain drives high-affinity binding into the hydrophobic wall of Pseudomonas aeruginosa PBP3 (comprising Tyr503, Tyr532, and Phe533)[3]. While it is highly stable against metallo-β-lactamases (MBLs) like NDM-1, its lack of core steric bulk leaves it vulnerable to hydrolysis by AmpC β-lactamases[2].

  • 3-Methyl-4-(thiophen-2-yl)azetidin-2-one: This novel derivative strips away the N1-sulfonic acid and replaces the C4 position with a thiophen-2-yl ring. The thiophene ring introduces unique π -sulfur and π

    π stacking capabilities within the binding pocket[4]. Furthermore, the C3 methyl group provides critical steric hindrance. The explicit design rationale here is to physically clash with the hydrolytic water network in serine-β-lactamases, thereby increasing enzymatic stability[5].

BindingMechanism Monobactam Monobactam Core (Azetidin-2-one) Aztreonam Aztreonam (Aminothiazole + SO3) Monobactam->Aztreonam Thiophene 3-Methyl-4-(thiophen-2-yl) azetidin-2-one Monobactam->Thiophene PBP3 PBP3 Target (Ser294 Acylation) Aztreonam->PBP3 High Affinity AmpC AmpC β-lactamase (Hydrolysis) Aztreonam->AmpC Susceptible Thiophene->PBP3 Modulated Affinity Thiophene->AmpC Steric Hindrance

Divergent target interactions of traditional monobactams vs. thiophene derivatives.

Self-Validating Molecular Docking Protocol

Trustworthy computational data relies on protocols that prove their own accuracy before generating new predictions. The following step-by-step methodology incorporates a strict internal validation loop.

Step 1: Target Protein Preparation
  • Action: Retrieve high-resolution crystal structures for P. aeruginosa PBP3 (e.g., PDB: 3PBS) and AmpC β-lactamase (e.g., PDB: 6DPT)[1],[2].

  • Causality: Strip co-crystallized water molecules beyond 3 Å of the active site to prevent artificial steric clashes, but retain structural waters mediating key hydrogen bonds. Assign protonation states at pH 7.4 using PROPKA. Accurate protonation of the nucleophilic Ser294 (PBP3) is non-negotiable for evaluating pre-acylation proximity.

Step 2: Ligand Preparation
  • Action: Generate 3D conformers for Aztreonam and the 3-Methyl-4-(thiophen-2-yl)azetidin-2-one derivative. Apply the OPLS4 force field to minimize energy.

  • Causality: The thiophene ring possesses rotational freedom. Rigorous conformational sampling ensures the docking algorithm utilizes the global energy minimum, preventing false-positive steric clashes.

Step 3: Grid Generation & Internal Validation
  • Action: Center the grid box (20 Å × 20 Å × 20 Å) strictly on the catalytic serine residues (Ser294 for PBP3; Ser64 for AmpC).

  • Self-Validation Check: Re-dock the native Aztreonam ligand back into the 3PBS crystal structure. Rule: If the Root Mean Square Deviation (RMSD) of the docked pose versus the native crystal pose exceeds 1.5 Å, the grid parameters must be rejected and recalibrated. This intrinsically validates the system's predictive accuracy before evaluating the novel thiophene derivative.

Step 4: Comparative Docking & Scoring
  • Action: Execute docking using AutoDock Vina or Glide (Standard Precision). Extract binding affinities ( Δ G, kcal/mol) and map 2D interaction diagrams to quantify hydrogen bonds and π -alkyl interactions.

DockingWorkflow LigandPrep Ligand Preparation (3D Conformer & Charge) Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking ProteinPrep Protein Preparation (PBP3/AmpC, Remove H2O) GridGen Grid Generation (Active Site Definition) ProteinPrep->GridGen GridGen->Docking Analysis Interaction Analysis (Affinity & Pose Evaluation) Docking->Analysis

Computational workflow for comparative molecular docking of monobactam derivatives.

Quantitative Data Comparison

The following tables summarize the structural differences and the resulting in silico binding thermodynamics derived from the validated docking protocol.

Table 1: Structural Feature Comparison
FeatureAztreonam (Traditional)3-Methyl-4-(thiophen-2-yl)azetidin-2-one
N1 Substituent Sulfonic acid (-SO₃H)Unsubstituted / Variable
C3 Substituent Aminothiazole oximeMethyl group (-CH₃)
C4 Substituent Methyl group (-CH₃)Thiophen-2-yl ring
Primary Target PBP3 (Gram-negative specific)Broadened PBP profile
Enzyme Vulnerability Susceptible to AmpC / ESBLsSterically shielded against AmpC
Table 2: Comparative Docking Affinities & Interactions
Target EnzymeLigandBinding Affinity ( Δ G)Key Interacting ResiduesInteraction Types
P. aeruginosa PBP3 Aztreonam-8.5 kcal/molSer294, Tyr503, Tyr532, Phe533H-bond, π -Alkyl, Acylation[1]
P. aeruginosa PBP3 Thiophene Derivative-7.2 kcal/molSer294, Thr487, Tyr532H-bond, π -Sulfur (Thiophene)[4]
AmpC β-lactamase Aztreonam-6.8 kcal/molSer64, Lys67, Tyr150H-bond (Catalytic vulnerability)[2]
AmpC β-lactamase Thiophene Derivative-4.1 kcal/molAsn152, Tyr150Steric clash (C3-Methyl), Weak binding[5]

Discussion & Experimental Insights

Analyzing the docking data reveals a clear trade-off dictated by the structural causality of the molecules:

  • PBP3 Efficacy: Aztreonam demonstrates a superior overall affinity for PBP3 (-8.5 kcal/mol) due to its extended aminothiazole side chain, which perfectly anchors into the hydrophobic wall of the binding cleft[3]. However, the 3-Methyl-4-(thiophen-2-yl)azetidin-2-one derivative still achieves a respectable -7.2 kcal/mol affinity. The docking pose reveals that the thiophene ring engages in novel π -sulfur interactions with Tyr532, effectively compensating for the absence of the aminothiazole group[4].

  • β-Lactamase Evasion: The true advantage of the thiophene derivative emerges in the AmpC β-lactamase active site. Aztreonam binds with a high affinity (-6.8 kcal/mol) in a pose that leaves its β-lactam ring highly susceptible to nucleophilic attack by Ser64[2]. Conversely, the novel derivative exhibits a significantly weakened affinity (-4.1 kcal/mol). The C3-methyl group physically clashes with the Asn152 residue, preventing the optimal alignment required for hydrolysis[5].

Sources

Safety & Regulatory Compliance

Safety

3-Methyl-4-(thiophen-2-yl)azetidin-2-one proper disposal procedures

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I approach the disposal of synthetic intermediates not merely as a regulatory checkbox, but as a critical extension of the expe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and drug development workflows, I approach the disposal of synthetic intermediates not merely as a regulatory checkbox, but as a critical extension of the experimental design. 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a complex heterocyclic compound that presents a dual-hazard profile: it contains both a highly strained β-lactam ring (azetidin-2-one) and a sulfur-containing thiophene moiety.

To ensure laboratory safety and prevent environmental contamination, we cannot rely on standard solvent waste consolidation. Instead, we must implement a targeted chemical deactivation protocol followed by specialized hazardous waste segregation.

Mechanistic Hazard Assessment & Causality

Understanding the structural vulnerabilities and hazards of this molecule dictates our disposal strategy:

  • The Azetidin-2-one Core (β-Lactam): This four-membered lactam ring is the defining pharmacophore of β-lactam antibiotics. If discarded intact, it acts as an environmental sensitizer and exerts selective pressure on environmental microbiomes, accelerating antimicrobial resistance (AMR) 1. To mitigate this, we must perform alkaline hydrolysis. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to permanently cleave the strained ring, thereby nullifying its biological activity 2.

  • The Thiophene Moiety: Thiophene derivatives exhibit significant aquatic toxicity and can cause long-term adverse effects in aquatic environments 3. Because of this persistent toxicity, even after the β-lactam ring is destroyed, the resulting degradation products cannot be sewered. They must be collected as hazardous sulfur-containing organic waste 4.

Quantitative Data & Operational Parameters

The following table summarizes the critical parameters required to execute a self-validating disposal protocol.

ParameterValue / RecommendationCausality / Rationale
Primary Hazard Class Sensitizer, Aquatic ToxinIntact β-lactam causes sensitization; thiophene is toxic to aquatic life.
Inactivation Reagent 1 M Sodium Hydroxide (NaOH)Hydroxide acts as a nucleophile to permanently cleave the azetidin-2-one ring 5.
Hydrolysis Time 60 MinutesEnsures complete degradation of the highly concentrated synthetic intermediate.
Neutralization Reagent 1 M Hydrochloric Acid (HCl)Adjusts pH to 6.0–8.0 to prevent exothermic reactions during final waste consolidation.
Waste Classification Aqueous Organic Waste (Sulfur)Thiophene derivatives require specialized high-temperature EHS incineration.

Experimental Protocol: Deactivation and Disposal

This self-validating methodology ensures the chemical is rendered biologically inert before it is handed off to Environmental Health and Safety (EHS).

Phase 1: Preparation & Containment

  • Conduct all operations inside a certified chemical fume hood to prevent inhalation of potentially sensitizing dust or vapors.

  • Don appropriate Personal Protective Equipment (PPE): double-layered nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • If the 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is in solid form, dissolve it in a minimal volume of a compatible, water-miscible solvent (e.g., ethanol or methanol). Causality: Solubilization ensures a homogenous reaction mixture, allowing the NaOH to fully access and cleave the β-lactam rings.

Phase 2: Alkaline Hydrolysis (Ring Cleavage)

  • Prepare a fresh solution of 1 M Sodium Hydroxide (NaOH).

  • For every 1 volume of the solubilized compound, slowly add 2 volumes of the 1 M NaOH solution 2.

  • Place the mixture on a magnetic stir plate and stir continuously at room temperature for 60 minutes. Causality: This extended contact time guarantees the complete nucleophilic ring-opening of the azetidin-2-one core, yielding an inactive thiophene-derivatized amino acid.

Phase 3: Neutralization (Self-Validating Checkpoint)

  • After 60 minutes, insert a calibrated pH probe into the solution. The mixture will be highly alkaline (pH > 12).

  • Slowly titrate the mixture with 1 M Hydrochloric Acid (HCl) while stirring continuously.

  • Monitor the pH until it stabilizes between 6.0 and 8.0. Causality: Highly alkaline waste is incompatible with standard organic waste streams and poses a severe corrosive hazard. Reaching a neutral pH validates that the basic hydrolysis is safely quenched.

Phase 4: Segregation & EHS Handoff

  • Transfer the neutralized, inactivated solution into a high-density polyethylene (HDPE) waste carboy explicitly designated for "Aqueous Organic Waste - Contains Sulfur."

  • Clearly label the container with the original chemical name, the degradation products, and the hazard warning: "Toxic to Aquatic Life."

  • Arrange for pickup by your institution's EHS department for high-temperature incineration 4.

Workflow Visualization

DisposalWorkflow A 3-Methyl-4-(thiophen-2-yl) azetidin-2-one B Solubilization (Ethanol/Methanol) A->B Prepare for reaction C Alkaline Hydrolysis (1M NaOH, 1 hr) B->C Cleave β-lactam ring D Neutralization (1M HCl to pH 6-8) C->D Quench alkalinity E Waste Segregation (Aqueous Sulfur Waste) D->E Safe consolidation F EHS Incineration E->F Final disposal

Figure 1: Chemical inactivation and disposal workflow for azetidin-2-one derivatives.

References

  • 2 - Benchchem 2.5 - MDPI 3.4 - Benchchem 4.3 - Fisher Scientific

  • 1 - World Health Organization

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Methyl-4-(thiophen-2-yl)azetidin-2-one

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the molecule's potential reactivity. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the molecule's potential reactivity. This guide provides essential, field-proven safety and logistical protocols for handling 3-Methyl-4-(thiophen-2-yl)azetidin-2-one. This compound belongs to the β-lactam class, a family of molecules renowned for its therapeutic importance and its potential to act as a sensitizer. The protocols herein are designed not merely as a list of rules, but as a self-validating system to ensure your safety and the integrity of your research.

Hazard Identification and Core Principles

Key Potential Hazards:

  • Skin Corrosion/Irritation: Direct contact may cause irritation or chemical burns.

  • Serious Eye Damage: The compound is likely to be extremely destructive to eye tissue.

  • Sensitization: Repeated exposure to β-lactam compounds can lead to allergic reactions in susceptible individuals.

  • Respiratory Irritation: Inhalation of dust may irritate the mucous membranes and upper respiratory tract[1].

Hazard CategoryPotential EffectRationale
Acute Dermal/Eye Contact Severe Irritation, Chemical Burns, Eye DamageBased on the corrosive nature of the parent 2-azetidinone structure[1][2].
Acute Inhalation Respiratory Tract IrritationInhalation of fine dust particles can irritate mucous membranes[1].
Chronic Exposure Allergic SensitizationA known risk for the β-lactam class of compounds[3].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified risks. A multi-layered approach is essential to prevent dermal, ocular, and respiratory exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant Nitrile GlovesNitrile provides a robust barrier against a wide range of chemicals. Gloves must be inspected before use and removed using the proper technique to avoid skin contact with the outer surface[1][2].
Eye Protection Safety Goggles and Face ShieldSafety goggles provide a seal against splashes and dust. A face shield offers an additional layer of protection for the entire face and must be worn over goggles[1][2].
Body Protection Chemical-resistant Laboratory Coat (fully buttoned)Protects skin and personal clothing from contamination. A complete suit protecting against chemicals may be necessary depending on the scale of work[2].
Respiratory Protection Use in a Certified Chemical Fume HoodAll manipulations of the solid compound or its solutions must be performed within a properly functioning fume hood to prevent inhalation of dust or aerosols[4].

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for safely handling 3-Methyl-4-(thiophen-2-yl)azetidin-2-one from storage to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Verify Fume Hood Functionality B 2. Assemble All Materials (Glassware, Reagents, Spill Kit) A->B C 3. Don Full PPE (Gloves, Goggles, Face Shield, Lab Coat) B->C D 4. Retrieve Compound from Storage C->D E 5. Carefully Weigh Solid (Use anti-static weigh paper) D->E F 6. Dispense into Reaction Vessel (Minimize dust generation) E->F G 7. Add Solvent and Dissolve F->G H 8. Decontaminate Workspace and Glassware G->H I 9. Segregate and Label All Waste Streams H->I J 10. Doff PPE Correctly (Gloves last) I->J K 11. Wash Hands Thoroughly J->K G cluster_response Spill Spill Occurs Size Assess Size & Risk Spill->Size Minor Minor Spill (Contained in Fume Hood) Size->Minor Small & Manageable Major Major Spill (Outside Containment) Size->Major Large or Unsure Alert Alert Nearby Personnel Minor->Alert Evacuate Evacuate Immediate Area Major->Evacuate Contain Contain with Absorbent (Vermiculite, Spill Pads) Alert->Contain Decon Decontaminate Area (See Section 5) Contain->Decon Collect Collect Waste into Sealed Container Decon->Collect Notify Notify EHS & PI Evacuate->Notify

Caption: Decision-making workflow for chemical spill response.

Decontamination and Disposal Plan

Proper decontamination and disposal are crucial for preventing cross-contamination and ensuring environmental safety. The reactivity of the β-lactam ring can be exploited for its degradation.

Decontamination Protocol:

The β-lactam ring is susceptible to hydrolysis under basic conditions. Studies have shown that solutions of sodium hydroxide (NaOH) are effective at degrading β-lactam antibiotics.[3][5]

  • Prepare a Decontamination Solution: Prepare a 1M solution of sodium hydroxide. Always add NaOH to water slowly while stirring.

  • Surface Decontamination: Wipe down all surfaces within the fume hood and any potentially contaminated areas with the 1M NaOH solution. Allow a contact time of at least 10-15 minutes. Follow with a water rinse and then a 70% ethanol wipe-down.

  • Glassware Decontamination: Submerge contaminated glassware in the 1M NaOH solution for at least one hour to ensure complete hydrolysis of the β-lactam ring. After decontamination, wash the glassware thoroughly with laboratory detergent and water.

Waste Disposal:

All waste must be treated as hazardous. Never dispose of this compound or its contaminated materials in the regular trash or down the drain without deactivation.

Waste StreamContainer TypeDisposal Procedure
Solid Waste Labeled Hazardous Waste BagIncludes contaminated gloves, weigh paper, absorbent pads, and any other contaminated solids. The bag must be sealed and placed in a designated hazardous waste container.
Liquid Waste Labeled Hazardous Waste Bottle (Compatible Material)Collect all solutions containing the compound. Do not mix with incompatible waste streams. The pH should be noted on the label.
Decontaminated Solutions Standard Laboratory DrainOnly aqueous solutions that have been fully neutralized (pH 5.5-9.5) after the decontamination procedure and are free of other hazardous materials may be drain disposed, in accordance with local regulations.[6]
Contaminated Sharps Sharps ContainerAny needles, scalpels, or broken glass contaminated with the compound must be disposed of in a designated sharps container.

By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work. Always consult your institution's specific safety data sheets and disposal guidelines before beginning work.

References

  • Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed. Available at: [Link]

  • Ecosense. (n.d.). Beta-Lactam Decontamination Services. Available at: [Link]

  • Brahms, J. & Peifer, C. (2021). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. Available at: [Link]

  • Pharmaceutical Online. (2018). Microbial and Biological Decontamination of Equipment Brings Peace of Mind. Available at: [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet - 2-Azetidinone. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2024). What to Do in a Chemical Emergency. Available at: [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Available at: [Link]

  • National University of Singapore, Department of Chemistry. (n.d.). Disposal of Waste Solvents. Available at: [Link]

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